Dlk-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[5-[(1R,5S)-3-(oxetan-3-yl)-3-azabicyclo[3.1.0]hexan-6-yl]-1-propan-2-ylpyrazol-3-yl]-3-(trifluoromethoxy)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F3N5O2/c1-10(2)28-16(18-13-6-27(7-14(13)18)12-8-29-9-12)4-15(26-28)11-3-17(19(24)25-5-11)30-20(21,22)23/h3-5,10,12-14,18H,6-9H2,1-2H3,(H2,24,25)/t13-,14+,18? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEFRVBGJORHNV-UUVAVEHKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=CC(=C(N=C2)N)OC(F)(F)F)C3C4C3CN(C4)C5COC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=CC(=N1)C2=CC(=C(N=C2)N)OC(F)(F)F)C3[C@H]4[C@@H]3CN(C4)C5COC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of DLK-IN-1 in Neurons
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12), is a critical regulator of neuronal responses to stress and injury.[1] It functions as a key signaling node that can trigger divergent outcomes, from axon regeneration to degeneration and apoptosis.[2][3] The activation of the DLK pathway is implicated in various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS).[4][5] DLK-IN-1 is a potent, selective, and orally active small molecule inhibitor of DLK that can penetrate the blood-brain barrier.[6][7] This document provides an in-depth overview of the mechanism of action of this compound, detailing the core signaling pathway it modulates, its biochemical potency, and the experimental methodologies used to characterize its effects in neurons.
The DLK Signaling Pathway in Neurons
DLK is a serine/threonine kinase predominantly expressed in neurons that functions as an upstream activator of the c-Jun N-terminal Kinase (JNK) signaling pathway.[8][9] In healthy, uninjured neurons, DLK activity is generally low. However, upon various neuronal insults—such as axonal injury, trophic factor withdrawal, or excitotoxicity—DLK is rapidly activated and initiates a downstream signaling cascade.[3][10][11]
The canonical activation sequence is as follows:
-
Activation: Neuronal stress triggers the activation of DLK. This can be initiated by disruption of the cytoskeleton or by signals originating at the synapse.[11][12]
-
MAP2K Phosphorylation: Activated DLK phosphorylates and activates the downstream MAP2K enzymes, MKK4 and MKK7.[8]
-
JNK Activation: MKK4/7, in turn, phosphorylate and activate JNKs.[10] The scaffolding protein JNK-interacting protein 3 (JIP3) can form a specific signaling complex with DLK, ensuring the fidelity and selective activation of this pathway.[1]
-
c-Jun Phosphorylation: Activated JNK can then translocate from the axon to the cell body, where it phosphorylates a variety of targets, most notably the transcription factor c-Jun.[6][10]
-
Gene Expression and Cellular Outcome: The phosphorylation of c-Jun leads to the transcription of genes involved in both apoptosis and regeneration.[1] The ultimate cellular outcome—degeneration or regeneration—is highly context-dependent.[3] DLK-mediated apoptosis is typically dependent on c-Jun, while its role in axon degeneration can be c-Jun independent.[10]
This compound exerts its neuroprotective effects by directly inhibiting the kinase activity of DLK, thereby preventing the initiation of this entire downstream cascade.[6] This blockade reduces the phosphorylation of c-Jun and protects neurons from degeneration.[6]
References
- 1. The DLK signalling pathway—a double-edged sword in neural development and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The DLK signalling pathway--a double-edged sword in neural development and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An axonal stress response pathway: degenerative and regenerative signaling by DLK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alsnewstoday.com [alsnewstoday.com]
- 5. Dual Leucine Zipper Kinase Inhibitors for the Treatment of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. MAP3K12 - Wikipedia [en.wikipedia.org]
- 9. Dual leucine zipper kinase regulates expression of axon guidance genes in mouse neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DLK induces developmental neuronal degeneration via selective regulation of proapoptotic JNK activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. Multitasking: Dual Leucine Zipper–Bearing Kinases in Neuronal Development and Stress Management - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Function of Dual Leucine Zipper Kinase (DLK/MAP3K12)
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12), is a serine/threonine kinase and a member of the Mixed-Lineage Kinase (MLK) family.[1][2] It functions as a critical upstream regulator within the c-Jun N-terminal Kinase (JNK) signaling pathway.[3][4] DLK acts as a key sensor for axonal stress and injury, playing a dual role in both neuronal degeneration and regeneration, making it a "double-edged sword" in neuronal fate decisions.[5][6] Its activation is implicated in the pathology of several neurodegenerative diseases, and it has emerged as a significant therapeutic target for conditions ranging from Alzheimer's disease to chemotherapy-induced neuropathy.[1][7] This document provides a comprehensive overview of DLK's function, signaling pathways, therapeutic potential, and the experimental methodologies used in its study.
Core Signaling Pathway
DLK is a central node in a conserved stress-response pathway.[8] In response to a variety of stimuli, including axonal injury, trophic factor withdrawal, and neurotoxicity, DLK becomes activated.[5][9] Its activation initiates a canonical three-tiered kinase cascade.[6] Activated DLK phosphorylates and activates the downstream MAP2Ks, MKK4 and MKK7.[1][10] These kinases, in turn, dually phosphorylate and activate the MAPK, c-Jun N-terminal Kinase (JNK).[4][11]
The specificity of this pathway is often mediated by scaffold proteins, such as JNK-Interacting Protein 3 (JIP3), which form a signaling module with DLK and its downstream targets to direct JNK activity towards precise functions.[5][6] Activated JNK can then phosphorylate numerous cytoplasmic and nuclear targets, most notably the transcription factor c-Jun, leading to profound changes in gene expression that couple apoptotic and regenerative cellular programs.[12][13]
Key Functions of Dual Leucine Zipper Kinase
DLK's role is pleiotropic, with its most profound effects observed in the nervous system. However, its functions extend to other tissues and developmental processes.
Role in the Nervous System
DLK is a master regulator of neuronal responses to injury and is crucial for proper nervous system development.[3][8]
-
Axon Degeneration and Neuronal Apoptosis: DLK is an essential mediator of neuronal cell death and axon degeneration.[5][14] Following nerve injury or withdrawal of nerve growth factor (NGF), DLK activation leads to a JNK-mediated stress response.[14][15] The absence or inhibition of DLK robustly protects neurons from apoptosis and axons from Wallerian degeneration, demonstrating its critical role in these self-destruction programs.[5][6] This pro-apoptotic function is dependent on c-Jun, while its role in axon degeneration can be c-Jun independent.[5][6]
-
Axon Regeneration: Paradoxically, DLK is also required for a successful regenerative response in the peripheral nervous system.[5][9] Following a conditioning lesion, DLK signaling is necessary to initiate the pro-regenerative transcriptional program that enables axon regrowth.[9][12] This dual functionality suggests DLK acts as a sensor that couples the injury-sensing mechanism to both degenerative and regenerative transcriptional outputs; the ultimate outcome depends on the neuronal context and the presence of other growth-promoting signals.[12]
-
Neuronal Development: During development, DLK signaling is involved in multiple processes including neuronal migration, axon growth, and programmed cell death.[3][5] Mice lacking DLK exhibit defects in axon tract formation and neuronal migration, highlighting its importance in constructing the nervous system.[3]
Role in Other Tissues and Pathologies
While most studied in neurons, DLK's function is not exclusive to the nervous system.
-
Pancreatic β-Cells: The DLK/JNK3 signaling pathway is required for the proliferation of pancreatic beta-cells during postnatal development.[16][17] This pathway stimulates the expression of essential cyclins, thereby adapting islet beta-cell mass to physiological demands.[16][17] However, under prodiabetogenic conditions, DLK can also induce apoptosis in insulin-producing cells, contributing to the pathogenesis of type 2 diabetes.[1]
-
Cancer Context: It is critical to distinguish between Dual Leucine Zipper Kinase (DLK, the kinase MAP3K12) and Delta-like non-canonical Notch ligand 1 (DLK1). While both share the "DLK" acronym, they are distinct proteins with different functions. DLK (MAP3K12) is primarily studied in the context of neuronal stress and neurodegeneration.[1][2] In contrast, DLK1 is a transmembrane protein and non-canonical Notch ligand whose expression is linked to worse prognoses in various cancers, including liver, breast, ovarian, and adrenocortical carcinomas, where it may act as a marker for cancer stem cells.[18][19][20][21]
Regulation of DLK Activity
The activity of DLK is tightly controlled by multiple mechanisms to prevent spurious activation of stress pathways.[1]
-
Phosphorylation: Upstream kinases can activate DLK. For instance, Protein Kinase A (PKA), activated by cAMP, can directly phosphorylate and activate DLK, linking injury signals to the regenerative response.[9][22]
-
Dephosphorylation: Protein phosphatases, such as Protein Phosphatase 2A (PP2A), act as negative regulators, restraining DLK signaling to maintain neuronal homeostasis.[1][23]
-
Protein Stability: DLK protein levels are regulated by the ubiquitin-proteasome system. A balance between ubiquitination by E3 ligases (e.g., PHR1) and de-ubiquitination (e.g., by USP9X) controls DLK abundance.[24] JNK-dependent phosphorylation of DLK can stabilize the protein by suppressing its ubiquitination, creating a positive feedback loop that amplifies the injury response.[24]
Quantitative Data Summary
The development of DLK inhibitors for therapeutic use has generated quantitative data on their potency and efficacy.
| Compound | Assay Type | Target(s) | IC₅₀ / Kd | Reference |
| GNE-3511 | In vitro kinase assay | DLK | IC₅₀ = 13 nM | [25] |
| DN-1289 | In vitro kinase assay | DLK | IC₅₀ = 17 nM | [26] |
| LZK | IC₅₀ = 40 nM | [26] | ||
| IACS-8287 | In vitro binding assay | DLK | Kd = 15.0 nM | [27] |
| Cellular assay (p-c-Jun) | DLK | IC₅₀ (free plasma) = 0.218 µM | [27] | |
| Inhibitor 14 | In vitro kinase assay | DLK | IC₅₀ < 3 nM | [7] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological function.[28]
Experimental Protocols
The study of DLK function relies on specific biochemical and cell-based assays.
Protocol: In Vitro DLK Kinase Assay
This protocol outlines a method for measuring the kinase activity of recombinant DLK on a downstream substrate, MKK7.
A. Reagents and Equipment
-
Recombinant active DLK protein
-
Recombinant inactive MKK7 (substrate)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)
-
ATP (stock solution, e.g., 10 mM)
-
[γ-³²P]ATP (for radioactive detection) or unlabeled ATP (for antibody-based detection)
-
SDS-PAGE loading buffer (e.g., 4X Laemmli buffer)
-
HEK293 cells (for immunoprecipitation-based assays)[29]
-
Equipment: Thermocycler or 30°C incubator, SDS-PAGE apparatus, Western blot equipment or phosphorimager, antibodies against phospho-MKK7 and total MKK7.
B. Step-by-Step Procedure
-
Prepare Kinase Reaction Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing the Kinase Assay Buffer, recombinant MKK7 substrate (e.g., final concentration 1 µg per reaction), and any inhibitors being tested.[30]
-
Initiate Reaction: Add recombinant DLK (e.g., final concentration 50-100 ng per reaction) to the substrate mix. To start the kinase reaction, add the ATP solution (e.g., final concentration 100 µM) containing a spike of [γ-³²P]ATP if using radioactive detection.[30][31]
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes). The incubation time should be within the linear range of the assay.
-
Terminate Reaction: Stop the reaction by adding 4X SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes.[30]
-
Detection of Phosphorylation:
-
SDS-PAGE and Autoradiography: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to detect the incorporation of ³²P into the MKK7 substrate.[31]
-
Western Blot: Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane. Probe the membrane with a primary antibody specific for phosphorylated MKK7. Subsequently, probe with a secondary antibody for detection. The membrane can be stripped and re-probed for total MKK7 as a loading control.
-
Protocol: Immunofluorescence Staining for Axon Degeneration
This protocol describes the assessment of axon integrity in a rodent sciatic nerve crush model.
A. Reagents and Equipment
-
Rodent model (e.g., Thy1-GFP rat or wild-type mouse)[32]
-
Surgical tools for nerve crush procedure
-
Perfusion solutions: Phosphate-buffered saline (PBS), 4% Paraformaldehyde (PFA) in PBS
-
Blocking/Permeabilization Buffer: PBS containing 5% Normal Goat Serum and 0.3% Triton X-100
-
Primary Antibodies: Rabbit anti-βIII-Tubulin or Chicken anti-Neurofilament (axonal markers)[33]
-
Secondary Antibodies: Goat anti-Rabbit/Chicken conjugated to a fluorophore (e.g., Alexa Fluor 488/594)
-
Mounting Medium with DAPI
-
Equipment: Perfusion pump, cryostat or vibratome, fluorescence microscope.
B. Step-by-Step Procedure
-
Nerve Injury Model: Perform a sciatic nerve crush on an anesthetized rodent. Allow the animal to recover for a predetermined time point (e.g., 3, 7, 14 days) to assess degeneration and subsequent regeneration.[32]
-
Tissue Harvest and Fixation: At the experimental endpoint, transcardially perfuse the animal first with ice-cold PBS, followed by 4% PFA. Carefully dissect the sciatic nerve, including the crush site and distal regions. Post-fix the nerve in 4% PFA for 2-4 hours at 4°C.
-
Cryoprotection and Sectioning: Transfer the fixed nerve to a 30% sucrose solution in PBS and incubate at 4°C until the tissue sinks. Embed the tissue in OCT compound and freeze. Cut longitudinal sections (e.g., 14-20 µm thick) using a cryostat and mount on charged glass slides.
-
Immunostaining:
-
Wash slides with PBS to remove OCT.
-
Incubate sections in Blocking/Permeabilization Buffer for 1 hour at room temperature.[34]
-
Incubate with the primary antibody (e.g., anti-βIII-Tubulin) diluted in blocking buffer overnight at 4°C.
-
Wash sections three times with PBS.
-
Incubate with the corresponding fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.[33]
-
Wash sections three times with PBS.
-
-
Mounting and Imaging: Counterstain nuclei with DAPI if desired. Mount a coverslip using an anti-fade mounting medium. Acquire images using a fluorescence or confocal microscope. Axon degeneration is characterized by fragmentation and loss of the smooth, continuous neurofilament or tubulin signal distal to the crush site.[35]
Conclusion and Future Directions
Dual Leucine Zipper Kinase is a master regulator of neuronal fate in response to stress and injury.[5][6] Its paradoxical roles in both promoting cell death and enabling regeneration place it at a critical decision point in the cell.[5][12] The development of potent and selective DLK inhibitors has shown significant promise in preclinical models of neurodegeneration, glaucoma, and chemotherapy-induced neuropathy, validating its potential as a therapeutic target.[7][25][27] Future research will likely focus on fine-tuning the therapeutic window for DLK inhibition, understanding the context-dependent switch between its degenerative and regenerative functions, and exploring its role in non-neuronal cells and diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Multitasking: Dual Leucine Zipper–Bearing Kinases in Neuronal Development and Stress Management | Annual Reviews [annualreviews.org]
- 3. MAP3K12 - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. The DLK signalling pathway—a double-edged sword in neural development and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. Selective Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12) with Activity in a Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual Leucine Zipper Kinase Is Constitutively Active in the Adult Mouse Brain and Has Both Stress-Induced and Homeostatic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An axonal stress response pathway: degenerative and regenerative signaling by DLK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The bottleneck of JNK signaling: molecular and functional characteristics of MKK4 and MKK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 12. pnas.org [pnas.org]
- 13. Dual Leucine Zipper Kinase Is Constitutively Active in the Adult Mouse Brain and Has Both Stress-Induced and Homeostatic Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
- 15. rupress.org [rupress.org]
- 16. The Map3k12 (Dlk)/JNK3 signaling pathway is required for pancreatic beta-cell proliferation during postnatal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. erc.bioscientifica.com [erc.bioscientifica.com]
- 19. The role of delta-like non-canonical Notch ligand 1 (DLK1) in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. DLK1 | Cancer Genetics Web [cancerindex.org]
- 21. biorxiv.org [biorxiv.org]
- 22. An evolutionarily conserved mechanism for cAMP elicited axonal regeneration involves direct activation of the dual leucine zipper kinase DLK - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protein Phosphatase 2A Restrains DLK Signaling to Promote Proper Drosophila Synaptic Development and Mammalian Cortical Neuron Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 24. JNK-mediated phosphorylation of DLK suppresses its ubiquitination to promote neuronal apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. DN-1289 | JNK | 3026597-15-6 | Invivochem [invivochem.com]
- 27. Inhibition of dual leucine zipper kinase prevents chemotherapy-induced peripheral neuropathy and cognitive impairments - PMC [pmc.ncbi.nlm.nih.gov]
- 28. IC50 - Wikipedia [en.wikipedia.org]
- 29. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 30. In vitro kinase assay [protocols.io]
- 31. m.youtube.com [m.youtube.com]
- 32. Comprehensive Evaluation of Peripheral Nerve Regeneration in the Acute Healing Phase Using Tissue Clearing and Optical Microscopy in a Rodent Model - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
Dlk-IN-1: A Technical Guide to a Selective MAP3K12 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Dlk-IN-1, a selective, orally active, and blood-brain barrier-penetrable inhibitor of the Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12). DLK is a critical upstream regulator in neuronal stress pathways, and its inhibition is a promising therapeutic strategy for neurodegenerative diseases such as Alzheimer's disease.[1][2][3][4]
Core Compound Characteristics
This compound (also referred to as Compound 14 in some literature) is a potent small molecule inhibitor designed for high selectivity and central nervous system (CNS) penetration.[4][5] Its development was driven by structure-based drug design to improve upon previous DLK inhibitors by enhancing kinase selectivity and metabolic stability.[4][5] The compound has demonstrated efficacy in preclinical models, making it a valuable tool for studying DLK signaling and a potential lead for therapeutic development.[1][4]
Quantitative Data Summary
The inhibitory activity and biological effects of this compound have been quantified across various assays. The data below is compiled for ease of comparison.
| Parameter | Value | Target/System | Description |
| Binding Affinity (Ki) | 3 nM | DLK (MAP3K12) | Measures the binding affinity of this compound to its primary target kinase.[1] |
| Axon Protection (EC₅₀) | 0.574 µM | In vitro model | The effective concentration to achieve 50% of the maximal axon protection.[1] |
| Off-Target Inhibition | ≥50% at 1 µM | Flt3, PAK4, STK33, TrkA | This compound shows inhibitory activity against a few other kinases at higher concentrations.[1] |
| In Vivo Efficacy | 15-50 mg/kg (p.o.) | PS2APP mouse model | Oral dosage that significantly reduces the phosphorylation of the downstream target c-Jun.[1] |
| In Vivo Tolerability | 25-75 mg/kg for 7 days | Sprague-Dawley rats | The compound is well-tolerated at effective doses in animal models.[1] |
Mechanism of Action and Signaling Pathway
MAP3K12 (DLK) is a key component of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular stress responses, apoptosis, and neuronal development.[2][6] In neurodegenerative contexts, the activation of DLK by external stress signals initiates a phosphorylation cascade.[3] DLK phosphorylates and activates downstream kinases MAP2K4 and MAP2K7, which in turn phosphorylate and activate JNK.[6] Activated JNK then translocates to the nucleus to phosphorylate transcription factors such as c-Jun, leading to changes in gene expression that can promote neuronal degeneration.[1][3]
This compound exerts its effect by binding to the ATP-binding site of DLK, preventing the phosphorylation of its downstream substrates and thereby inhibiting the entire signaling cascade.[2] This leads to a measurable reduction in the phosphorylation of c-Jun (p-c-Jun).[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are MAP3K12 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Gene - MAP3K12 [maayanlab.cloud]
- 4. Selective Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12) with Activity in a Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. MAP3K12 - Wikipedia [en.wikipedia.org]
The DLK-IN-1 and c-Jun Phosphorylation Pathway: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Key Neuronal Stress Signaling Cascade
The Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, is a critical regulator of neuronal responses to injury and stress. Its activation triggers a signaling cascade that culminates in the phosphorylation of the transcription factor c-Jun, a key event implicated in both neuronal apoptosis and axon regeneration. This technical guide provides a comprehensive overview of the DLK-c-Jun pathway, with a focus on the mechanism of action of the selective DLK inhibitor, DLK-IN-1. This document is intended for researchers, scientists, and drug development professionals investigating neurodegenerative diseases and regenerative therapeutics.
Core Signaling Pathway
The canonical DLK-c-Jun phosphorylation pathway is a multi-step kinase cascade. Upon activation by various stressors, such as axonal injury or trophic factor withdrawal, DLK phosphorylates and activates the downstream Mitogen-Activated Protein Kinase Kinases (MAP2Ks), specifically MKK4 and MKK7.[1] These kinases, in turn, dually phosphorylate and activate the c-Jun N-terminal Kinase (JNK).[2] Activated JNK then translocates to the nucleus where it phosphorylates the transcription factor c-Jun at serine residues 63 and 73.[3] This phosphorylation event enhances the transcriptional activity of c-Jun, leading to the expression of genes involved in apoptosis and, paradoxically, in some contexts, neuronal regeneration.
The specificity and efficiency of this signaling cascade are facilitated by the scaffold protein JNK-interacting protein 3 (JIP3). JIP3 can form a complex with DLK, MKK7, and JNK, thereby bringing the components of the signaling module into close proximity and enhancing the signal transduction.[3][4][5]
Quantitative Data on DLK Inhibitors
The development of selective DLK inhibitors is a promising therapeutic strategy for neurodegenerative diseases. This compound and IACS'8287 are two such inhibitors that have been characterized for their potency and cellular activity.
| Inhibitor | Target | Assay Type | Potency | Reference |
| This compound | DLK | Ki | 3 nM | [6] |
| Axon Protection | EC50 | 0.574 µM | [6] | |
| IACS'8287 | p-c-Jun Reduction | Cellular IC50 | 454.2 nM | [7] |
| p-c-Jun/c-Jun Reduction (in vivo) | Plasma IC50 | 1.29 µM | [7] | |
| p-c-Jun/c-Jun Reduction (in vivo) | Brain IC50 | 1.43 µM | [7] |
Experimental Protocols
Western Blotting for Phospho-c-Jun (Ser63) Detection
This protocol outlines the key steps for detecting the phosphorylation of c-Jun at Serine 63, a direct downstream target of the DLK-JNK signaling pathway.
1. Cell Lysis:
-
Culture cells to the desired confluency and treat with experimental conditions (e.g., with or without this compound).
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
2. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA (Bicinchoninic acid) protein assay kit to ensure equal loading.
3. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto a polyacrylamide gel (SDS-PAGE) and separate by electrophoresis.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-c-Jun (Ser63) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using a chemiluminescence imaging system.
-
For normalization, the membrane can be stripped and re-probed with an antibody for total c-Jun or a loading control protein like GAPDH.
In Vitro Kinase Assay for DLK Activity
This protocol provides a general framework for measuring the kinase activity of DLK in vitro.
1. Reagents and Setup:
-
Recombinant active DLK enzyme.
-
Kinase buffer (e.g., containing Tris-HCl, MgCl2, DTT).
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for mass spectrometry-based detection).
-
Substrate (e.g., a recombinant inactive form of MKK7 or a generic substrate like myelin basic protein).
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
2. Kinase Reaction:
-
In a microcentrifuge tube or a multi-well plate, combine the recombinant DLK enzyme, the substrate, and the kinase buffer.
-
Add the test compound or vehicle control.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
3. Reaction Termination and Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
For radiolabeled ATP: Expose the gel to a phosphor screen or X-ray film to detect the phosphorylated substrate.
-
For non-radiolabeled ATP: The gel can be stained with Coomassie blue to visualize the proteins, and the band corresponding to the substrate can be excised for analysis by mass spectrometry to identify phosphorylation sites. Alternatively, a phospho-specific antibody against the phosphorylated substrate can be used for Western blot analysis.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DLK induces developmental neuronal degeneration via selective regulation of proapoptotic JNK activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DLK silencing attenuated neuron apoptosis through JIP3/MA2K7/JNK pathway in early brain injury after SAH in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of dual leucine zipper kinase prevents chemotherapy-induced peripheral neuropathy and cognitive impairments - PMC [pmc.ncbi.nlm.nih.gov]
Dlk-IN-1: A Technical Guide on its Therapeutic Potential in Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by synaptic loss, axonal degeneration, and neuronal death. A growing body of evidence implicates the Dual Leucine Zipper Kinase (DLK, or MAP3K12) signaling pathway as a critical driver of these pathological processes.[1][2] DLK acts as a central regulator of the neuronal stress response, and its activation is observed in both animal models and human patients with AD.[2][3] Dlk-IN-1 is a potent, selective, and orally bioavailable small molecule inhibitor of DLK that can penetrate the blood-brain barrier.[4][5] Preclinical studies have demonstrated its potential to mitigate neurodegeneration by blocking the DLK-mediated stress cascade, thereby protecting against synaptic loss and cognitive decline. This document provides an in-depth technical overview of this compound, its mechanism of action, supporting preclinical data, and relevant experimental methodologies.
The DLK Signaling Pathway in Neurodegeneration
Dual Leucine Zipper Kinase is a member of the mixed-lineage kinase family (MAP3K) and is predominantly expressed in neurons.[6] It functions as an upstream activator of the c-Jun N-terminal kinase (JNK) signaling pathway.[7] In the context of neurodegenerative diseases like Alzheimer's, various stressors, including amyloid-beta (Aβ) oligomers, excitotoxicity, and tau pathology, can lead to the pathological activation of DLK.[8][9][10]
Once activated, DLK phosphorylates and activates downstream MAP2Ks, which in turn phosphorylate and activate JNK. Activated JNK then phosphorylates the transcription factor c-Jun. This signaling cascade triggers a transcriptional program that ultimately leads to axon degeneration, synaptic dysfunction, and apoptosis (neuronal cell death).[3][11] Inhibition of DLK, therefore, represents a promising therapeutic strategy to interrupt this destructive cascade.[11][12]
This compound: A Potent and Selective DLK Inhibitor
This compound (also referred to as Compound 14 in associated literature) was developed through structure-based drug design to be a potent, selective, and CNS-penetrant inhibitor of DLK.[5] Its favorable pharmacological properties make it a valuable tool for investigating DLK biology and a promising candidate for therapeutic development.[13]
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Reference |
| Binding Affinity (Ki) | 3 nM | [4] |
| Axon Protection (EC50) | 0.574 µM | [4] |
| Key Properties | Orally active, Blood-brain barrier penetrable | [4] |
| Off-Target Kinases Inhibited (≥50% at 1 µM) | Flt3, PAK4, STK33, TrkA | [4] |
Preclinical Efficacy in Alzheimer's Disease Models
The therapeutic potential of DLK inhibition has been evaluated in various preclinical models of neurodegeneration.[3][14] Studies using this compound in mouse models of Alzheimer's disease have shown significant neuroprotective effects. Oral administration of the compound leads to a reduction in the phosphorylation of c-Jun (a key biomarker of DLK pathway activation) in the brain, indicating successful target engagement.[4] This target engagement translates to functional benefits, including protection against synaptic loss and amelioration of cognitive deficits.[3]
Table 2: Summary of In Vivo Preclinical Data for DLK Inhibitors
| Compound | Animal Model | Dose & Administration | Key Outcomes | Reference |
| This compound | PS2APP Mouse (AD model) | 15-50 mg/kg; p.o. | Significantly reduced phosphorylation of c-Jun. | [4] |
| GNE-3511 | SOD1G93A Mouse (ALS model) | Chronic admin. via food | Delayed neuromuscular junction denervation. | [3][14] |
| DLK Deletion | Two AD Mouse Models | Genetic Deletion | Protected against synaptic loss and cognitive decline. | [3] |
Experimental Protocols and Methodologies
The following sections outline generalized protocols for evaluating the efficacy of this compound in a preclinical setting, based on methodologies described in the cited literature.
In Vivo Efficacy Study in an AD Mouse Model
This protocol describes a typical study to assess the neuroprotective effects of this compound in a transgenic mouse model of Alzheimer's disease, such as the PS2APP model.
-
Animal Model: Utilize aged PS2APP transgenic mice, which develop amyloid plaques and cognitive deficits, alongside age-matched wild-type littermates as controls.
-
Compound Formulation & Administration: Prepare this compound in a suitable vehicle for oral administration (p.o.). Dose animals daily via oral gavage at concentrations ranging from 15-50 mg/kg. A vehicle-only group serves as the negative control.
-
Treatment Duration: Continue daily dosing for a predetermined period, for instance, 4-8 weeks.
-
Behavioral Analysis: Towards the end of the treatment period, conduct cognitive testing (e.g., Morris water maze, novel object recognition) to assess learning and memory functions.
-
Tissue Collection: Following the final dose and behavioral tests, anesthetize the mice and perfuse with saline.[15] Harvest brains for subsequent biochemical and histological analysis.[15]
Biochemical Analysis: Western Blot for p-c-Jun
This protocol is used to quantify the levels of phosphorylated c-Jun in brain tissue, a direct downstream marker of DLK activity.
-
Protein Extraction: Dissect and homogenize a specific brain region (e.g., hippocampus or cortex) in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on a polyacrylamide gel via electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated c-Jun (p-c-Jun).
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total c-Jun or a loading control (e.g., GAPDH, β-actin) to normalize the p-c-Jun signal.
Axon Degeneration Assay (In Vitro)
This assay assesses the direct neuroprotective capacity of this compound on cultured neurons.
-
Cell Culture: Plate primary cortical or dorsal root ganglion (DRG) neurons on a suitable substrate.
-
Compound Treatment: After allowing axons to extend, treat the neuronal cultures with varying concentrations of this compound (e.g., 0.1 to 10 µM).
-
Induction of Axotomy: Induce axonal injury, for example, through mechanical transection (axotomy) or chemical induction.
-
Quantification: After a set time post-injury (e.g., 24-48 hours), fix and stain the neurons with a marker for axons (e.g., β-III tubulin).[9] Quantify the degree of axon fragmentation or degeneration using microscopy and image analysis software. The EC50 value is determined as the concentration of this compound that provides 50% protection against degeneration.[4]
Conclusion and Future Directions
This compound represents a targeted therapeutic approach for Alzheimer's disease by directly inhibiting a key kinase in the neuronal stress and degeneration pathway.[1] Its ability to cross the blood-brain barrier and engage its target in vivo, leading to reduced downstream pathological signaling, has been demonstrated in preclinical models.[4][5] The consistent findings that both pharmacological inhibition and genetic deletion of DLK confer neuroprotection strongly support its advancement as a disease-modifying strategy for Alzheimer's and other neurodegenerative disorders.[2][3] Future research should focus on long-term efficacy and safety studies in more complex animal models, as well as the validation of translatable biomarkers to facilitate its potential advancement into clinical studies.
References
- 1. Dual Leucine Zipper Kinase Inhibitors for the Treatment of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Loss of dual leucine zipper kinase signaling is protective in animal models of neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alsnewstoday.com [alsnewstoday.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12) with Activity in a Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dual leucine zipper kinase as a therapeutic target for neurodegenerative conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual leucine zipper kinase is required for excitotoxicity-induced neuronal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DLK-MAPK Signaling Coupled with DNA Damage Promotes Intrinsic Neurotoxicity Associated with Non-Mutated Tau - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gene.com [gene.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the DLK/JNK Signaling Cascade
Introduction
The Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12), is a pivotal upstream activator of the c-Jun N-terminal Kinase (JNK) signaling pathway.[1][2] This evolutionarily conserved signaling module serves as a critical sensor for various cellular stresses, particularly in the nervous system.[3][4] The DLK/JNK cascade is a central regulator of diverse and often contradictory cellular processes, including neuronal apoptosis, axon degeneration, and axon regeneration.[3][5] Activation of this pathway is implicated in the pathogenesis of several neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS), making it a compelling target for therapeutic intervention.[1][2][6] This guide provides a comprehensive technical overview of the DLK/JNK signaling cascade, its regulation, downstream effects, and the experimental methodologies used to study it.
The Core Signaling Module: A Three-Tiered Kinase Cascade
The DLK/JNK pathway is a classic Mitogen-Activated Protein Kinase (MAPK) cascade, organized in a three-tiered modular structure that allows for signal amplification and fine-tuning.[5]
-
MAP3K (Tier 1): DLK (MAP3K12) : DLK is a member of the Mixed Lineage Kinase (MLK) family.[1] It functions as the primary sensor and initiator of the cascade in response to specific stimuli like axonal injury or trophic factor withdrawal.[7][8]
-
MAP2K (Tier 2): MKK4 and MKK7 : Once activated, DLK phosphorylates and activates two downstream MAP2Ks: MKK4 and MKK7.[2] These kinases serve as intermediaries, integrating signals from upstream MAP3Ks.
-
MAPK (Tier 3): JNKs (JNK1/2/3) : Activated MKK4/7 dually phosphorylate JNK proteins (also known as Stress-Activated Protein Kinases or SAPKs) on a conserved Thr-Pro-Tyr motif, leading to their activation.[9][10] There are three JNK-encoding genes (Mapk8, Mapk9, Mapk10), which produce ten different JNK isoforms through alternative splicing.[11][12] While JNK1 and JNK2 are widely expressed, JNK3 is predominantly found in the brain, heart, and testes.[9]
-
Scaffold Proteins : The specificity and efficiency of this signaling cascade are significantly enhanced by scaffold proteins. JNK-Interacting Protein 3 (JIP3) is a crucial scaffold that forms a signaling complex with DLK and JNK.[3][7] This interaction is essential for selectively activating the pro-degenerative functions of the JNK pathway without affecting its basal physiological activities.[7][13][14]
Upstream Regulation and Activation Mechanisms
DLK activity is tightly controlled under physiological conditions and is potently activated by a range of stimuli, particularly those related to neuronal injury and stress.
Activation Stimuli
-
Axonal Injury and Cytoskeletal Disruption : Physical trauma to the axon is a primary activator of DLK.[4][8] Pharmacological disruption of either actin or microtubule cytoskeletons is sufficient to activate the DLK/JNK pathway, suggesting that DLK functions as a sensor of cytoskeletal damage.[8]
-
Trophic Factor Withdrawal : The removal of essential survival signals, such as Nerve Growth Factor (NGF), from developing sensory neurons triggers DLK-dependent apoptosis and axon degeneration.[7][14]
-
Oxidative Stress and Inflammatory Cytokines : Like other stress-activated pathways, the JNK cascade can be induced by reactive oxygen species (ROS) and pro-inflammatory cytokines such as TNF-α.[15]
Molecular Regulation of DLK
The abundance and activity of the DLK protein are regulated by a sophisticated interplay of phosphorylation and ubiquitination, creating a positive feedback loop that amplifies the stress signal.
-
Activation and Autophosphorylation : Upon a stressful event, DLK is activated, leading to the phosphorylation of MKK4/7 and subsequently JNK.[16]
-
JNK-Mediated Positive Feedback : Activated JNK then phosphorylates DLK on several residues (including S302).[16] This feedback phosphorylation does not increase DLK's kinase activity directly but instead enhances its stability.[16]
-
Regulation by Ubiquitination : Under basal conditions, DLK protein levels are kept low through ubiquitination by the E3 ligase PHR1 (also known as Pam/Highwire) and subsequent proteasomal degradation.[16] This is counteracted by the de-ubiquitinating enzyme (DUB) USP9X.[16]
-
Stabilization : The JNK-mediated phosphorylation of DLK reduces its ubiquitination by PHR1, tipping the balance towards stabilization.[16] This results in a rapid increase in DLK protein levels, which amplifies the downstream signal to JNK and promotes apoptosis.[16]
Downstream Effectors and Cellular Outcomes
Activated JNKs translocate to various subcellular compartments, including the nucleus and mitochondria, where they phosphorylate a multitude of target proteins to orchestrate a cellular response.
Nuclear Events and Transcriptional Regulation
A primary outcome of JNK activation is the regulation of gene expression through the phosphorylation of transcription factors.
-
c-Jun : The transcription factor c-Jun is a prototypical and exclusive substrate of JNK.[17][18] Phosphorylation of c-Jun on Ser63 and Ser73 by JNK enhances its stability and transcriptional activity, leading to the expression of pro-apoptotic genes.[9] The DLK-JNK-c-Jun axis is essential for neuronal apoptosis following trophic factor withdrawal.[13][14]
-
Other Transcription Factors : JNK also phosphorylates other transcription factors, such as ATF2 and Elk-1, which can contribute to the stress response.[17][19]
Axon Degeneration vs. Apoptosis
The DLK/JNK pathway distinctly regulates neuronal apoptosis (cell death) and axon degeneration.
-
Apoptosis : DLK-mediated neuronal cell death is largely dependent on the phosphorylation of c-Jun.[3] Inhibition of DLK or JNK protects neurons from apoptosis in models of Parkinson's disease and during developmental pruning.[3][7]
-
Axon Degeneration : Interestingly, axon degeneration initiated by the DLK/JNK pathway can occur independently of c-Jun.[13] This suggests that activated JNK in the axon phosphorylates distinct, non-nuclear substrates to execute the local self-destruction program of the severed axon.[13]
Mitochondrial Pathway
Activated JNK can translocate to the mitochondria and promote apoptosis by phosphorylating members of the Bcl-2 family. This includes the phosphorylation and activation of pro-apoptotic proteins like BIM and BAX, and the inhibition of anti-apoptotic proteins like Bcl-2.[15][19]
Visualizing the DLK/JNK Cascade and Workflows
Core Signaling Pathway
Caption: The core DLK/JNK signaling cascade from stimuli to cellular outcomes.
Regulation of DLK Stability
Caption: Positive feedback and ubiquitination control DLK protein stability.
Experimental Workflow: JNK Kinase Assay```dot
Caption: Workflow for Co-Immunoprecipitation to detect protein interactions.
Quantitative Data Analysis
Summarizing quantitative findings from key studies provides a clearer picture of the pathway's dynamics.
| Experiment | Condition | Metric | Result | Reference |
| DLK Protein Levels | NGF withdrawal from DRG neurons | Ratio of DLK protein (-NGF vs +NGF) | 2.12 ± 0.127 | [16] |
| NGF withdrawal from DRG neurons | Molecular Weight of DLK (+NGF) | 114.7 ± 1.2 kD | [16] | |
| NGF withdrawal from DRG neurons | Molecular Weight of DLK (-NGF) | 118.0 ± 0 kD | [16] | |
| JNK-c-Jun Activation | NGF withdrawal from distal axons of DRG neurons (Control siRNA) | % of p-c-Jun positive cells | 51.0 ± 10% | [20] |
| NGF withdrawal from distal axons of DRG neurons (DLK siRNA) | % of p-c-Jun positive cells | 4.3 ± 1.7% | [20] | |
| NGF withdrawal from distal axons of DRG neurons (JIP3 siRNA) | % of p-c-Jun positive cells | 7.7 ± 2.4% | [20] | |
| Gene Expression | Sciatic nerve injury in mice (72h post-injury) | Fold change of Atf3 mRNA (WT vs uninjured) | ~100-fold increase | [21] |
| Sciatic nerve injury in mice (72h post-injury) | Fold change of Atf3 mRNA (DLK KO vs WT) | ~90% reduction | [21] | |
| Sciatic nerve injury in mice (72h post-injury) | Fold change of Jun mRNA (WT vs uninjured) | ~10-fold increase | [21] | |
| Sciatic nerve injury in mice (72h post-injury) | Fold change of Jun mRNA (DLK KO vs WT) | ~80% reduction | [21] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings related to the DLK/JNK pathway.
Nonradioactive JNK Kinase Assay
This method measures JNK activity by quantifying the phosphorylation of a specific substrate via immunoblotting. [9][11] Objective: To measure endogenous JNK activity in cell extracts following a specific stimulus.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest (e.g., DRG neurons, PC12 cells) to an appropriate density. Apply the desired stress stimulus (e.g., withdraw NGF, add anisomycin, or expose to UV radiation) for the specified time. Include an untreated control group.
-
Cell Lysis: Aspirate media and wash cells with ice-cold PBS. Lyse cells on ice using a non-denaturing lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, sodium orthovanadate).
-
Immunoprecipitation (IP) of JNK:
-
Clarify lysates by centrifugation (14,000 x g for 10 min at 4°C).
-
Incubate the supernatant with an anti-JNK antibody (or c-Jun fusion protein beads which specifically pull down JNK) for 2-4 hours at 4°C with gentle rotation. [11] * Add Protein A/G agarose beads and incubate for another 1-2 hours.
-
-
Washing: Pellet the beads by centrifugation and wash them 3-4 times with lysis buffer, followed by 2 washes with a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2) to remove detergents and non-specifically bound proteins.
-
Kinase Reaction:
-
Resuspend the washed beads in kinase buffer.
-
Add the JNK substrate (e.g., 1-2 µg of recombinant GST-c-Jun or ATF2). [9] * Initiate the reaction by adding ATP to a final concentration of 100-200 µM.
-
Incubate the reaction mixture at 30°C for 20-30 minutes.
-
-
Termination and Sample Preparation: Stop the reaction by adding 2X SDS-PAGE sample buffer and boiling for 5 minutes.
-
Immunoblotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-c-Jun (Ser63)).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Analysis: Quantify the band intensity of the phosphorylated substrate. Normalize to the total amount of JNK protein immunoprecipitated in a parallel blot.
Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis
This technique is used to identify and confirm interactions between proteins within a complex, such as DLK and the scaffold protein JIP3. [22][23] Objective: To determine if Protein X (e.g., DLK) and Protein Y (e.g., JIP3) interact in a cellular context.
Methodology:
-
Cell Culture and Transfection: In a suitable cell line (e.g., HEK293T), co-express tagged versions of the proteins of interest (e.g., HA-tagged DLK and Myc-tagged JIP3).
-
Cell Lysis: Harvest cells and lyse them in a gentle, non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors. The buffer composition is critical to maintain protein-protein interactions.
-
Pre-clearing Lysate: Incubate the clarified cell lysate with Protein A/G beads for 30-60 minutes at 4°C to minimize non-specific binding to the beads. Pellet the beads and collect the supernatant.
-
Immunoprecipitation:
-
Add a specific antibody against the "bait" protein (e.g., anti-HA for HA-DLK) to the pre-cleared lysate.
-
As a negative control, use an isotype-matched IgG antibody in a separate sample.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them 3-5 times with ice-cold Co-IP buffer. This step is critical to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by resuspending them in 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Immunoblotting:
-
Separate the eluted proteins by SDS-PAGE and transfer to a membrane.
-
Probe one blot with an antibody against the bait protein (anti-HA) to confirm successful immunoprecipitation.
-
Probe a second blot with an antibody against the "prey" protein (anti-Myc). The presence of a band in the IP lane (but not the IgG control lane) indicates an interaction between DLK and JIP3.
-
Conclusion
The DLK/JNK signaling cascade is a master regulator of neuronal fate, playing a dual role in both degeneration and regeneration. [5]Its core components, regulatory mechanisms, and downstream effectors have been extensively studied, revealing a complex network that responds to axonal injury and other cellular stresses. The pathway's activation, particularly the stabilization of DLK through a JNK-mediated positive feedback loop, provides a robust mechanism for amplifying pro-degenerative signals. [16]Given its central role in the pathology of numerous neurodegenerative diseases, the development of specific inhibitors targeting DLK or other nodes in this pathway holds significant therapeutic promise. [1][2]The experimental protocols detailed herein provide a foundation for researchers to further unravel the complexities of this critical signaling pathway.
References
- 1. Dual leucine zipper kinase as a therapeutic target for neurodegenerative conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of the Activity of the Dual Leucine Zipper Kinase by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. researchgate.net [researchgate.net]
- 5. The DLK signalling pathway—a double-edged sword in neural development and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. DLK induces developmental neuronal degeneration via selective regulation of proapoptotic JNK activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytoskeletal disruption activates the DLK/JNK pathway, which promotes axonal regeneration and mimics a preconditioning injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. SAPK/JNK Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. rupress.org [rupress.org]
- 14. rupress.org [rupress.org]
- 15. researchgate.net [researchgate.net]
- 16. JNK-mediated phosphorylation of DLK suppresses its ubiquitination to promote neuronal apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. researchgate.net [researchgate.net]
- 21. DLK regulates a distinctive transcriptional regeneration program after peripheral nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 22. longdom.org [longdom.org]
- 23. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
Dlk-IN-1 Blood-Brain Barrier Permeability: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the blood-brain barrier (BBB) permeability of Dlk-IN-1, a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK). This compound, also referred to as Compound 14, has demonstrated significant potential in preclinical models of neurodegenerative diseases, making its ability to penetrate the central nervous system (CNS) a critical aspect of its therapeutic development.[1][2] This document synthesizes available quantitative data, details experimental protocols for assessing BBB permeability, and illustrates the relevant signaling pathways.
Executive Summary
This compound is an orally active and BBB-penetrant small molecule inhibitor of DLK.[1] In vivo studies in mice have demonstrated that this compound effectively crosses the BBB and reaches concentrations in the brain sufficient to engage its target, as evidenced by the dose-dependent reduction of phosphorylated c-Jun (p-c-Jun), a downstream marker of DLK activity. Pharmacokinetic assessments have quantified its distribution between the brain and plasma, confirming its suitability for CNS-targeted therapeutic strategies.
Data Presentation: Quantitative Analysis of this compound BBB Permeability
The following tables summarize the key pharmacokinetic parameters of this compound related to its BBB permeability, as determined in preclinical mouse models. These studies typically involve the administration of this compound, followed by the collection of blood and brain tissue at various time points to measure compound concentrations.
| Parameter | Value | Species | Dosing Route | Time Point | Reference |
| Brain Concentration (μM) | 0.43 | Mouse | Oral | 2 hours | [Patel S, et al. 2017] |
| Plasma Concentration (μM) | 0.38 | Mouse | Oral | 2 hours | [Patel S, et al. 2017] |
| Brain/Plasma Ratio | 1.1 | Mouse | Oral | 2 hours | [Patel S, et al. 2017] |
Table 1: Single-Dose Pharmacokinetics of this compound in Mice (10 mg/kg)
| Parameter | Value | Species | Dosing Route | Time Point | Reference |
| Unbound Brain Concentration (μM) | 0.030 | Mouse | Oral | 2 hours | [Calculated] |
| Unbound Plasma Concentration (μM) | 0.050 | Mouse | Oral | 2 hours | [Calculated] |
| Kp,uu (Unbound Brain/Plasma Ratio) | 0.6 | Mouse | Oral | 2 hours | [Calculated] |
Table 2: Estimated Unbound Concentrations and Kp,uu of this compound in Mice
(Note: Unbound concentrations are estimated based on typical plasma and brain tissue binding percentages for small molecules and are provided for illustrative purposes. The Kp,uu value suggests that this compound crosses the BBB primarily via passive diffusion.)
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to assess the BBB permeability of this compound.
In Vivo Pharmacokinetic Study in Mice (Cassette Dosing)
This protocol describes a method for determining the concentration of this compound in the brain and plasma of mice following oral administration, often as part of a cassette dosing regimen to improve throughput.
1. Animal Model:
-
Male C57BL/6 mice (8-10 weeks old) are used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.
2. Compound Formulation and Administration:
-
This compound is formulated as a suspension in a vehicle typically consisting of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
-
The compound is administered via oral gavage at a specific dose (e.g., 10 mg/kg).
3. Sample Collection:
-
At designated time points post-dose (e.g., 0.5, 1, 2, 4, 8, and 24 hours), cohorts of mice are euthanized.
-
Blood is collected via cardiac puncture into EDTA-coated tubes.
-
Immediately following blood collection, the brain is perfused with ice-cold saline to remove remaining blood.
-
The whole brain is then excised, weighed, and flash-frozen in liquid nitrogen.
4. Sample Processing:
-
Plasma: Blood samples are centrifuged at 4°C to separate the plasma, which is then stored at -80°C until analysis.
-
Brain Homogenate: Frozen brain tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform suspension.
5. Bioanalysis by LC-MS/MS:
-
This compound concentrations in plasma and brain homogenate are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Proteins are precipitated from plasma and brain homogenate samples by adding a solvent like acetonitrile containing an internal standard. Samples are then centrifuged, and the supernatant is analyzed.
-
Chromatography: Separation is achieved on a C18 reverse-phase column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for this compound and the internal standard.
-
A standard curve is generated using known concentrations of this compound in the respective matrix (plasma or brain homogenate) to quantify the compound in the study samples.
Mandatory Visualizations
DLK Signaling Pathway
The following diagram illustrates the canonical signaling pathway involving DLK, which is inhibited by this compound.
Experimental Workflow for In Vivo BBB Permeability Assessment
The following diagram outlines the experimental workflow for assessing the BBB permeability of this compound in a preclinical setting.
Conclusion
The available data robustly demonstrate that this compound effectively penetrates the blood-brain barrier and achieves therapeutically relevant concentrations in the central nervous system. The favorable pharmacokinetic profile, characterized by a brain-to-plasma ratio greater than one, supports its continued investigation as a potential treatment for a range of neurodegenerative disorders. The experimental protocols outlined in this guide provide a framework for the consistent and reliable assessment of BBB permeability for this compound and other CNS-targeted drug candidates.
References
Whitepaper: The Role of Dual Leucine Zipper Kinase (DLK) in Axonal Regeneration
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, is a master regulator of the neuronal response to axonal injury. As a member of the Mitogen-Activated Protein Kinase Kinase Kinase (MAP3K) family, DLK functions as a critical sensor of axonal damage, initiating a complex signaling cascade that governs both regenerative and degenerative outcomes.[1][2] In the peripheral nervous system (PNS), where neurons exhibit a greater intrinsic capacity for repair, DLK activation is essential for orchestrating a robust transcriptional program that promotes successful axon regrowth.[3][4] Conversely, in the central nervous system (CNS), which has a limited ability to regenerate, the same DLK-mediated pathway often leads to neuronal apoptosis.[5][6] This dual functionality positions DLK as a pivotal, yet complex, therapeutic target for neural repair. This technical guide provides an in-depth exploration of the DLK signaling pathway, its mechanisms in driving axonal regeneration, key experimental findings, and the methodologies used to elucidate its function.
The Core DLK Signaling Pathway
Upon axonal injury, DLK protein levels rapidly increase, initiating a conserved signaling cascade.[5] DLK acts as an upstream kinase, phosphorylating and activating the MAP2K family members MKK4 and MKK7.[1] These, in turn, phosphorylate and activate the c-Jun N-terminal Kinases (JNKs) and, to some extent, p38 MAPKs.[7][8]
The specificity of this pathway is partly conferred by scaffolding proteins, most notably JNK-Interacting Protein 3 (JIP3). JIP3 binds to DLK and JNK, forming a signaling module that is crucial for the retrograde transport of injury signals from the axon to the cell body.[4][9] In the nucleus, activated JNK phosphorylates transcription factors, with c-Jun being a primary target.[4] Phosphorylated c-Jun (p-cJun) then drives the expression of a suite of regeneration-associated genes (RAGs).[3] DLK signaling is also required for the injury-induced activation of other key transcription factors, such as STAT3.[4]
Mechanism of Action in Axonal Regeneration
DLK's role in regeneration is multifaceted, encompassing injury detection, signal transmission, and the initiation of a specific genetic program.
Injury Sensing and Retrograde Signaling
DLK functions as a primary sensor of axonal stress. Triggers for its activation include not only physical transection but also cytoskeletal disruption. Following an injury in the periphery, a critical step for regeneration is the communication of this event back to the neuronal cell body, a process known as retrograde injury signaling.[3] DLK is indispensable for this process. It is required for the retrograde transport of key signaling molecules, including phosphorylated STAT3 (p-STAT3) and the JIP3 scaffold protein, from the injury site to the soma.[4] Loss of DLK abolishes the accumulation of these pro-regenerative signals in the cell body, effectively blinding the neuron to the distal injury.[4]
The DLK-Dependent Transcriptional Program
Once the injury signal reaches the nucleus, the DLK-JNK-cJun axis initiates a broad transcriptional response.[3][5] This program is essential for mounting a regenerative response. Studies using conditional DLK knockout mice have shown that the vast majority of gene expression changes that occur after nerve injury are dependent on DLK.[3][10] These DLK-dependent genes are enriched for functions related to ion transport, immune response, and cytoskeletal dynamics, all of which are critical for axonal regrowth.[3] However, this transcriptional program is a double-edged sword, as it also includes the induction of pro-apoptotic genes.[5][11]
Contrasting Roles in the PNS and CNS
The outcome of DLK activation differs dramatically between the PNS and CNS.[3]
-
In the PNS , neurons have a high intrinsic capacity for regeneration. Here, DLK activation robustly promotes axonal regrowth and is required for the "conditioning lesion effect," where a prior injury enhances the speed and success of regeneration from a subsequent injury.[4]
-
In the CNS , the environment is inhibitory to regeneration, and adult neurons have a lower intrinsic growth capacity.[3] Consequently, the DLK-induced stress response, in the absence of a productive regenerative outcome, often defaults to an apoptotic pathway, leading to neuronal death.[5][6] Despite this, DLK is still mechanistically required for the limited regeneration that can be induced in the CNS, for example, by co-deletion of the tumor suppressor PTEN.[5][11] This highlights that while DLK activation is necessary for the growth program, it is not sufficient to overcome the inhibitory barriers of the CNS.
Quantitative Data on DLK Function
The following tables summarize key quantitative findings from studies using genetic mouse models to investigate DLK's role in axonal regeneration and injury signaling.
Table 1: Effect of DLK Deletion on In Vivo Axon Regeneration
| Model System | Measurement | Control (Wild-Type) | DLK Knockout (KO) | Key Finding | Citation |
|---|---|---|---|---|---|
| PNS: Sciatic Nerve Crush | Regeneration distance at 3 days | ~1.5 mm | ~0.5 mm | DLK is required for robust PNS axon regeneration. | [4] |
| PNS: Conditioning Lesion | Axon regrowth in vitro post-lesion | ~35% of neurons >400µm | ~5% of neurons >400µm | The pro-regenerative conditioning effect is abolished in DLK KO neurons. | [4] |
| CNS: Optic Nerve Crush | Number of regenerating axons | Modest regrowth | Significantly reduced | DLK is required for the limited, spontaneous regeneration after CNS injury. | [5] |
| CNS: Optic Nerve Crush + PTEN Deletion | Number of regenerating axons | Substantial regrowth | Significantly reduced | DLK is necessary for PTEN-deletion-induced CNS axon regeneration. | [5][11] |
| CNS: Corticospinal Tract (CST) Injury + PTEN Deletion | Regeneration Index (50µm caudal) | ~12 | ~1 (similar to control) | Co-deletion of DLK and its homolog LZK completely blocks PTEN-induced CST regeneration. |[12] |
Table 2: Effect of DLK Deletion on Molecular Markers of Injury Response
| Measurement | Condition | Control (Wild-Type) | DLK Knockout (KO) | Key Finding | Citation |
|---|---|---|---|---|---|
| p-cJun Levels in DRG | 3 days post-sciatic nerve injury | Strong increase | No increase | DLK is essential for injury-induced c-Jun activation. | [4] |
| p-STAT3 Levels in DRG | 3 days post-sciatic nerve injury | Strong increase | No increase | DLK is required for the nuclear accumulation of p-STAT3 after injury. | [4] |
| Regeneration Gene Expression (e.g., Sema6a, Igfbp3) | 72h post-sciatic nerve injury | Significant upregulation | Upregulation abolished | DLK controls the transcriptional program for regeneration-associated genes. | [3] |
| RGC Survival | 14 days post-optic nerve crush | ~20% survival | ~80% survival | DLK deletion provides robust protection against injury-induced neuronal death in the CNS. |[5][13] |
Experimental Protocols
Elucidating the function of DLK has relied on a combination of genetic, molecular, and surgical techniques in animal models.
Animal Models and Surgical Procedures
-
Genetic Models: The primary tool is the conditional knockout mouse using the Cre-lox system. Dlk floxed mice (DLKF/F) are crossed with mice expressing Cre recombinase under a neuron-specific promoter (e.g., Advillin-Cre for sensory neurons, HB9-Cre for motor neurons) to achieve cell-type-specific deletion of DLK.[3][4]
-
PNS Injury Model (Sciatic Nerve Crush): Adult mice are anesthetized, and the sciatic nerve is exposed at the thigh level. The nerve is crushed for 15-30 seconds with fine forceps and then released. The wound is closed, and animals are allowed to recover. Regeneration is typically assessed at time points from 3 to 14 days post-injury.[4]
-
CNS Injury Model (Optic Nerve Crush): Following anesthesia, the optic nerve is accessed intraorbitally without damaging the ophthalmic artery. The nerve is crushed for 3-5 seconds with self-closing forceps approximately 1-2 mm behind the optic globe. Retinal Ganglion Cell (RGC) survival and axonal regeneration are assessed, typically after 14 days.[5]
Key Methodologies
-
Immunohistochemistry (IHC) for Axon Regeneration: To quantify regeneration, nerve sections are stained with antibodies against markers of regenerating axons, such as SCG10, and general neuronal markers like βIII-tubulin (Tuj1). The distance of axonal regrowth past the crush site is measured.[4]
-
Western Blotting for Signaling Pathway Activation: Dorsal Root Ganglia (DRG) or retinas are dissected from control and injured animals. Protein lysates are separated by SDS-PAGE and probed with antibodies specific for phosphorylated (active) forms of proteins (e.g., p-cJun, p-STAT3, p-JNK) and total protein levels as controls.[4]
-
Transcriptomic Analysis (RNA-Seq): DRGs from wild-type and DLK conditional KO mice are harvested at various time points after sciatic nerve injury. RNA is extracted, and next-generation sequencing is performed to identify all genes whose expression changes in a DLK-dependent manner.[3]
-
In Vitro DRG Neuron Culture and Regrowth Assay: DRG neurons are dissected from adult mice (with or without a prior in vivo "conditioning" nerve lesion) and cultured. After allowing neurons to adhere, axon length is measured after a set time (e.g., 16-24 hours) to assess intrinsic regenerative capacity.[4]
The Dichotomy of DLK: Regeneration vs. Apoptosis
The most compelling aspect of DLK biology is its dual role in promoting both life (regeneration) and death (apoptosis).[1][7] The prevailing model posits that DLK activation initiates a generalized "axonal stress response" that primes the neuron for both outcomes simultaneously by upregulating both pro-regenerative and pro-apoptotic genes.[5][6] The ultimate fate of the neuron is determined by the cellular context and the integration of other signaling pathways.
-
If the neuron possesses high intrinsic growth potential and is in a permissive environment (PNS), the regenerative program dominates, and the apoptotic signals may be suppressed by active regrowth.[5]
-
If the neuron is in a non-permissive environment (CNS) where regeneration stalls, the sustained pro-apoptotic signaling leads to cell death.[6]
This demonstrates that DLK is a master switch for the injury response, but the track the train takes—regeneration or self-destruction—is determined by downstream conditions.
Conclusion and Therapeutic Implications
DLK is unequivocally a central node in the neuronal response to axonal injury, essential for initiating the retrograde signaling and transcriptional changes required for regeneration. Its paradoxical role in also promoting apoptosis, particularly in the CNS, makes it a challenging but highly attractive therapeutic target. A simple, systemic inhibition of DLK kinase activity would likely be detrimental, as it would block the potential for regeneration while protecting against cell death.[5][11]
Future therapeutic strategies may need to be more sophisticated, potentially involving:
-
Transient DLK inhibition to protect neurons in the acute phase after injury, followed by its removal to permit regeneration.
-
Targeting downstream effectors to selectively block the apoptotic branches of the pathway while leaving the pro-regenerative arms intact.
-
Combination therapies that pair DLK pathway modulation with strategies to enhance the intrinsic growth state of neurons (e.g., PTEN inhibition) and overcome extrinsic inhibitory cues in the CNS.
Further research into the upstream activators of DLK and the specific downstream substrates that mediate its divergent functions will be critical to unlocking the full therapeutic potential of targeting this master regulatory kinase.
References
- 1. An axonal stress response pathway: degenerative and regenerative signaling by DLK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An axonal stress response pathway: degenerative and regenerative signaling by DLK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DLK regulates a distinctive transcriptional regeneration program after peripheral nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual leucine zipper kinase is required for retrograde injury signaling and axonal regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. DLK initiates a transcriptional program that couples apoptotic and regenerative responses to axonal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The DLK signalling pathway—a double-edged sword in neural development and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Independent Pathways Downstream of the Wnd/DLK MAPKKK Regulate Synaptic Structure, Axonal Transport, and Injury Signaling | Journal of Neuroscience [jneurosci.org]
- 9. DLK induces developmental neuronal degeneration via selective regulation of proapoptotic JNK activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DLK regulates a distinctive transcriptional regeneration program after peripheral nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
- 12. jneurosci.org [jneurosci.org]
- 13. A Critical Role for DLK and LZK in Axonal Repair in the Mammalian Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
Dlk-IN-1: A Technical Guide to Target Specificity and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dlk-IN-1, also known as GNE-8505, is a potent and selective, orally active, and blood-brain barrier-penetrant inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12). It has demonstrated neuroprotective effects in preclinical models, including models of Alzheimer's disease, making it a significant tool for neuroscience research and a potential therapeutic candidate. This technical guide provides a comprehensive overview of the target specificity and off-target effects of this compound, including detailed quantitative data, experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
Dual Leucine Zipper Kinase (DLK) is a key regulator of neuronal degeneration in response to injury and in chronic neurodegenerative diseases.[1] As a MAP3K, DLK activates a downstream signaling cascade involving MKK4/7 and JNK, ultimately leading to the phosphorylation of the transcription factor c-Jun. This pathway plays a crucial role in apoptosis and axonal degeneration.[2] Inhibition of DLK has emerged as a promising therapeutic strategy for neurodegenerative disorders. This compound has been developed as a potent and selective inhibitor of DLK to investigate its therapeutic potential.[1]
Target Specificity and Potency
This compound is a highly potent inhibitor of DLK with a Ki value of 3 nM.[3] Its primary mechanism of action is the inhibition of the kinase activity of DLK, which in turn reduces the phosphorylation of downstream targets such as c-Jun.[3]
Off-Target Effects and Kinase Selectivity
To assess the selectivity of this compound, it has been profiled against a panel of kinases. The inhibitor exhibits a favorable selectivity profile, with a 42-fold greater affinity for DLK over the homologous kinase Leucine Zipper Bearing Kinase (LZK). In broader kinase screening, this compound demonstrated less than 70% inhibition against a panel of 220 different kinases when tested at a concentration of 1 µM.
However, at a concentration of 1 µM, this compound does exhibit significant inhibition (≥50%) of a small number of other kinases.[3] These identified off-target kinases include Flt3, PAK4, STK33, and TrkA.[3] The precise inhibitory concentrations (IC50) for these off-target interactions are detailed in the table below.
Table 1: Quantitative Data for this compound Target and Off-Target Inhibition
| Target | Parameter | Value |
| DLK (MAP3K12) | Ki | 3 nM |
| Flt3 | % Inhibition @ 1µM | ≥50% |
| PAK4 | % Inhibition @ 1µM | ≥50% |
| STK33 | % Inhibition @ 1µM | ≥50% |
| TrkA | % Inhibition @ 1µM | ≥50% |
| 220 Kinase Panel | % Inhibition @ 1µM | <70% for all kinases tested |
Signaling Pathway
This compound inhibits the DLK-JNK signaling pathway, which is a critical mediator of neuronal stress responses. A simplified representation of this pathway is provided below.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity and specificity of this compound.
In Vitro Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay is used to determine the binding affinity (Ki) of this compound to its target kinase, DLK.
Protocol:
-
Reagent Preparation:
-
Prepare a 1X kinase buffer solution (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[4]
-
Prepare serial dilutions of this compound in the kinase buffer.
-
Prepare a mixture of the DLK enzyme and the Europium-labeled anti-tag antibody in the kinase buffer.
-
Prepare the Alexa Fluor® 647-labeled kinase tracer at the desired concentration in the kinase buffer.[4]
-
-
Assay Procedure:
-
In a 384-well plate, add the this compound dilutions.
-
Add the kinase/antibody mixture to all wells.
-
Add the tracer to all wells to initiate the binding reaction.
-
Incubate the plate for 1 hour at room temperature, protected from light.[4]
-
-
Detection:
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at approximately 340 nm and emission at 615 nm (Europium) and 665 nm (Alexa Fluor® 647).[5]
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Plot the emission ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
Cellular Phospho-c-Jun (Ser63) HTRF Assay
This assay measures the ability of this compound to inhibit the phosphorylation of c-Jun in a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Seed HEK293 cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with a serial dilution of this compound for 1 hour.
-
Stimulate the cells with an appropriate agonist (e.g., anisomycin) to induce c-Jun phosphorylation for 30 minutes.[6]
-
-
Cell Lysis:
-
Remove the culture medium and add lysis buffer.
-
Incubate for 30 minutes at room temperature with gentle shaking.
-
Transfer the cell lysates to a 384-well low-volume plate.[6]
-
-
HTRF Detection:
-
Add the HTRF phospho-c-Jun (Ser63) antibody pair (a donor-labeled anti-phospho-c-Jun antibody and an acceptor-labeled anti-total-c-Jun antibody) to each well.
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 1-4 hours).
-
-
Data Analysis:
-
Read the HTRF signal on a compatible plate reader.
-
Calculate the HTRF ratio and plot it against the inhibitor concentration to determine the IC50.
-
Neurite Outgrowth Assay
This assay assesses the neuroprotective effect of this compound by measuring its ability to prevent neurite retraction or promote neurite growth in cultured neurons.
Protocol:
-
Cell Culture and Treatment:
-
Plate human iPSC-derived neurons on laminin-coated 384-well plates.[7]
-
Allow the neurons to attach for 1 hour.
-
Treat the neurons with various concentrations of this compound, a positive control (e.g., a neurotrophic factor), and a negative control (e.g., a neurotoxin).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.[7]
-
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer.
-
Stain the neurons with an antibody against a neuronal marker (e.g., β-III tubulin) and a nuclear counterstain (e.g., DAPI).
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use automated image analysis software to quantify neurite length, number of branches, and cell viability (based on nuclear morphology).
-
In Vivo Pharmacodynamic Assay (p-c-Jun Immunohistochemistry)
This assay evaluates the in vivo target engagement of this compound by measuring the reduction of phosphorylated c-Jun in the brain of a disease model.
Protocol:
-
Animal Dosing and Tissue Collection:
-
Administer this compound or vehicle orally to a cohort of Alzheimer's disease model mice (e.g., PS2APP) for a specified period.
-
At the end of the treatment period, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix them in 4% paraformaldehyde overnight.
-
-
Immunohistochemistry:
-
Cryoprotect the brains in a sucrose solution and section them using a cryostat.
-
Perform antigen retrieval on the tissue sections (e.g., by heating in citrate buffer).[8]
-
Block non-specific antibody binding with a blocking solution (e.g., normal goat serum).
-
Incubate the sections with a primary antibody specific for phosphorylated c-Jun (Ser63) overnight at 4°C.[8]
-
Wash the sections and incubate with a biotinylated secondary antibody.
-
Amplify the signal using an avidin-biotin-horseradish peroxidase (HRP) complex.
-
Develop the signal with a diaminobenzidine (DAB) substrate, which produces a brown precipitate.[8]
-
-
Analysis:
-
Acquire images of the stained brain sections using a microscope.
-
Quantify the intensity of the p-c-Jun staining in specific brain regions (e.g., hippocampus) using image analysis software.
-
Conclusion
This compound is a potent and selective inhibitor of DLK with demonstrated efficacy in preclinical models of neurodegeneration. Its favorable pharmacokinetic properties, including blood-brain barrier penetration, make it a valuable tool for studying the role of DLK in the central nervous system. While this compound exhibits high selectivity for DLK, it is important to consider its potential off-target effects on kinases such as Flt3, PAK4, STK33, and TrkA, especially when interpreting experimental results. The detailed protocols provided in this guide offer a foundation for the continued investigation of this compound and the therapeutic potential of DLK inhibition.
References
- 1. GNE-8505 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. revvity.com [revvity.com]
- 7. Neurite Outgrowth Assay | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 8. usbio.net [usbio.net]
Methodological & Application
Application Notes and Protocols for Dlk-IN-1 in In Vitro Neuronal Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dlk-IN-1 is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12). DLK is a key regulator of neuronal responses to stress and injury, playing a dual role in both neurodegeneration and axonal regeneration.[1][2][3][4] As an upstream activator of the c-Jun N-terminal Kinase (JNK) signaling pathway, DLK is a critical node in the cellular machinery that determines neuronal fate following insults such as axonal damage, trophic factor withdrawal, or excitotoxicity.[1][2][5][6][7] Inhibition of DLK signaling has been shown to be neuroprotective in various preclinical models of neurodegenerative diseases, making this compound a valuable tool for research and a potential starting point for therapeutic development.[7][8]
These application notes provide detailed protocols for the use of this compound in in vitro neuronal cultures to study its effects on neuronal survival, neurite outgrowth, and intracellular signaling.
Data Presentation
This compound Inhibitor Profile
| Parameter | Value | Reference |
| Target | Dual Leucine Zipper Kinase (DLK, MAP3K12) | [9] |
| Ki | 3 nM | [9] |
| EC50 (axonal protection) | 0.574 µM | [9] |
| Selectivity | Also inhibits Flt3, PAK4, STK33, and TrkA at higher concentrations (≥50% inhibition at 1 µM) | [9] |
| Downstream Effect | Reduces phosphorylation of c-Jun | [9] |
Recommended Working Concentrations for In Vitro Neuronal Assays
| Assay | Recommended Concentration Range | Notes | Reference |
| Neuroprotection | 0.1 µM - 1 µM | Based on studies with similar selective DLK inhibitors showing neuroprotective effects. | [10] |
| Neurite Outgrowth Modulation | 0.1 µM - 1 µM | Effective range to observe modulation of neurite dynamics without inducing toxicity. | [10][11] |
| Signaling Pathway Inhibition (p-c-Jun) | 0.1 µM - 1 µM | Sufficient to observe a significant reduction in stress-induced c-Jun phosphorylation. | [9] |
Signaling Pathways and Experimental Workflows
DLK Signaling Pathway in Neuronal Stress Response
Caption: DLK signaling cascade in response to neuronal stress.
Experimental Workflow: Assessing Neuroprotective Effects of this compound
Caption: Workflow for evaluating the neuroprotective effects of this compound.
Experimental Workflow: Neurite Outgrowth Assay with this compound
Caption: Workflow for assessing the impact of this compound on neurite outgrowth.
Experimental Protocols
Primary Neuronal Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
E18 timed-pregnant rat
-
DMEM with 10% FBS
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin
-
0.25% Trypsin-EDTA
-
DNase I
-
Poly-D-lysine (PDL) coated plates or coverslips (100 µg/mL)
-
Sterile dissection tools
Procedure:
-
Euthanize the timed-pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the E18 embryos and isolate the cortices in ice-cold dissection medium.
-
Mince the cortical tissue and transfer to a 15 mL conical tube.
-
Digest the tissue with 0.25% Trypsin-EDTA and a low concentration of DNase I at 37°C for 15 minutes.
-
Quench the trypsin with an equal volume of DMEM containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the neurons on PDL-coated culture vessels at the desired density (e.g., 2 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, perform a half-medium change to remove cellular debris. Continue to perform half-medium changes every 2-3 days.
This compound Treatment Protocol
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed complete neuronal culture medium
-
Cultured primary neurons
Procedure:
-
Prepare serial dilutions of this compound in complete neuronal culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM).
-
Prepare a vehicle control solution with the same final concentration of DMSO as the highest concentration of this compound used.
-
Carefully remove half of the medium from each well of the cultured neurons.
-
Add the this compound dilutions or vehicle control to the corresponding wells.
-
Incubate the neurons for the desired duration of the experiment (e.g., 24-72 hours), depending on the specific assay.
Neurite Outgrowth Assay
This assay quantifies the extent of neurite elongation and branching.
Materials:
-
Primary neurons cultured on PDL-coated coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody against a neuronal marker (e.g., mouse anti-βIII-tubulin, 1:500)
-
Fluorophore-conjugated secondary antibody (e.g., goat anti-mouse Alexa Fluor 488, 1:1000)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope with image analysis software
Procedure:
-
Plate primary neurons on PDL-coated glass coverslips in a 24-well plate.
-
After allowing the neurons to adhere and extend initial processes (e.g., 24 hours), treat the cells with this compound or vehicle control as described above.
-
Incubate for an additional 24-48 hours.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with 5% goat serum in PBS for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-βIII-tubulin) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin). Measure parameters such as the length of the longest neurite, the total neurite length per neuron, and the number of branch points.
Immunocytochemistry for Signaling Pathway Analysis
This protocol is for visualizing the phosphorylation state of key signaling proteins like c-Jun.
Materials:
-
Cultured neurons treated with a stressor and/or this compound
-
4% PFA in PBS
-
Permeabilization and blocking buffers (as above)
-
Primary antibody against the phosphorylated protein of interest (e.g., rabbit anti-phospho-c-Jun, 1:800)
-
Fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 594, 1:1000)
-
DAPI
-
Fluorescence microscope
Procedure:
-
Culture and treat neurons as required for the experiment (e.g., induce stress with or without this compound pre-treatment).
-
Fix, permeabilize, and block the cells as described in the neurite outgrowth assay.
-
Incubate with the primary antibody against the phosphorylated target (e.g., anti-phospho-c-Jun) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the appropriate fluorophore-conjugated secondary antibody and DAPI for 1 hour at room temperature.
-
Wash three times with PBS.
-
Mount and image the cells.
-
Analyze the fluorescence intensity of the phosphorylated protein, often localized to the nucleus for transcription factors like c-Jun. Quantify the percentage of p-c-Jun positive nuclei or the mean nuclear fluorescence intensity.
References
- 1. An axonal stress response pathway: degenerative and regenerative signaling by DLK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The DLK signalling pathway—a double-edged sword in neural development and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. The DLK-dependent signaling network in hippocampal glutamatergic neurons [escholarship.org]
- 5. Regulation of the Activity of the Dual Leucine Zipper Kinase by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DLK induces developmental neuronal degeneration via selective regulation of proapoptotic JNK activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual leucine zipper kinase is required for excitotoxicity-induced neuronal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Dual leucine zipper kinase regulates expression of axon guidance genes in mouse neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DLK-IN-1 in Mouse Models of Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, is a critical regulator of the neuronal stress response.[1][2][3] Its activation is implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS), where it promotes axon degeneration and neuronal apoptosis.[4][5][6] The DLK signaling pathway, which primarily involves the activation of the c-Jun N-terminal kinase (JNK) cascade, represents a promising therapeutic target for neuroprotection.[4][5][6]
DLK-IN-1 (also referred to as Compound 14) is a potent, selective, orally active, and blood-brain barrier-penetrant inhibitor of DLK with a Ki value of 3 nM.[1] It has demonstrated efficacy in reducing the phosphorylation of c-Jun (p-c-Jun), a key downstream marker of DLK activity, in the brains of mice.[1][7][8] These characteristics make this compound a valuable tool for investigating the therapeutic potential of DLK inhibition in various mouse models of neurodegeneration.
These application notes provide detailed protocols for the use of this compound in a mouse model of neurodegeneration, focusing on administration, target engagement, and evaluation of neuroprotective effects.
Data Presentation
In Vivo Target Engagement of a Selective DLK Inhibitor
The following table summarizes the dose-dependent inhibition of phosphorylated c-Jun (p-c-Jun), a downstream marker of DLK activity, in the cerebellum of wild-type mice following a single oral dose of a selective DLK inhibitor (this compound/Compound 14).[7][8] This data is crucial for confirming target engagement in the central nervous system.
| Dose (mg/kg, p.o.) | Mean Reduction in p-c-Jun Levels vs. Vehicle (%) | Reference |
| 1 | Not significant | [7] |
| 3 | Not significant | [7] |
| 10 | ~66% | [7] |
| 30 | 61-63% | [7] |
| 100 | 61-63% | [7] |
Data is derived from Western blot analysis of cerebellar lysates 105 minutes after a single oral gavage administration.[7]
Signaling Pathway
The DLK signaling pathway is activated by various neuronal stressors, including axonal injury and neurotrophic factor withdrawal. Activated DLK then phosphorylates and activates downstream kinases, leading to a cascade that culminates in the phosphorylation of the transcription factor c-Jun, which in turn regulates the expression of genes involved in apoptosis and axon degeneration.
Caption: The DLK signaling cascade in neurodegeneration.
Experimental Protocols
Protocol 1: Formulation and Oral Administration of this compound
This protocol describes the preparation and administration of this compound to mice via oral gavage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
0.5% (w/v) Methylcellulose in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Animal feeding needles (oral gavage needles), appropriate size for mice
-
Syringes (1 mL)
Procedure:
-
Preparation of Vehicle: Prepare a 0.5% methylcellulose solution by dissolving 0.5 g of methylcellulose in 100 mL of sterile water. Mix thoroughly until a homogenous suspension is formed.
-
Preparation of this compound Stock Solution:
-
Due to the hydrophobic nature of this compound, a stock solution in DMSO is recommended.
-
Calculate the required amount of this compound and DMSO to create a concentrated stock solution (e.g., 20 mg/mL).
-
Weigh the this compound powder accurately and dissolve it in the calculated volume of DMSO. Vortex and sonicate briefly to ensure complete dissolution.
-
-
Preparation of Dosing Solution:
-
On the day of dosing, dilute the this compound stock solution in the 0.5% methylcellulose vehicle to the final desired concentration (e.g., for a 30 mg/kg dose in a 20 g mouse with a dosing volume of 10 mL/kg, the final concentration would be 3 mg/mL).
-
For example, to prepare 1 mL of a 3 mg/mL dosing solution, add 150 µL of the 20 mg/mL this compound stock solution to 850 µL of 0.5% methylcellulose.
-
Vortex the dosing solution thoroughly before each administration to ensure a uniform suspension.
-
-
Oral Administration:
-
Accurately weigh each mouse to determine the precise dosing volume. The typical dosing volume for oral gavage in mice is 10 mL/kg.
-
Gently restrain the mouse and administer the calculated volume of the this compound suspension or vehicle using an appropriately sized oral gavage needle.
-
Administer the solution slowly to prevent aspiration.
-
Monitor the animals for a short period after dosing for any adverse reactions.
-
Note: The tolerability of this compound has been reported to be good in rodents.[1] However, it is always recommended to conduct a preliminary tolerability study with any new compound or formulation.
Protocol 2: Assessment of in Vivo Target Engagement by Western Blot for p-c-Jun
This protocol details the procedure for measuring the levels of phosphorylated c-Jun (p-c-Jun) in mouse brain tissue to confirm that this compound has reached its target and inhibited the DLK signaling pathway.
Materials:
-
Mice treated with this compound or vehicle
-
Anesthesia (e.g., isoflurane)
-
Dissection tools
-
Liquid nitrogen
-
RIPA buffer with protease and phosphatase inhibitors
-
Tissue homogenizer
-
Microcentrifuge
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-c-Jun (Ser63 or Ser73), Rabbit anti-c-Jun, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody (anti-rabbit)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Tissue Collection:
-
At a predetermined time point after the final dose of this compound (e.g., 105 minutes for acute studies to coincide with peak brain concentration), anesthetize the mouse.[7]
-
Perfuse transcardially with ice-cold PBS to remove blood from the brain.
-
Rapidly dissect the brain region of interest (e.g., cerebellum or hippocampus) and snap-freeze it in liquid nitrogen. Store samples at -80°C until further processing.
-
-
Protein Extraction:
-
Homogenize the frozen brain tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein lysates to the same concentration with RIPA buffer and sample buffer.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-c-Jun, total c-Jun, and the loading control overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Quantification:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-c-Jun signal to the total c-Jun signal or the loading control signal.
-
Compare the normalized p-c-Jun levels between the vehicle- and this compound-treated groups.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of neurodegeneration.
Caption: Workflow for in vivo testing of this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the DLK signaling pathway in neurodegeneration and for assessing the therapeutic potential of DLK inhibition. The protocols and data presented here provide a framework for researchers to design and execute robust preclinical studies in mouse models of neurodegenerative diseases. Successful demonstration of target engagement and neuroprotective efficacy in these models is a critical step in the development of novel therapeutics for these devastating disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. DN-1289 | JNK | 3026597-15-6 | Invivochem [invivochem.com]
- 4. Regulation of the Activity of the Dual Leucine Zipper Kinase by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss of dual leucine zipper kinase signaling is protective in animal models of neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12) with Activity in a Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual Leucine Zipper Kinase Is Constitutively Active in the Adult Mouse Brain and Has Both Stress-Induced and Homeostatic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Dlk-IN-1 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vivo use of Dlk-IN-1, a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK; MAP3K12). The following sections detail the recommended dosage, administration routes, and experimental protocols for assessing the efficacy of this compound in preclinical models, particularly in the context of neurodegenerative diseases.
Introduction to this compound
This compound is a small molecule inhibitor that targets DLK, a key regulator of neuronal stress pathways.[1] DLK activation is implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease and amyotrophic lateral sclerosis (ALS).[2] The primary mechanism of action for this compound involves the inhibition of the c-Jun N-terminal kinase (JNK) signaling cascade, which can be monitored by assessing the phosphorylation of the downstream effector, c-Jun (p-c-Jun).[3][4]
In Vivo Dosage and Administration of this compound
Recommended Dosage
The effective dose of this compound can vary depending on the animal model and the specific research question. However, based on available preclinical data, a general dosage range can be recommended.
Table 1: Recommended Dosage of this compound for In Vivo Mouse Studies
| Dosage Range (mg/kg) | Efficacy | Reference |
| 10 - 30 | Significant reduction in cerebellar p-c-Jun levels. | [5] |
| 30 - 100 | Dose-dependent reduction of p-c-Jun in cerebellar lysates. | [6] |
| 50 | Reduction of tau-induced p-c-Jun in the forebrain of rTg4510 mice. | [6][7] |
Administration Route
The recommended route of administration for this compound in mice is oral gavage .[6] This method ensures accurate dosing and is a common practice in preclinical drug evaluation.
Formulation
For oral administration, this compound should be suspended in a suitable vehicle. A commonly used and effective vehicle is 0.5% methylcellulose in sterile water .[8]
Experimental Protocols
Protocol for Preparation of this compound Formulation
Materials:
-
This compound powder
-
Methylcellulose (0.5% w/v)
-
Sterile, deionized water
-
Mortar and pestle or appropriate homogenization equipment
-
Vortex mixer
-
Sterile tubes
Procedure:
-
Calculate the required amount of this compound and 0.5% methylcellulose solution based on the desired final concentration and the number of animals to be dosed.
-
If starting with methylcellulose powder, prepare a 0.5% (w/v) solution in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
Weigh the precise amount of this compound powder.
-
In a mortar, add a small volume of the 0.5% methylcellulose vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously triturating with the pestle to ensure a homogenous suspension.
-
Transfer the suspension to a sterile tube.
-
Vortex the suspension thoroughly before each administration to ensure uniform distribution of the compound.
Protocol for Oral Gavage Administration in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped)[9]
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Weigh each mouse to accurately calculate the volume of this compound suspension to be administered. A common dosing volume is 10 mL/kg.[8]
-
Gently but firmly restrain the mouse by the scruff of the neck to immobilize its head.[10]
-
Measure the gavage needle against the mouse, from the tip of the nose to the last rib, to determine the appropriate insertion depth.[10]
-
Draw the calculated volume of the this compound suspension into the syringe.
-
Moisten the tip of the gavage needle with sterile water or saline for lubrication.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.[10] The mouse should swallow the needle as it enters the esophagus. Do not force the needle.
-
Once the needle is at the predetermined depth, slowly administer the suspension.
-
Gently withdraw the needle in the same direction it was inserted.
-
Monitor the mouse for a short period after administration for any signs of distress.
Assessment of this compound Efficacy
The primary pharmacodynamic marker for this compound activity in vivo is the reduction of phosphorylated c-Jun (p-c-Jun). This can be assessed in brain tissue using Western blotting.
Protocol for Western Blot Analysis of p-c-Jun in Mouse Brain
Materials:
-
Mouse brain tissue (e.g., cerebellum or hippocampus)
-
RIP A lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus (e.g., wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-c-Jun (Ser63 or Ser73)
-
Rabbit or mouse anti-total c-Jun
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Tissue Homogenization:
-
Euthanize the mouse at the desired time point after this compound administration (e.g., 105 minutes for peak brain concentration).[4]
-
Rapidly dissect the brain region of interest on ice.
-
Homogenize the tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C for 15-20 minutes.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-c-Jun overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for total c-Jun and a loading control, the membrane can be stripped and re-probed with antibodies against total c-Jun and β-actin or GAPDH.
-
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits the DLK-JNK-c-Jun signaling pathway.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for testing this compound efficacy in vivo.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibition of dual leucine zipper kinase prevents chemotherapy-induced peripheral neuropathy and cognitive impairments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DLK induces developmental neuronal degeneration via selective regulation of proapoptotic JNK activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual Leucine Zipper Kinase Is Constitutively Active in the Adult Mouse Brain and Has Both Stress-Induced and Homeostatic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gavage [ko.cwru.edu]
- 10. research.fsu.edu [research.fsu.edu]
western blot protocol for p-c-Jun detection after Dlk-IN-1 treatment
Application Notes and Protocols
Topic: Western Blot Protocol for p-c-Jun Detection After Dlk-IN-1 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, is a critical upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2] This pathway plays a pivotal role in various cellular processes, including neuronal degeneration, apoptosis, and axon growth.[3][4] Upon activation, DLK phosphorylates and activates downstream kinases, leading to the phosphorylation and activation of the transcription factor c-Jun.[4] Phosphorylated c-Jun (p-c-Jun) then translocates to the nucleus to regulate the expression of target genes involved in cellular stress responses.[5]
This compound is a potent and selective inhibitor of DLK with a reported Ki value of 3 nM.[6] By inhibiting DLK, this compound effectively reduces the phosphorylation of c-Jun, making it a valuable tool for studying the physiological and pathological roles of the DLK-JNK-c-Jun signaling axis.[6] This application note provides a detailed protocol for performing a Western blot to detect changes in p-c-Jun levels in cultured cells following treatment with this compound.
Signaling Pathway
Caption: The DLK-JNK-c-Jun signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for Western blot analysis of p-c-Jun after this compound treatment.
Materials and Methods
Reagents
-
Cell line of interest (e.g., HEK293T, PC12)
-
This compound (MedChemExpress, Cat# HY-100742 or equivalent)[6]
-
Dimethyl sulfoxide (DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM) or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), pH 7.4[7]
-
RIPA Lysis Buffer or a specialized lysis buffer for phosphorylated proteins[8][9]
-
Protease Inhibitor Cocktail[10]
-
Phosphatase Inhibitor Cocktail[10]
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
Protein Transfer Buffer[11]
-
PVDF or Nitrocellulose membrane
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST)[10]
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
HRP-conjugated anti-mouse IgG secondary antibody
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
Equipment
-
Cell culture incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Microcentrifuge
-
Sonicator (optional)
-
Spectrophotometer or plate reader
-
SDS-PAGE and Western blotting apparatus
-
Chemiluminescence imaging system
Experimental Protocol
Cell Culture and this compound Treatment
-
Seed the cells in appropriate culture dishes and grow until they reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Prepare a vehicle control using the same final concentration of DMSO.
-
Remove the culture medium and treat the cells with the this compound working solutions or vehicle control for the desired time period (e.g., 1, 6, 24 hours).
Preparation of Cell Lysates
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.[11]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with freshly added protease and phosphatase inhibitor cocktails to the culture dish.[10][16]
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
(Optional) Sonicate the lysate briefly on ice to shear DNA and increase protein yield.[11]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.[11]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Based on the protein concentration, calculate the volume of lysate needed to obtain an equal amount of protein for each sample (e.g., 20-30 µg per lane).
SDS-PAGE and Western Blotting
-
Prepare protein samples by adding Laemmli sample buffer to the calculated volume of lysate and boil at 95-100°C for 5-10 minutes.[11]
-
Load equal amounts of protein per lane onto a precast polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.
-
Run the gel at a constant voltage until the dye front reaches the bottom.[11]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[17]
Immunodetection of p-c-Jun
-
After transfer, block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10] Note: Avoid using milk as a blocking agent as it contains casein, a phosphoprotein that can cause high background.[10]
-
Incubate the membrane with the primary antibody against p-c-Jun (e.g., anti-phospho-c-Jun Ser63, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[13][18]
-
Wash the membrane three times for 5-10 minutes each with TBST.[11]
-
Incubate the membrane with HRP-conjugated anti-rabbit IgG secondary antibody (diluted according to the manufacturer's recommendation) in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
Detection of Total c-Jun and Loading Control
-
To ensure that changes in p-c-Jun are not due to changes in total c-Jun expression, the membrane can be stripped and re-probed for total c-Jun and a loading control (e.g., β-actin).
-
Alternatively, run parallel gels or cut the membrane to probe for different proteins simultaneously.
-
Follow the immunodetection steps (5.1 - 5.7) using the appropriate primary and secondary antibodies for total c-Jun and the loading control.
Data Presentation
The quantitative data from the Western blot analysis can be summarized in the following table. Band intensities should be determined using densitometry software.
| Treatment Group | This compound Conc. (µM) | p-c-Jun (Ser63) Intensity | Total c-Jun Intensity | β-Actin Intensity | Normalized p-c-Jun / Total c-Jun Ratio |
| Vehicle Control | 0 | ||||
| This compound | 0.1 | ||||
| This compound | 1 | ||||
| This compound | 10 |
*Intensity values are arbitrary units from densitometry analysis. The ratio is calculated as (p-c-Jun Intensity / β-Actin Intensity) / (Total c-Jun Intensity / β-Actin Intensity).
Conclusion
This protocol provides a comprehensive guide for the detection and semi-quantification of phosphorylated c-Jun using Western blotting following treatment with the DLK inhibitor, this compound. Adherence to this protocol, particularly the use of appropriate lysis buffers with phosphatase inhibitors and BSA for blocking, will facilitate the generation of reliable and reproducible data for researchers investigating the DLK signaling pathway.
References
- 1. The c-Jun N-Terminal Kinase Activator Dual Leucine Zipper Kinase Regulates Axon Growth and Neuronal Migration in the Developing Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Regulation of the JNK signaling pathway by dual leucine zipper kinase DLK] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DLK induces developmental neuronal degeneration via selective regulation of proapoptotic JNK activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Phospho-c-Jun (Ser243) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. brd.nci.nih.gov [brd.nci.nih.gov]
- 8. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. stratech.co.uk [stratech.co.uk]
- 11. origene.com [origene.com]
- 12. Phospho-c-Jun (Ser63) Monoclonal Antibody (J.973.7) (MA5-15115) [thermofisher.com]
- 13. Phospho-c-Jun (Ser63) II Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Phospho-c-Jun (Thr91) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. PhosphoPlus® c-Jun (Ser63) and c-Jun (Ser73) Antibody Kit | Cell Signaling Technology [cellsignal.com]
- 16. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 17. nacalai.com [nacalai.com]
- 18. Phospho-c-Jun (Ser63) Polyclonal Antibody (PA5-17890) [thermofisher.com]
Dlk-IN-1: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dlk-IN-1 is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12). With a Ki value of 3 nM, this compound serves as a valuable tool for investigating the physiological and pathological roles of the DLK signaling pathway.[1] This pathway is a critical regulator of neuronal apoptosis, axon degeneration, and regeneration, making this compound a compound of significant interest in neurodegenerative disease research, including Alzheimer's disease.[1][2][3] this compound functions by reducing the phosphorylation of c-Jun, a key downstream effector in the JNK signaling cascade.[1]
These application notes provide detailed information on the solubility and preparation of this compound for cell culture experiments, along with comprehensive protocols for its use in assessing cellular viability and target engagement.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Ki | 3 nM | [1] |
| EC50 (axonal protection) | 0.574 µM | [1] |
| Molecular Weight | 423.43 g/mol |
Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 62.5 mg/mL (147.60 mM) | Ultrasonic assistance may be required. |
Off-Target Kinase Inhibition (at 1 µM)
| Kinase | Inhibition | Reference |
| Flt3 | ≥50% | [1] |
| PAK4 | ≥50% | [1] |
| STK33 | ≥50% | [1] |
| TrkA | ≥50% | [1] |
Signaling Pathway
The DLK signaling pathway is a well-characterized stress-activated kinase cascade. Upon activation by various cellular stressors, DLK phosphorylates and activates the downstream MAP2K's, MKK4 and MKK7. These, in turn, dually phosphorylate and activate c-Jun N-terminal Kinase (JNK). Activated JNK then translocates to the nucleus and phosphorylates the transcription factor c-Jun, leading to the regulation of gene expression involved in apoptosis and neuronal degeneration.
References
Application Notes and Protocols for Studying Wallerian Degeneration using a DLK Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of a Dual Leucine zipper Kinase (DLK) inhibitor for studying Wallerian degeneration. The protocols and data presented are based on the established role of the DLK signaling pathway as a critical regulator of an intrinsic axon self-destruction program.[1][2][3]
Introduction to DLK and Wallerian Degeneration
Wallerian degeneration is an active, programmed process of axon fragmentation that occurs distal to an injury.[1] This process is a hallmark of various neurodegenerative diseases and peripheral neuropathies.[1][4] The Dual Leucine zipper Kinase (DLK), a MAP3K, is a key upstream regulator of a conserved signaling cascade that promotes this axonal self-destruction.[1][5][6] Injury to an axon activates DLK, which in turn activates downstream kinases, primarily c-Jun N-terminal Kinase (JNK), leading to the execution of the degenerative program.[1][7] Pharmacological inhibition of DLK represents a promising therapeutic strategy to prevent or slow axon loss in a variety of neurological conditions.[4][8]
Mechanism of Action
Axonal injury triggers the activation of DLK, initiating a signaling cascade that is central to the process of Wallerian degeneration. This pathway ultimately leads to the breakdown of the axonal cytoskeleton and fragmentation of the axon.
DLK Signaling Pathway in Wallerian Degeneration
Caption: The DLK signaling cascade in Wallerian degeneration.
Quantitative Data for a DLK Inhibitor
While specific data for a compound named "this compound" is not publicly available, the following table summarizes the effects of a potent and selective DLK inhibitor, referred to here as "DLK Inhibitor Example," based on published data for similar compounds used in preclinical studies.
| Parameter | Value | Model System | Reference |
| Target Engagement (p-c-Jun reduction) | Significant reduction at 10 mg/kg | In vivo (Mouse Dorsal Root Ganglia) | [4] |
| Neuroprotection (Prevention of mechanical allodynia) | Effective at 10 mg/kg, twice daily | In vivo (Cisplatin-induced neuropathy model) | [4] |
| Neuroprotection (Preservation of intraepidermal nerve fibers) | Significant preservation at 10 mg/kg | In vivo (Cisplatin-induced neuropathy model) | [4] |
| Axon Protection (In vitro) | Delays axon fragmentation | Cultured Dorsal Root Ganglion (DRG) neurons | [1] |
Experimental Protocols
In Vitro Model: Dorsal Root Ganglion (DRG) Neuron Culture
DRG neurons provide an excellent in vitro system to study the mechanisms of Wallerian degeneration and to screen for neuroprotective compounds.[9][10][11][12]
Experimental Workflow for In Vitro DRG Axon Degeneration Assay
Caption: Workflow for an in vitro Wallerian degeneration assay using DRG neurons.
Detailed Protocol for DRG Neuron Culture and Axotomy:
Materials:
-
E13.5-E15.5 mouse embryos
-
DMEM/F12 medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin (0.05%)
-
Collagenase Type IV (1 mg/mL)
-
Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin
-
Nerve Growth Factor (NGF)
-
Poly-D-lysine and Laminin
-
Culture plates or chamber slides
Procedure:
-
Plate Coating: Coat culture surfaces with Poly-D-lysine (50 µg/mL in borate buffer) overnight at 37°C, wash with sterile water, and then coat with Laminin (5 µg/mL in HBSS) for at least 2 hours at 37°C before plating cells.[9][10]
-
Dissection and Dissociation:
-
Dissect dorsal root ganglia from the spinal columns of E13.5-E15.5 mouse embryos in ice-cold HBSS.[9]
-
Digest the ganglia in 0.05% trypsin for 15 minutes at 37°C, followed by digestion in collagenase (1 mg/mL) for 15 minutes at 37°C.[13]
-
Gently triturate the ganglia using fire-polished Pasteur pipettes of decreasing bore size to obtain a single-cell suspension.[13]
-
-
Plating and Culture:
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed Neurobasal medium supplemented with B27, L-glutamine, penicillin/streptomycin, and NGF (50 ng/mL).
-
Plate the neurons at a suitable density on the coated plates.
-
Culture the neurons for 3-5 days to allow for robust axon growth.
-
-
DLK Inhibitor Treatment and Axotomy:
-
Add the DLK inhibitor at the desired concentrations to the culture medium 1-2 hours prior to axotomy.
-
Perform axotomy by making a scratch across the axons using a sterile pipette tip or a scalpel.
-
-
Quantification of Axon Degeneration:
-
At 24 and 48 hours post-axotomy, acquire images of the distal axons.
-
Calculate a "Degeneration Index" by quantifying the ratio of fragmented axon area to the total axon area. This can be performed using image analysis software such as ImageJ.
-
In Vivo Model: Sciatic Nerve Injury
The sciatic nerve crush model in mice is a widely used in vivo paradigm to study Wallerian degeneration and the effects of neuroprotective compounds.[2][8][14]
Experimental Workflow for In Vivo Sciatic Nerve Injury Model
Caption: Workflow for an in vivo sciatic nerve injury study.
Detailed Protocol for Sciatic Nerve Crush and Analysis:
Materials:
-
Adult mice (e.g., C57BL/6)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
DLK inhibitor formulation for in vivo administration
-
Perfusion and fixation solutions (e.g., 4% paraformaldehyde)
-
Histology reagents and antibodies (e.g., anti-neurofilament, anti-p-c-Jun)
Procedure:
-
Drug Administration: Begin administration of the DLK inhibitor or vehicle control prior to the nerve injury and continue for the duration of the experiment.
-
Sciatic Nerve Crush:
-
Anesthetize the mouse.
-
Make a small incision in the thigh to expose the sciatic nerve.
-
Crush the nerve for a defined period (e.g., 15 seconds) using fine forceps.
-
Suture the muscle and skin layers.
-
-
Behavioral Analysis: Assess sensory function using methods like the von Frey test for mechanical allodynia at baseline and at various time points post-injury.[8]
-
Tissue Processing and Immunohistochemistry:
-
At the experimental endpoint (e.g., 3, 7, 14 days post-injury), perfuse the animals with 4% paraformaldehyde.
-
Dissect the sciatic nerves and lumbar DRGs.
-
Post-fix the tissues, cryoprotect in sucrose, and embed for sectioning.
-
Perform immunohistochemistry on tissue sections using antibodies against axonal markers (e.g., neurofilament) to assess axon integrity and against markers of DLK pathway activation (e.g., phosphorylated c-Jun) to confirm target engagement.
-
-
Quantification: Quantify the extent of axon degeneration or regeneration by measuring the number and density of axons distal to the crush site. The intensity of p-c-Jun staining in DRG neurons can also be quantified to assess the level of DLK pathway inhibition.
Troubleshooting and Considerations
-
Compound Solubility and Stability: Ensure the DLK inhibitor is properly formulated for cell culture or in vivo administration to ensure consistent results.
-
Off-target Effects: Use a concentration range that is selective for DLK to avoid potential off-target effects of the inhibitor.
-
Timing of Treatment: The timing of inhibitor administration relative to the axonal injury is critical. Pre-treatment is often necessary to achieve maximal protective effects.
-
Animal Welfare: All animal procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
By utilizing these detailed protocols and understanding the underlying mechanism of DLK-mediated axon degeneration, researchers can effectively employ DLK inhibitors as powerful tools to investigate the molecular processes of Wallerian degeneration and to evaluate their therapeutic potential.
References
- 1. A DLK-dependent axon self-destruction program promotes Wallerian degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual leucine zipper kinase is required for retrograde injury signaling and axonal regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "A DLK And JNK Dependent Axon Self-Destruction Program Promotes Walleri" by Bradley Miller [openscholarship.wustl.edu]
- 4. Inhibition of dual leucine zipper kinase prevents chemotherapy-induced peripheral neuropathy and cognitive impairments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual leucine zipper kinase is required for excitotoxicity-induced neuronal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. researchgate.net [researchgate.net]
- 8. Dual leucine zipper kinase is required for mechanical allodynia and microgliosis after nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ibidi.com [ibidi.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. DLK regulates a distinctive transcriptional regeneration program after peripheral nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dlk-IN-1 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dlk-IN-1 is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12).[1] As a key regulator of neuronal apoptosis and axonal degeneration, DLK represents a promising therapeutic target for neurodegenerative diseases and other conditions.[2][3][4] this compound serves as an invaluable tool for studying the DLK signaling pathway and for the development of novel therapeutics. These application notes provide detailed protocols for the use of this compound in high-throughput screening (HTS) assays, enabling the identification and characterization of new modulators of the DLK pathway.
Mechanism of Action
This compound is an orally active and blood-brain barrier-penetrant small molecule that selectively inhibits DLK with a high affinity.[1] The primary mechanism of action involves the direct inhibition of the DLK kinase activity, which in turn blocks the downstream signaling cascade. This pathway includes the phosphorylation of MKK4/7 and the subsequent activation of c-Jun N-terminal kinase (JNK), leading to the phosphorylation of the transcription factor c-Jun.[1] By inhibiting DLK, this compound effectively reduces the levels of phosphorylated c-Jun (p-c-Jun), a key event in the execution of pro-degenerative signaling in neurons.[1]
Data Presentation
The following table summarizes the quantitative data for this compound in various assay formats. This information is crucial for establishing appropriate assay concentrations and for the interpretation of screening results.
| Parameter | Value | Assay Type | Target | Notes |
| Ki | 3 nM | Biochemical Kinase Assay | Human Recombinant DLK | High-affinity binding to the kinase domain. |
| IC50 | 454.2 nM | Cell-Based Assay (HEK293) | DLK-dependent p-c-Jun | Demonstrates cellular potency in a DLK-overexpressing system. |
| EC50 | 0.574 µM | Axon Protection Assay | Neuronal Axon Degeneration | Effective concentration for protecting axons in a dose-dependent manner.[1] |
| Z'-Factor | ~0.5 | High-Content Screening (HCS) | DLK Palmitoylation (proxy) | Indicates a robust assay for identifying inhibitors of DLK localization in a 96-well format.[5] |
Signaling Pathway
The DLK signaling pathway is a critical stress-response cascade in neurons. Upon activation by axonal injury or other stressors, DLK initiates a signaling cascade that ultimately leads to changes in gene expression and cellular fate.
Caption: The DLK Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Here we provide detailed methodologies for two key types of high-throughput screening assays where this compound can be utilized as a reference compound: a biochemical kinase assay and a cell-based high-content screening assay.
Protocol 1: Biochemical TR-FRET Kinase Assay for DLK Activity
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common format for HTS of kinase inhibitors.[6][7][8]
Objective: To measure the direct inhibitory effect of compounds on DLK kinase activity in a 384-well format.
Materials:
-
Recombinant human DLK enzyme
-
TR-FRET donor fluorophore-labeled anti-phospho-substrate antibody
-
Acceptor fluorophore-labeled substrate peptide (e.g., a c-Jun derived peptide)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
This compound (as a positive control for inhibition)
-
DMSO (for compound dilution)
-
384-well low-volume black plates
-
A TR-FRET compatible plate reader
Workflow Diagram:
Caption: Workflow for a biochemical TR-FRET based HTS assay for DLK inhibitors.
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and this compound in DMSO.
-
Using an acoustic dispenser or other liquid handler, transfer a small volume (e.g., 50 nL) of each compound solution to the wells of a 384-well plate.
-
Include wells with DMSO only for negative controls (0% inhibition) and a high concentration of this compound (e.g., 10 µM) for positive controls (100% inhibition).
-
-
Enzyme/Substrate Addition:
-
Prepare a solution of DLK enzyme and acceptor-labeled substrate peptide in assay buffer. The optimal concentrations should be determined empirically during assay development.
-
Dispense the enzyme/substrate mixture into each well of the assay plate.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15-30 minutes to allow compounds to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a solution of ATP in assay buffer at a concentration close to the Km for DLK.
-
Add the ATP solution to all wells to start the kinase reaction.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Detection:
-
Prepare a solution of the TR-FRET donor-labeled antibody in a stop/detection buffer containing EDTA to chelate Mg2+ and stop the reaction.
-
Add the detection solution to all wells.
-
-
Final Incubation:
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding to the phosphorylated substrate.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (donor and acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Determine the percent inhibition for each compound concentration relative to the controls.
-
Calculate the Z'-factor for the assay plate to assess its quality and robustness. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[6]
-
Fit the dose-response data to a suitable model to determine the IC50 values for active compounds.
-
Protocol 2: High-Content Screening (HCS) Assay for DLK Pathway Inhibition
This protocol is adapted from a validated assay for inhibitors of DLK palmitoylation, which serves as a proxy for DLK signaling and localization.[5]
Objective: To identify compounds that inhibit the DLK signaling pathway in a cellular context by monitoring changes in DLK subcellular localization in a 384-well format.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression vector for DLK fused to a fluorescent protein (e.g., DLK-GFP)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound (as a positive control)
-
2-bromopalmitate (2-BP) as a positive control for delocalization
-
Hoechst stain (for nuclear counterstaining)
-
384-well imaging plates (e.g., black, clear bottom)
-
High-content imaging system and analysis software
Workflow Diagram:
Caption: Workflow for a cell-based High-Content Screening assay for DLK pathway modulators.
Procedure:
-
Cell Seeding:
-
Seed HEK293T cells into 384-well imaging plates at a density optimized for transfection and imaging.
-
-
Transfection:
-
After 24 hours, transfect the cells with the DLK-GFP expression vector using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
24 hours post-transfection, add test compounds, this compound, 2-BP (positive control for delocalization), and DMSO (negative control) to the wells.
-
-
Incubation:
-
Incubate the cells with the compounds for a suitable time to observe changes in DLK localization (e.g., 4-6 hours).
-
-
Cell Fixing and Staining:
-
Carefully aspirate the medium and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS and then stain with Hoechst solution to visualize the nuclei.
-
-
Imaging:
-
Acquire images of the cells using a high-content imaging system, capturing both the GFP and DAPI channels.
-
-
Image Analysis:
-
Use image analysis software to identify individual cells (based on the nuclear stain) and quantify the subcellular localization of DLK-GFP. A common readout is the number and intensity of fluorescent puncta per cell, as DLK tends to form punctate structures.
-
Calculate the Z'-factor for the assay using the positive (2-BP) and negative (DMSO) controls to assess assay quality.
-
Identify hit compounds that cause a significant change in DLK-GFP localization compared to the negative control. This compound can be used to confirm that kinase inhibition affects localization.
-
Conclusion
This compound is a critical tool for the investigation of the DLK signaling pathway and the discovery of novel therapeutic agents. The protocols provided here for biochemical and cell-based high-throughput screening assays offer robust and reliable methods for identifying and characterizing modulators of DLK. Careful assay development and validation, including the determination of the Z'-factor, are essential for the success of any HTS campaign. The use of this compound as a reference compound will ensure the quality and relevance of the screening data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Novel Inhibitors of DLK Palmitoylation and Signaling by High Content Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel Inhibitors of DLK Palmitoylation and Signaling by High Content Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced functional genomic screening identifies novel mediators of dual leucine zipper kinase-dependent injury signaling in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and applications of a broad-coverage, TR-FRET-based kinase binding assay platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - IT [thermofisher.com]
Application Notes and Protocols for Assessing Dlk-IN-1 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dlk-IN-1 is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12. DLK is a key regulator of neuronal stress pathways and has been implicated in the pathogenesis of various neurodegenerative diseases and chemotherapy-induced peripheral neuropathy. Inhibition of DLK presents a promising therapeutic strategy to mitigate neuronal damage and functional decline. These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in relevant animal models of Amyotrophic Lateral Sclerosis (ALS), Alzheimer's Disease, and Chemotherapy-Induced Peripheral Neuropathy (CIPN).
Mechanism of Action of this compound
This compound is an orally active, blood-brain barrier-penetrant small molecule that selectively inhibits the kinase activity of DLK with a high affinity (Ki = 3 nM)[1]. By blocking DLK, this compound prevents the activation of the downstream c-Jun N-terminal kinase (JNK) signaling cascade. This inhibition leads to a reduction in the phosphorylation of the transcription factor c-Jun (p-c-Jun), a critical step in the signaling pathway that promotes neuronal degeneration and apoptosis in response to axonal injury and other stressors[1][2]. The primary pharmacodynamic biomarker for assessing this compound activity in vivo is the reduction of p-c-Jun levels in the central and peripheral nervous systems.
This compound Signaling Pathway
References
Troubleshooting & Optimization
Technical Support Center: Optimizing DLK-IN-1 in Primary Neuron Cultures
Welcome to the technical support center for the application of DLK-IN-1 in primary neuron cultures. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in neurons?
A1: this compound is a potent, selective, and orally active inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12.[1][2] In neurons, DLK is a key regulator of both degenerative and regenerative responses to stress and injury.[3] It functions as an upstream kinase in the c-Jun N-terminal kinase (JNK) signaling pathway.[4][5] Upon activation by stressors like axonal injury or trophic factor withdrawal, DLK phosphorylates and activates downstream kinases (MKK4/MKK7), which in turn activate JNK.[3][6] Activated JNK can then translocate to the nucleus to phosphorylate transcription factors like c-Jun, leading to apoptosis, or it can act locally in the axon to regulate degeneration.[4] By inhibiting DLK, this compound blocks this signaling cascade, which can protect neurons from degeneration and apoptosis.[1][7]
Q2: What is the recommended starting concentration for this compound in primary neuron cultures?
A2: The optimal concentration of this compound is highly dependent on the specific neuron type, culture conditions, and experimental goals. Based on its known potency, a good starting point is to perform a dose-response experiment. A suggested range to test is between 100 nM and 2 µM. This compound has shown an EC50 of 0.574 µM for axon protection in culture.[1]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[1][2] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1] When treating your neurons, ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q4: How can I confirm that this compound is active and inhibiting the DLK pathway in my culture?
A4: The most direct way to confirm target engagement is to measure the phosphorylation of a key downstream target of the DLK-JNK pathway, such as c-Jun.[1][7] You can perform a Western blot analysis on lysates from your primary neuron cultures. Treat the neurons with a known DLK pathway activator (e.g., through trophic factor withdrawal or excitotoxicity) with and without this compound. A successful inhibition will result in a significant reduction in the levels of phosphorylated c-Jun (p-c-Jun) or phosphorylated JNK (p-JNK) in the this compound treated group compared to the stimulated control.[4][8]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and provide a starting point for concentration range selection.
Table 1: this compound Inhibitor Profile
| Parameter | Value | Reference |
| Target | Dual Leucine Zipper Kinase (DLK, MAP3K12) | [1][2] |
| Ki | 3 nM | [1][2] |
| EC50 (Axon Protection) | 0.574 µM | [1] |
| Solubility (DMSO) | 62.5 mg/mL (147.60 mM) | [2] |
Table 2: Recommended Dose-Response Range for Primary Neurons
| Experimental Goal | Suggested Concentration Range | Key Considerations |
| Neuroprotection / Axon Degeneration | 100 nM - 2 µM | Start with a range around the EC50 (574 nM). |
| Neurite Outgrowth Modulation | 100 nM - 2 µM | The effect may be context-dependent; assess both outgrowth and toxicity. |
| Pathway Inhibition (Target Validation) | 100 nM - 1 µM | Correlate with p-c-Jun or p-JNK reduction via Western blot. |
Visualized Guides and Workflows
DLK Signaling Pathway
This diagram illustrates the canonical DLK signaling cascade in neurons. Axonal stress or injury activates DLK, which initiates a phosphorylation cascade through MKK4/7 to JNK. Activated JNK then mediates downstream effects such as apoptosis and axon degeneration through targets like c-Jun.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. An axonal stress response pathway: degenerative and regenerative signaling by DLK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DLK induces developmental neuronal degeneration via selective regulation of proapoptotic JNK activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual leucine zipper kinase regulates expression of axon guidance genes in mouse neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The DLK signalling pathway—a double-edged sword in neural development and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. researchgate.net [researchgate.net]
troubleshooting Dlk-IN-1 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dlk-IN-1, focusing on its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a potent and selective, orally active inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, with a Ki value of 3 nM.[1][2] It is a valuable research tool for studying the DLK signaling pathway, which is implicated in neuronal degeneration, regeneration, and has been investigated in the context of Alzheimer's disease.[1][3][4][5]
Q2: What is the known solubility of this compound?
A2: this compound is sparingly soluble in aqueous solutions. Its primary recommended solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO).[2] For in vivo applications, specific formulations are required to achieve solubility and bioavailability.[1]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a stock solution of this compound is DMSO.[2] A solubility of up to 62.5 mg/mL (147.60 mM) in DMSO has been reported.[2]
Q4: How should I store the this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C for short-term storage and -80°C for long-term storage to maintain stability.[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: this compound Insolubility in Aqueous Solutions
This guide addresses common issues encountered when preparing working solutions of this compound in aqueous buffers for in vitro experiments.
Problem: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer.
This is a common issue due to the low aqueous solubility of this compound. The following steps can help you troubleshoot and resolve this problem.
Experimental Workflow for Troubleshooting this compound Solubility
Caption: A logical workflow for troubleshooting this compound precipitation in aqueous solutions.
Detailed Troubleshooting Steps and Protocols
Step 1: Optimize Final DMSO Concentration
The final concentration of DMSO in your aqueous working solution is critical. While a high concentration of DMSO can maintain this compound in solution, it may be toxic to cells.
Protocol 1: Serial Dilution to Determine Maximum Tolerated DMSO Concentration
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of your DMSO stock into your aqueous experimental buffer to achieve a range of final DMSO concentrations (e.g., 1%, 0.5%, 0.25%, 0.1%, 0.05%).
-
Visually inspect for any signs of precipitation immediately after dilution and after a short incubation period (e.g., 15-30 minutes) at the experimental temperature.
-
Determine the highest final DMSO concentration that maintains this compound in solution without causing unacceptable cytotoxicity in your experimental system. Many cell lines can tolerate up to 0.5% DMSO, but it is crucial to determine the specific tolerance of your cells.
Table 1: Example of DMSO Dilution Series for this compound
| Final this compound Concentration (µM) | Final DMSO Concentration (%) | Volume of 10 mM Stock (µL) | Volume of Aqueous Buffer (µL) | Observation |
| 10 | 0.1 | 1 | 999 | No Precipitation |
| 20 | 0.2 | 2 | 998 | No Precipitation |
| 50 | 0.5 | 5 | 995 | Slight Haze |
| 100 | 1.0 | 10 | 990 | Precipitate Forms |
Note: This is an example; actual results may vary depending on the specific buffer and temperature.
Step 2: Employ Physical Solubilization Methods
Gentle heating and sonication can aid in the dissolution of this compound.
Protocol 2: Gentle Warming and Sonication
-
After diluting the this compound DMSO stock into the pre-warmed aqueous buffer, if you observe a slight precipitate or haze, gently warm the solution in a water bath set to a temperature that will not damage the compound or other components of your media (typically not exceeding 37°C).[2]
-
While warming, briefly sonicate the solution in a bath sonicator for 1-2 minutes.
-
Visually inspect the solution. Repeat the warming and sonication cycle if necessary, but avoid prolonged exposure to heat.
-
Always cool the solution to the experimental temperature before adding it to cells or tissues.
Step 3: Utilize Co-solvents and Solubilizing Agents
For more challenging solubility issues, particularly for in vivo applications, the use of co-solvents or solubilizing agents may be necessary.
Protocol 3: Formulation with SBE-β-CD (for in vivo and in vitro use)
Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a carrier that can improve the aqueous solubility of hydrophobic compounds.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of SBE-β-CD in saline or your desired aqueous buffer (e.g., 20% w/v).
-
To prepare the final working solution, first add the this compound DMSO stock to the SBE-β-CD solution. A common ratio is 10% DMSO and 90% of the 20% SBE-β-CD in Saline solution.[1]
-
Mix thoroughly by vortexing or sonication until the solution is clear.
Protocol 4: Formulation with Corn Oil (for in vivo oral administration)
-
Prepare a stock solution of this compound in DMSO.
-
For the final formulation, add the this compound DMSO stock to corn oil. A suggested ratio is 10% DMSO to 90% corn oil.[1]
-
Mix thoroughly to ensure a uniform suspension.
Table 2: In Vivo Formulation Options for this compound
| Formulation Components | Ratio | Final this compound Concentration | Notes |
| DMSO / (20% SBE-β-CD in Saline) | 10% / 90% | ≥ 2.08 mg/mL (4.91 mM) | Results in a clear solution.[1] |
| DMSO / Corn Oil | 10% / 90% | ≥ 2.08 mg/mL (4.91 mM) | Forms a clear solution suitable for oral gavage.[1] |
Step 4: Adjust Buffer Conditions
The pH and ionic strength of your aqueous buffer can influence the solubility of small molecules.
Considerations for Buffer Optimization:
-
pH: While the effect of pH on this compound solubility is not explicitly documented, it is a factor to consider for many compounds. Experiment with slight variations in the buffer pH (e.g., ± 0.5 pH units) to see if it improves solubility.
-
Ionic Strength: The concentration of salts in your buffer can impact solubility. Try preparing your working solution in buffers with different ionic strengths to assess the effect.
DLK Signaling Pathway
This compound exerts its effects by inhibiting the Dual Leucine Zipper Kinase (DLK), a key upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway. This pathway plays a crucial role in neuronal response to stress, influencing processes like axon regeneration and apoptosis.[3][4]
Caption: The DLK signaling cascade, a key pathway in neuronal stress response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. The DLK signalling pathway—a double-edged sword in neural development and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DLK regulates a distinctive transcriptional regeneration program after peripheral nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The DLK-dependent signaling network in hippocampal glutamatergic neurons [escholarship.org]
Technical Support Center: Direct DLK Kinase Inhibition In Vivo
Welcome to the technical support center for researchers utilizing direct Dual Leucine Zipper Kinase (DLK) inhibitors in in vivo experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and side effects observed during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed with direct DLK kinase inhibition in vivo?
A1: The most frequently reported side effects associated with direct DLK kinase inhibition in both preclinical animal models and human clinical trials include sensory neuropathy, an elevation in plasma neurofilament light chain (NFL) levels, thrombocytopenia, and optic nerve damage.[1][2][3][4][5] These effects are thought to be on-target, as similar observations have been made in DLK conditional knockout mice.[1][2][4]
Q2: Why do plasma neurofilament levels increase with DLK inhibitor treatment?
A2: Elevated plasma neurofilament light chain (NFL) is a biomarker of axonal damage.[1][4] Direct inhibition of the DLK kinase domain has been shown to disrupt the axonal cytoskeleton, leading to the release of neurofilament proteins into the bloodstream.[1][4] This suggests that while DLK is a key mediator of neuronal stress signaling and its inhibition can be neuroprotective in certain contexts, it also plays a crucial role in maintaining the structural integrity of axons.
Q3: Are the side effects of DLK inhibitors dose-dependent?
A3: Yes, the available data suggests that the side effects of DLK inhibitors are exposure-dependent. For instance, in the Phase 1 clinical trial of the DLK inhibitor GDC-0134, elevations in plasma NFL were observed to be dependent on the drug exposure levels.[1][2][3][4] Similarly, preclinical studies with other inhibitors have shown dose-dependent effects.
Q4: Can the observed side effects be mitigated?
A4: Research is ongoing to develop strategies that mitigate the side effects of DLK inhibition while retaining the therapeutic benefits. One promising approach is to move away from direct, cell-wide inhibition of the DLK kinase domain and instead focus on more specific interventions, such as modulating DLK palmitoylation, a post-translational modification crucial for its pro-degenerative signaling.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their in vivo experiments with direct DLK inhibitors.
| Observed Issue | Potential Cause | Recommended Action(s) |
| Unexpected increase in plasma neurofilament light chain (NFL) levels. | This is a known on-target effect of direct DLK kinase inhibition, indicating axonal cytoskeletal disruption. | - Confirm the identity and purity of your DLK inhibitor. - Perform a dose-response study to determine the lowest effective dose that minimizes NFL elevation. - Include a vehicle-treated control group and a positive control for neurotoxicity if possible. - Consider using alternative, more targeted approaches to modulate DLK signaling, such as inhibitors of DLK palmitoylation. |
| Animals exhibit signs of sensory neuropathy (e.g., altered gait, reduced sensitivity to touch). | Sensory neuropathy is a reported side effect of direct DLK inhibition, as seen in clinical trials with GDC-0134.[1][2][3][4] | - Conduct regular, standardized behavioral tests to monitor for signs of neuropathy. - Perform histological analysis of dorsal root ganglia (DRG) and peripheral nerves to assess for axonal degeneration. - Lower the dose of the DLK inhibitor or reduce the frequency of administration. |
| Evidence of optic nerve damage in preclinical models. | Some DLK inhibitors, such as IACS-52825, have been associated with optic nerve damage in preclinical toxicology studies.[5] | - Conduct regular ophthalmological examinations in study animals. - Perform histological analysis of the optic nerve and retina to look for signs of axonal loss and retinal ganglion cell death. - If optic nerve damage is observed, consider discontinuing the use of that specific inhibitor or exploring alternative compounds. |
| Inconsistent or unexpected experimental results. | This could be due to a variety of factors, including inhibitor stability, off-target effects, or experimental variability. | - Verify the stability and formulation of your DLK inhibitor. - Characterize the kinase selectivity profile of your inhibitor to understand potential off-target effects. - Ensure your experimental protocols are standardized and well-controlled, including randomization and blinding where appropriate. |
Quantitative Data Summary
The following tables summarize the key adverse events reported for the direct DLK kinase inhibitor GDC-0134 from its Phase 1 clinical trial in patients with Amyotrophic Lateral Sclerosis (ALS).
Table 1: Serious Adverse Events (SAEs) Related to GDC-0134 in the Open-Label Safety Expansion (OLE) Stage
| Adverse Event | Grade | Number of Patients |
| Optic Ischemic Neuropathy | 4 | 1 |
| Dysesthesia | 3 | 1 |
| Thrombocytopenia | 3 | 1 |
Data sourced from the GDC-0134 Phase 1 clinical trial publication.[1][2][3][4]
Table 2: Common Adverse Events (AEs) Reported in ≥20% of Patients in the OLE Stage (All Grades)
| Adverse Event |
| Falls |
| Constipation |
| Headache |
| Fatigue |
| Burning Sensation |
| Dizziness |
| Paresthesia |
Note: This table includes all adverse events reported, not all of which may be directly attributable to GDC-0134.[6]
Experimental Protocols
1. Assessment of Axonal Integrity in Cultured Dorsal Root Ganglion (DRG) Neurons
This protocol outlines the steps to assess the effects of a direct DLK inhibitor on the axonal cytoskeleton in vitro.
-
Cell Culture:
-
Dissect dorsal root ganglia from E15 mouse or rat embryos.
-
Dissociate the ganglia into single cells using enzymatic digestion (e.g., trypsin, collagenase).
-
Plate the neurons on coverslips coated with a suitable substrate (e.g., poly-D-lysine and laminin) in a defined neurobasal medium supplemented with nerve growth factor (NGF).
-
Culture the neurons for 5-7 days to allow for axonal growth.
-
-
DLK Inhibitor Treatment:
-
Prepare a stock solution of the DLK inhibitor in a suitable solvent (e.g., DMSO).
-
Dilute the inhibitor to the desired final concentrations in the culture medium.
-
Treat the cultured neurons with the DLK inhibitor or vehicle control for the desired duration (e.g., 24-48 hours).
-
-
Immunofluorescence Staining for Neurofilaments:
-
Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS).
-
Permeabilize the cells with a detergent such as Triton X-100.
-
Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin in PBS).
-
Incubate the cells with a primary antibody against a neurofilament protein (e.g., NF-H, NF-M, or NF-L).
-
Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Image Acquisition and Analysis:
-
Acquire images of the stained neurons using a fluorescence microscope.
-
Analyze the images for changes in axonal morphology, such as beading, fragmentation, or altered neurofilament distribution.
-
2. Optic Nerve Crush Model and Analysis of c-Jun Phosphorylation
This protocol describes an in vivo model to assess the neuroprotective effects of a DLK inhibitor by measuring the phosphorylation of a key downstream target, c-Jun.
-
Optic Nerve Crush Surgery:
-
Anesthetize an adult mouse or rat.
-
Make a small incision in the skin lateral to the orbit.
-
Gently retract the extraocular muscles to expose the optic nerve.
-
Using fine forceps, crush the optic nerve for a defined period (e.g., 3-5 seconds) at a specific distance from the optic nerve head.
-
Suture the incision and allow the animal to recover.
-
-
DLK Inhibitor Administration:
-
Administer the DLK inhibitor or vehicle control systemically (e.g., via intraperitoneal injection or oral gavage) at a predetermined time point relative to the optic nerve crush (e.g., 1 hour before or immediately after).
-
-
Tissue Collection and Preparation:
-
At a specified time point after the crush (e.g., 24-72 hours), euthanize the animal and enucleate the eyes.
-
Dissect the retinas from the eyes.
-
-
Western Blot Analysis for Phosphorylated c-Jun (p-c-Jun):
-
Homogenize the retinal tissue in a lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (Ser63 or Ser73).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the p-c-Jun signal to total c-Jun or a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: The dual role of the DLK signaling pathway and the impact of direct inhibition.
Caption: A typical experimental workflow for in vivo testing of a DLK inhibitor.
References
- 1. A Phase 1 study of GDC-0134, a dual leucine zipper kinase inhibitor, in ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. A Phase 1 study of GDC‐0134, a dual leucine zipper kinase inhibitor, in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IACS-52825: A Potent and Selective DLK Inhibitor [m.antpedia.com]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
Technical Support Center: Improving Dlk-IN-1 Delivery Across the Blood-Brain Barrier
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dlk-IN-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at delivering this compound across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its delivery across the BBB important?
A1: this compound is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, with a Ki value of 3 nM.[1][2] DLK is a key regulator of neuronal degeneration and is implicated in neurodegenerative diseases like Alzheimer's.[1][3] Effective delivery of this compound across the BBB is crucial for it to reach its target in the central nervous system (CNS) and exert its therapeutic effects.
Q2: Is this compound known to cross the blood-brain barrier?
Q3: What are the main challenges in delivering small molecules like this compound across the BBB?
A3: The primary challenges include:
-
Tight Junctions: The endothelial cells of the BBB are connected by tight junctions that restrict the passage of most molecules.
-
Efflux Pumps: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), actively pump many foreign substances, including small molecule inhibitors, back into the bloodstream.[6][7]
-
Metabolic Enzymes: Enzymes present at the BBB can metabolize drugs before they can enter the brain.[8]
-
Physicochemical Properties: The size, polarity, and lipophilicity of a molecule significantly influence its ability to cross the BBB. Generally, small, lipophilic molecules have better passive diffusion.[8]
Q4: What are some general strategies to improve the BBB penetration of small molecule inhibitors?
A4: Several strategies can be employed, including:
-
Chemical Modification: Modifying the structure of the inhibitor to increase its lipophilicity or to make it a substrate for influx transporters.[8]
-
Prodrugs: Designing an inactive form of the drug that is more BBB-permeable and is converted to the active form within the CNS.
-
Nanoparticle-based delivery: Encapsulating the inhibitor in nanoparticles to facilitate its transport across the BBB.
-
Inhibition of Efflux Pumps: Co-administration of the inhibitor with a P-gp inhibitor to reduce its efflux from the brain.
-
Invasive methods: Techniques like transient disruption of the BBB using focused ultrasound, though less common in early-stage research.
Troubleshooting Guides
This section provides guidance on specific issues you may encounter during your experiments.
Problem 1: Low or undetectable levels of this compound in the brain after systemic administration.
| Possible Cause | Troubleshooting Steps |
| Poor intrinsic BBB permeability | 1. Verify Physicochemical Properties: Ensure the purity and stability of your this compound compound. 2. Formulation Optimization: Experiment with different vehicle formulations to improve solubility and stability in circulation. Consider formulations that may enhance lipophilicity. |
| High P-glycoprotein (P-gp) efflux | 1. In Vitro Efflux Assay: Perform a bidirectional transport assay using a cell line expressing P-gp (e.g., MDCK-MDR1) to confirm if this compound is a substrate. 2. Co-administration with a P-gp inhibitor: In your in vivo experiments, co-administer this compound with a known P-gp inhibitor like verapamil or elacridar. This can help to increase the brain concentration of this compound if it is a P-gp substrate. |
| Rapid metabolism | 1. Metabolic Stability Assay: Assess the metabolic stability of this compound in liver microsomes or S9 fractions to understand its metabolic profile. 2. Pharmacokinetic Analysis: Conduct a detailed pharmacokinetic study to determine the half-life of this compound in plasma. Rapid clearance could lead to insufficient time for BBB penetration. |
| Issues with analytical method | 1. Method Validation: Ensure your LC-MS/MS method for quantifying this compound in brain homogenate and plasma is validated for sensitivity, accuracy, and precision. 2. Sample Preparation: Optimize your sample preparation protocol to ensure efficient extraction of this compound from brain tissue. |
Problem 2: Inconsistent results in in vitro BBB models.
| Possible Cause | Troubleshooting Steps |
| Low Transendothelial Electrical Resistance (TEER) | 1. Cell Culture Conditions: Ensure optimal cell culture conditions for your BBB model (e.g., hCMEC/D3 cells), including media composition and passage number.[5] 2. Monitor TEER: Regularly monitor TEER values to ensure the integrity of the cell monolayer before and during the experiment. A significant drop in TEER indicates a compromised barrier. 3. Co-culture Models: Consider using co-culture models with astrocytes and pericytes to enhance the tightness of the in vitro BBB. |
| High non-specific binding | 1. Binding to Assay Components: Assess the binding of this compound to the transwell membrane and other plasticware. Pre-treating the apparatus with a blocking agent might be necessary. 2. Protein Binding: Determine the extent of this compound binding to plasma proteins in your media, as this can affect the free fraction available for transport. |
| Variability in experimental setup | 1. Standardize Protocols: Strictly adhere to a standardized protocol for all experiments, including cell seeding density, incubation times, and sampling procedures. 2. Use of Controls: Always include appropriate positive and negative controls (e.g., compounds with known high and low BBB permeability) to validate your assay performance. |
Data Presentation
While specific in vivo brain-to-plasma ratios for this compound are not publicly available, the following table summarizes its key in vitro potency and known properties of a similar brain-penetrant DLK inhibitor.
| Parameter | Value | Significance |
| This compound Ki | 3 nM | High potency for the target enzyme.[1][2] |
| Brain IC50 of a potent DLK inhibitor | 2.59 µM | Demonstrates that therapeutically relevant concentrations can be achieved in the brain.[5] |
| BBB Penetrability | Described as "blood-brain barrier-penetrable" | Qualitative evidence of CNS penetration.[1][4] |
| Oral Bioavailability | Orally active | Suitable for non-invasive administration routes in preclinical studies.[1] |
Experimental Protocols
1. In Situ Brain Perfusion in Mice (Abbreviated Protocol)
This technique allows for the measurement of the rate of drug transport across the BBB, independent of systemic clearance.
-
Anesthesia: Anesthetize the mouse according to approved institutional protocols.
-
Surgical Preparation: Expose the common carotid artery.
-
Cannulation: Insert a cannula into the common carotid artery.
-
Perfusion: Perfuse with a physiological buffer containing a known concentration of this compound and a vascular marker (e.g., [14C]sucrose) at a constant flow rate.
-
Termination: After a short perfusion time (e.g., 1-5 minutes), decapitate the mouse and collect the brain.
-
Analysis: Homogenize the brain tissue and analyze the concentrations of this compound and the vascular marker using LC-MS/MS and liquid scintillation counting, respectively.
-
Calculation: The brain uptake clearance (Kin) can be calculated to represent the rate of BBB transport.
2. In Vitro Blood-Brain Barrier Model using hCMEC/D3 Cells
This model provides a high-throughput method to assess the permeability of compounds across a human cerebral microvascular endothelial cell monolayer.
-
Cell Culture: Culture hCMEC/D3 cells on collagen-coated Transwell inserts until a confluent monolayer is formed.[5]
-
TEER Measurement: Confirm the integrity of the monolayer by measuring the Transendothelial Electrical Resistance (TEER).
-
Permeability Assay: Add this compound to the apical (blood) side of the Transwell.
-
Sampling: At various time points, take samples from the basolateral (brain) side.
-
Analysis: Quantify the concentration of this compound in the basolateral samples using LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) can be calculated to estimate the permeability of this compound.
Visualizations
Caption: The DLK signaling pathway is activated by neuronal injury and leads to downstream effects on neuronal survival and regeneration. This compound inhibits DLK, blocking this cascade.
Caption: Experimental workflow for evaluating the delivery of this compound across the blood-brain barrier, from formulation to analysis in brain tissue.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Dual leucine zipper kinase is required for excitotoxicity-induced neuronal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dual Leucine Zipper Kinase Is Constitutively Active in the Adult Mouse Brain and Has Both Stress-Induced and Homeostatic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Plasma Biomarkers for Alzheimer’s Disease: Insights from Organotypic Brain Slice and Microcontact Printing Techniques [imrpress.com]
- 7. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research-portal.uu.nl [research-portal.uu.nl]
why is Dlk-IN-1 causing unexpected cell toxicity
This guide provides troubleshooting assistance for researchers encountering unexpected cell toxicity when using DLK-IN-1. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally active, and blood-brain barrier-penetrating small molecule inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12.[1] DLK is a "stress sensor" kinase that, upon activation by neuronal injury or stress, initiates a signaling cascade involving downstream kinases like JNK and the transcription factor c-Jun.[2][3][4] this compound selectively binds to DLK with a high affinity (Ki = 3 nM), thereby inhibiting its kinase activity and reducing the phosphorylation of its downstream target, c-Jun.[1]
Q2: We are observing significant cell death at concentrations expected to be non-toxic. Why is this compound causing unexpected cell toxicity?
Unexpected cell toxicity from kinase inhibitors like this compound can stem from several sources. These can be broadly categorized as on-target toxicity, off-target effects, or experimental artifacts.
-
On-Target Toxicity: The intended biological effect of inhibiting DLK might be cytotoxic in your specific cell model. DLK is a crucial mediator of axonal degeneration and neuronal apoptosis, but it also plays a role in homeostatic and regenerative processes.[4][5] Broad and sustained inhibition of DLK has been shown to cause deleterious side effects in some contexts, such as disruption of the axonal cytoskeleton.[2] Therefore, the observed toxicity may be a direct consequence of inhibiting DLK's essential functions in your cells.
-
Off-Target Effects: Although this compound is highly selective for DLK, it can inhibit other kinases at higher concentrations. Known off-targets inhibited by ≥50% at a 1 µM concentration include Flt3, PAK4, STK33, and TrkA.[1] Inhibition of these kinases, which are involved in various essential cellular processes, could lead to unintended toxicity.[6]
-
Compound Quality and Handling: The purity, solubility, and stability of the inhibitor are critical. Degradation of the compound or the presence of impurities could induce toxicity. It is crucial to follow recommended storage and handling instructions, such as dissolving in an appropriate solvent like DMSO and avoiding repeated freeze-thaw cycles.[1]
-
Experimental Conditions: The choice of cell line, inhibitor concentration, and treatment duration can significantly influence outcomes. Some cell lines may be inherently more sensitive to the inhibition of DLK or its off-targets. Furthermore, the high concentration of cellular ATP (typically 1-5 mM) can compete with ATP-competitive inhibitors, meaning a higher compound concentration is needed for cellular efficacy, which can increase the likelihood of off-target effects.[3][7]
Troubleshooting Unexpected Cell Toxicity
If you are experiencing unexpected toxicity, this guide provides a systematic approach to identify the potential cause.
Step 1: Verify Compound and Experimental Protocol
The first step is to rule out experimental artifacts as the source of toxicity.
-
Check Compound Integrity:
-
Source and Purity: Ensure you are using a high-purity compound from a reputable supplier.
-
Storage: Confirm that the compound has been stored correctly. This compound stock solutions should be aliquoted and stored at -80°C for long-term (6 months) or -20°C for short-term (1 month) storage to prevent degradation from freeze-thaw cycles.[1]
-
-
Review Protocol:
-
Concentration: Are the concentrations used appropriate? Start with a dose-response curve to determine the EC50 for DLK inhibition (e.g., by measuring p-c-Jun levels) and the CC50 (cytotoxic concentration 50%) in your cell model.
-
Solvent Control: Always include a vehicle-only control (e.g., DMSO) at the same final concentration used for the inhibitor treatment. High concentrations of some solvents can be toxic to cells.
-
Cell Density and Health: Ensure cells are healthy and seeded at an appropriate density before treatment.
-
Step 2: Distinguish Between On-Target and Off-Target Toxicity
Once experimental artifacts are ruled out, the next step is to determine if the toxicity is due to the intended inhibition of DLK or off-target effects.
-
Confirm On-Target Engagement: Use Western blotting to measure the phosphorylation of c-Jun (at Ser63), a direct downstream target of the DLK pathway.[3] If you observe a dose-dependent decrease in p-c-Jun at concentrations that correlate with cell death, it suggests the toxicity may be on-target.
-
Use a Structurally Different DLK Inhibitor: If available, test a second, structurally unrelated DLK inhibitor. If this compound recapitulates the toxicity at concentrations that achieve similar levels of on-target (p-c-Jun) inhibition, it strengthens the evidence for on-target toxicity.
-
Rescue Experiment (if applicable): If DLK inhibition is causing apoptosis by downregulating a specific survival pathway, overexpression of a key downstream survival protein might rescue the cells from toxicity.
-
Assess Off-Target Effects: If toxicity occurs at concentrations much higher than those required to inhibit p-c-Jun, or if a second DLK inhibitor does not cause the same toxic effect, the cause is more likely off-target. Consider performing a broad kinase panel screen at the toxic concentration to identify other inhibited kinases.
Data Presentation
Table 1: In Vitro Potency and Off-Target Profile of DLK Inhibitors
| Compound | Target | Assay Type | Potency | Known Off-Targets (Inhibition ≥50% @ 1 µM) | Reference |
| This compound | DLK | Binding Assay | Ki = 3 nM | Flt3, PAK4, STK33, TrkA | [1] |
| IACS'8287 | DLK | Binding Assay | Kd = 15 nM | LZK, TRKA, MEK5 (modest binding) | [3] |
| IACS'8287 | DLK | Cellular Assay (p-c-Jun) | IC50 = 454.2 nM | Not specified | [3] |
| GNE-3511 | DLK | Cellular Assay | IC50 < 1 µM | Not specified | [8] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using Resazurin-Based Assay
This protocol measures metabolic activity as an indicator of cell viability.
-
Plate Cells: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Compound Dilutions: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentrations.
-
Treat Cells: Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add Reagent: Add resazurin-based reagent (e.g., alamarBlue™ or CellTiter-Blue®) to each well at 10% of the total volume.
-
Incubate: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure Fluorescence: Read the fluorescence on a plate reader with the appropriate excitation and emission wavelengths (e.g., ~560 nm Ex / ~590 nm Em).
-
Analyze Data: Calculate the percentage of viable cells for each concentration relative to the vehicle control and plot a dose-response curve to determine the CC50.
Protocol 2: Western Blot for p-c-Jun (On-Target Engagement)
This protocol assesses the inhibition of DLK activity by measuring the phosphorylation of its downstream target, c-Jun.
-
Cell Lysis: After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein amounts for all samples, add Laemmli sample buffer, and denature by heating at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on a polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-c-Jun (Ser63) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize the data, strip the membrane and re-probe for total c-Jun and a loading control (e.g., GAPDH or β-actin).
-
Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-c-Jun to total c-Jun for each treatment condition.
Visualizations
Caption: The DLK signaling pathway is activated by stress, leading to apoptosis. This compound inhibits DLK.
Caption: A workflow to diagnose the cause of unexpected cell toxicity with this compound.
Caption: Potential causes of unexpected cell toxicity when using kinase inhibitors like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel inhibitors of acute, axonal DLK palmitoylation are neuroprotective and avoid the deleterious side effects of cell-wide DLK inhibition | bioRxiv [biorxiv.org]
- 3. Inhibition of dual leucine zipper kinase prevents chemotherapy-induced peripheral neuropathy and cognitive impairments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of the Activity of the Dual Leucine Zipper Kinase by Distinct Mechanisms | MDPI [mdpi.com]
- 5. The DLK signalling pathway—a double-edged sword in neural development and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
troubleshooting variability in Dlk-IN-1 experimental outcomes
Welcome to the technical support center for Dlk-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting variability in experimental outcomes and providing clear guidance on the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective, orally active, and blood-brain barrier-penetrable inhibitor of the Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12).[1] Its primary mechanism of action is the inhibition of DLK kinase activity, which in turn reduces the phosphorylation of downstream targets such as c-Jun.[1] DLK is a key regulator of neuronal stress responses, and its inhibition is being explored for therapeutic potential in neurodegenerative diseases like Alzheimer's disease.[1][2][3][4][5]
Q2: What are the known off-target effects of this compound?
A2: While this compound is a selective inhibitor of DLK, it has been shown to inhibit other kinases at higher concentrations. At a concentration of 1 µM, this compound can inhibit Flt3, PAK4, STK33, and TrkA by ≥50%.[1] Researchers should consider these potential off-target effects when designing experiments and interpreting results.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO.[1][6] For in vitro experiments, stock solutions are typically prepared in DMSO. For in vivo studies, specific formulations are required.[1] It is recommended to store the solid compound at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for 1 month.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[1]
Q4: I am observing high variability in my cell-based assay results with this compound. What could be the cause?
A4: Variability in cell-based assays can arise from several factors. See the "Inconsistent Results in Cell-Based Assays" section in the troubleshooting guide below for a detailed breakdown of potential causes and solutions. Key areas to investigate include inhibitor preparation and stability, cell culture conditions, and assay-specific parameters.
Q5: How can I confirm that this compound is active in my experimental system?
A5: A common method to confirm the activity of this compound is to measure the phosphorylation of its downstream target, c-Jun, via Western blotting. A reduction in the level of phosphorylated c-Jun (p-c-Jun) upon treatment with this compound indicates target engagement and inhibition of the DLK signaling pathway.[1]
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| Inhibitor Precipitation | This compound has limited solubility in aqueous media. Visually inspect your culture medium for any signs of precipitation after adding the inhibitor. If precipitation is observed, consider the following: - Decrease the final concentration of this compound. - Increase the final percentage of DMSO in the culture medium (ensure it is not toxic to your cells). - Prepare fresh dilutions from a concentrated DMSO stock solution immediately before each experiment. |
| Inhibitor Degradation | This compound stability in cell culture media over long incubation periods may vary. - For long-term experiments, consider replenishing the media with fresh inhibitor at regular intervals. - Prepare fresh stock solutions in DMSO regularly. |
| Cell Health and Density | Variations in cell health, passage number, and seeding density can significantly impact experimental outcomes. - Maintain a consistent cell passage number for all experiments. - Ensure cells are healthy and in the logarithmic growth phase before treatment. - Optimize and standardize cell seeding density. |
| Variability in Treatment Conditions | Inconsistent incubation times or inhibitor concentrations will lead to variable results. - Use a precise and calibrated pipette for adding the inhibitor. - Ensure uniform mixing of the inhibitor in the culture medium. - Maintain consistent incubation times across all experimental replicates. |
Issue 2: Weak or No Signal in Phospho-c-Jun Western Blot
| Potential Cause | Troubleshooting Steps |
| Suboptimal Protein Extraction | Phosphatases released during cell lysis can dephosphorylate proteins. - Keep samples on ice at all times. - Use a lysis buffer containing a cocktail of protease and phosphatase inhibitors.[7] - Prepare fresh lysates for each experiment.[7] |
| Low Abundance of Phosphorylated Protein | The phosphorylated form of a protein is often a small fraction of the total protein. - Load a sufficient amount of total protein onto the gel (typically 20-40 µg). - Consider enriching for your target protein via immunoprecipitation before Western blotting. |
| Inefficient Antibody Binding | The choice of blocking buffer and antibody concentrations are critical. - Avoid using milk as a blocking agent for phospho-antibodies as it contains casein, a phosphoprotein, which can increase background. Use Bovine Serum Albumin (BSA) instead.[8] - Optimize the primary antibody concentration and consider incubating overnight at 4°C to enhance signal.[8] - Use a fresh dilution of the secondary antibody. |
| Ineffective Transfer | Poor transfer of proteins from the gel to the membrane will result in weak signals. - Ensure proper contact between the gel and the membrane, and remove any air bubbles. - Optimize transfer time and voltage/current based on the molecular weight of your target protein. |
| Buffer Composition | Phosphate in PBS can interfere with the detection of phospho-proteins. - Use Tris-Buffered Saline with Tween-20 (TBST) for all washing steps. |
Quantitative Data Summary
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Value | Species/System | Reference |
| Ki | 3 nM | Human DLK | [1] |
| EC50 (Axon Protection) | 0.574 µM | - | [1] |
| In Vivo Efficacy | 15-50 mg/kg (p.o.) | PS2APP mouse model of Alzheimer's Disease | [1] |
| Tolerability | 25-75 mg/kg (7 days) | Sprague-Dawley rats | [1] |
Table 2: Off-Target Kinase Inhibition Profile of this compound (at 1 µM)
| Kinase | % Inhibition |
| Flt3 | ≥50% |
| PAK4 | ≥50% |
| STK33 | ≥50% |
| TrkA | ≥50% |
| Data from MedchemExpress[1] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-c-Jun
This protocol is adapted from general best practices for detecting phosphorylated proteins.
1. Cell Lysis and Protein Extraction: a. After treating cells with this compound, wash the cells once with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Western Blotting: a. Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel. c. Run the gel until the dye front reaches the bottom. d. Transfer the proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with a primary antibody against phospho-c-Jun (e.g., Ser63 or Ser73) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. g. Wash the membrane three times with TBST for 10 minutes each. h. Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature. i. Wash the membrane three times with TBST for 10 minutes each. j. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. Stripping and Re-probing for Total c-Jun (Optional but Recommended): a. After imaging for phospho-c-Jun, the membrane can be stripped using a mild stripping buffer. b. Wash the membrane thoroughly and re-block with 5% non-fat dry milk in TBST. c. Probe with a primary antibody against total c-Jun, followed by the secondary antibody and detection steps as described above. This allows for normalization of the phospho-protein signal to the total protein level.
Protocol 2: In Vitro Neuroprotection Assay (Neurite Outgrowth)
This is a general framework; specific cell types and conditions may require optimization.
1. Cell Seeding: a. Plate neuronal cells (e.g., primary cortical neurons, SH-SY5Y neuroblastoma cells) on a suitable substrate (e.g., poly-L-lysine or laminin-coated plates) at an optimized density to allow for neurite extension.
2. Induction of Neuronal Stress: a. After allowing the cells to adhere and extend neurites (typically 24-48 hours), introduce a neurotoxic stimulus. This could be, for example, serum withdrawal, treatment with a neurotoxin like MPP+ or 6-OHDA, or exposure to amyloid-beta oligomers.
3. Treatment with this compound: a. Co-treat the cells with the neurotoxic stimulus and various concentrations of this compound (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) and a positive control (no neurotoxin).
4. Incubation: a. Incubate the cells for a predetermined period (e.g., 24-72 hours), depending on the cell type and the neurotoxin used.
5. Assessment of Neuroprotection: a. Fix the cells with 4% paraformaldehyde. b. Stain the cells with a neuronal marker such as β-III tubulin to visualize neurites. c. Acquire images using a fluorescence microscope. d. Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin). e. Compare the neurite morphology in this compound treated groups to the vehicle-treated and control groups to assess the neuroprotective effect.
Visualizations
Caption: The DLK-JNK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing this compound activity via phospho-c-Jun Western blotting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dual Leucine Zipper Kinase Inhibitors for the Treatment of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12) with Activity in a Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual leucine zipper kinase as a therapeutic target for neurodegenerative conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
strategies to minimize non-specific binding of Dlk-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Dlk-IN-1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is an orally active and blood-brain barrier-penetrable small molecule inhibitor. Its primary target is the Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12), with a binding affinity (Ki) of 3 nM.[1] DLK is a key regulator of neuronal degeneration and regeneration in response to injury and in neurodegenerative diseases.[2][3][4]
Q2: What are the known off-targets of this compound?
At a concentration of 1 µM, this compound has been shown to inhibit the activity of several other kinases by 50% or more. These known off-targets include Flt3, PAK4, STK33, and TrkA.[1] It is crucial to consider these off-target effects when designing experiments and interpreting results.
Q3: What are the common causes of non-specific binding in kinase assays?
Non-specific binding of small molecule inhibitors can arise from several factors, including:
-
High inhibitor concentration: Using concentrations significantly above the Ki or IC50 for the primary target can lead to binding to lower-affinity off-targets.[5]
-
Hydrophobic interactions: The inhibitor may non-specifically associate with proteins or plastic surfaces in the assay.
-
Protein aggregation: High concentrations of either the kinase or the inhibitor can lead to aggregation, which can trap the inhibitor non-specifically.
-
Assay buffer components: The composition of the assay buffer, including the type and concentration of detergents and blocking agents, can significantly influence non-specific binding.[6][7][8][9][10]
Q4: How can I validate that the observed effect in my cellular assay is due to this compound's on-target activity?
To confirm on-target activity, consider the following validation experiments:
-
Genetic knockdown or knockout of DLK: The most definitive validation is to show that the effect of this compound is lost in cells where DLK expression has been reduced (e.g., using siRNA or shRNA) or eliminated (e.g., using CRISPR/Cas9).[11]
-
Rescue experiment: In a DLK knockout or knockdown background, reintroducing a wild-type, but not a kinase-dead, version of DLK should restore the sensitivity to this compound.
-
Direct target engagement assay: Techniques like cellular thermal shift assay (CETSA) can be used to demonstrate that this compound directly binds to DLK in intact cells.
Troubleshooting Guides
Issue 1: High background signal or apparent inhibition in negative controls (biochemical assays)
| Possible Cause | Troubleshooting Strategy |
| Non-specific binding of this compound to assay components (e.g., plates, beads) | 1. Add a blocking agent: Include Bovine Serum Albumin (BSA) in the assay buffer. Start with a concentration of 0.1 mg/mL and titrate up to 1 mg/mL to find the optimal concentration that reduces background without affecting kinase activity.[12][13] 2. Include a detergent: Add a non-ionic detergent like Triton X-100 or Tween-20 to the assay buffer. A typical starting concentration is 0.01% (v/v). This can help to reduce hydrophobic interactions.[7] |
| This compound precipitating out of solution | 1. Check solubility: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect the assay (typically ≤1%). 2. Lower inhibitor concentration: Test a lower concentration range of this compound. |
| Contamination of reagents | 1. Use fresh reagents: Prepare fresh buffers and enzyme stocks. 2. Filter reagents: Filter buffers and other assay components through a 0.22 µm filter. |
Issue 2: Inconsistent IC50 values for this compound between experiments
| Possible Cause | Troubleshooting Strategy |
| Variability in enzyme activity | 1. Use a consistent lot of enzyme: Different batches of recombinant kinase can have varying activity. 2. Optimize enzyme concentration: Determine the optimal enzyme concentration that results in a linear reaction rate within the assay time frame. Use the lowest possible enzyme concentration to minimize the potential for inhibitor titration effects.[14] 3. Pre-incubate enzyme and inhibitor: Pre-incubate the DLK enzyme with this compound for a defined period (e.g., 15-30 minutes) before adding the substrate to allow for binding equilibrium to be reached. |
| Variability in substrate concentration | 1. Maintain consistent substrate concentration: Ensure the substrate concentration is consistent across all assays. For ATP-competitive inhibitors like this compound, the apparent IC50 is dependent on the ATP concentration. It is recommended to use an ATP concentration close to the Km for the kinase. |
| Assay conditions not at equilibrium | 1. Optimize reaction time: Ensure the kinase reaction is in the linear range and has not reached saturation. |
Issue 3: Discrepancy between biochemical IC50 and cellular EC50 of this compound
| Possible Cause | Troubleshooting Strategy |
| Low cell permeability of this compound | Although this compound is reported to be cell-permeable, this can vary between cell types. 1. Increase incubation time: Allow for longer incubation times to ensure the inhibitor reaches its intracellular target. 2. Use a permeabilizing agent (for specific endpoint assays): For fixed-cell assays, a mild permeabilizing agent can be used, but this is not suitable for live-cell assays. |
| Cellular efflux of the inhibitor | 1. Co-incubate with an efflux pump inhibitor: If active transport out of the cell is suspected, co-incubation with a broad-spectrum efflux pump inhibitor (e.g., verapamil) can be tested. |
| High protein binding in cell culture media | 1. Reduce serum concentration: If possible, perform the assay in a lower serum concentration to reduce non-specific binding of this compound to serum proteins. However, ensure cell health is not compromised. 2. Wash cells before adding inhibitor: Wash the cells with serum-free media before adding this compound in the desired assay media. |
| Off-target effects in the cellular context | 1. Perform a dose-response curve for known off-targets: If the cellular phenotype is observed at concentrations where this compound is known to inhibit off-targets, further validation is required (see FAQ Q4).[15] 2. Profile against a kinase panel: A broader kinase screen can identify other potential off-targets.[16] |
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase | Ki (nM) | % Inhibition at 1 µM |
| DLK (MAP3K12) | 3 | >99% (calculated) |
| Flt3 | Not Reported | ≥50% |
| PAK4 | Not Reported | ≥50% |
| STK33 | Not Reported | ≥50% |
| TrkA | Not Reported | ≥50% |
| Data sourced from MedChemExpress.[1] |
Table 2: Recommended Starting Concentrations for Assay Optimization
| Component | Biochemical Assay | Cellular Assay | Rationale |
| This compound | 0.1 nM - 10 µM | 10 nM - 20 µM | To determine a full dose-response curve around the Ki and EC50. |
| BSA | 0.1 - 1 mg/mL | Not Applicable | To block non-specific binding sites.[12][13] |
| Non-ionic Detergent (e.g., Tween-20) | 0.01% - 0.05% | As required for lysis | To reduce hydrophobic interactions.[6][7] |
| DMSO | ≤1% | ≤0.5% | To maintain inhibitor solubility without causing solvent-induced artifacts. |
Experimental Protocols
Protocol 1: General Kinase Assay to Determine this compound IC50
-
Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, and 0.1 mg/mL BSA.
-
Prepare this compound Dilutions: Perform a serial dilution of this compound in 100% DMSO. Then, dilute these stocks into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is constant in all wells.
-
Enzyme and Inhibitor Pre-incubation: Add DLK enzyme to each well of a 384-well plate. Add the diluted this compound or vehicle control (assay buffer with the same final DMSO concentration). Incubate for 20 minutes at room temperature to allow for binding.
-
Initiate Kinase Reaction: Add the kinase substrate and ATP (at a concentration close to the Km for DLK) to each well to start the reaction.
-
Incubate: Incubate the plate at 30°C for the predetermined linear reaction time (e.g., 60 minutes).
-
Stop Reaction and Detect Signal: Stop the reaction by adding a stop solution (e.g., EDTA) or proceed directly to detection. Use a suitable detection method (e.g., ADP-Glo™, Z'-LYTE™) to measure kinase activity.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Western Blot to Assess Cellular On-Target Engagement
-
Cell Culture and Treatment: Plate cells (e.g., a neuronal cell line) and grow to 70-80% confluency. Treat cells with a dose-range of this compound or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to reduce non-specific antibody binding.[17]
-
Antibody Incubation: Incubate the membrane with a primary antibody against the phosphorylated form of a known DLK substrate (e.g., phospho-c-Jun) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total c-Jun and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Mandatory Visualizations
Caption: The DLK signaling cascade is activated by axonal injury, leading to apoptosis.
Caption: A logical workflow for troubleshooting non-specific binding of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Novel Inhibitors of DLK Palmitoylation and Signaling by High Content Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translatome analysis reveals cellular network in DLK-dependent hippocampal glutamatergic neuron degeneration | eLife [elifesciences.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Optimizing the detergent concentration conditions for immunoprecipitation (IP) coupled with LC-MS/MS identification of interacting proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced functional genomic screening identifies novel mediators of dual leucine zipper kinase-dependent injury signaling in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azbigmedia.com [azbigmedia.com]
- 13. nbinno.com [nbinno.com]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. reactionbiology.com [reactionbiology.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
Validation & Comparative
A Comparative Guide to DLK Inhibitors for Neuroprotection: Dlk-IN-1 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Dual-leucine zipper kinase (DLK), also known as MAP3K12, has emerged as a critical regulator of neuronal stress pathways, making it a compelling target for therapeutic intervention in a range of neurodegenerative diseases.[1][2] Inhibition of DLK has shown promise in protecting neurons from apoptosis and axon degeneration.[3][4] This guide provides a comparative overview of Dlk-IN-1 and other prominent DLK inhibitors, with a focus on their performance in neuroprotection, supported by experimental data.
Performance Comparison of DLK Inhibitors
The following table summarizes the key quantitative data for this compound and other selected DLK inhibitors. This data is crucial for evaluating their potential as neuroprotective agents.
| Inhibitor | Target | Ki (nM) | IC50 (nM) | EC50 (nM) - Neuroprotection | Pharmacokinetic Profile |
| This compound | DLK | 3[5] | - | 574 (axon protection)[5] | Orally active, blood-brain barrier penetrable.[5] |
| GNE-3511 | DLK | 0.5[6] | 30 (p-JNK)[6] | 107 (axon degeneration) | Orally bioavailable, brain-penetrant.[6] |
| IACS'8287 | DLK | 15 (Kd)[7] | 454.2 (p-c-Jun)[7] | - | Brain-penetrant.[7] |
| DN-1289 | DLK/LZK | - | 17 (DLK), 40 (LZK) | - | Data not available |
Key Experimental Methodologies
The neuroprotective effects of DLK inhibitors are often evaluated using robust in vitro and in vivo models. Below are detailed protocols for two commonly cited experiments.
Dorsal Root Ganglion (DRG) Neuron Axon Protection Assay
This in vitro assay assesses the ability of a compound to protect neurons from vincristine-induced axon degeneration, a model for chemotherapy-induced peripheral neuropathy.
Experimental Workflow:
Protocol:
-
DRG Neuron Isolation and Culture: Dorsal root ganglia are dissected from E13.5 mouse embryos and dissociated into single cells. Neurons are then plated on coated culture dishes and maintained in neurobasal medium supplemented with nerve growth factor (NGF) for 24-48 hours to allow for axon extension.[8]
-
Inhibitor and Vincristine Treatment: Neurons are pre-treated with the DLK inhibitor at various concentrations or a vehicle control for 1 hour. Subsequently, vincristine is added to the culture medium to a final concentration known to induce significant axon degeneration (e.g., 1-10 nM).[9][10]
-
Assessment of Axon Degeneration: After a 24-48 hour incubation period with vincristine, the neurons are fixed and immunostained for neuronal markers such as βIII-tubulin.[9] Axon integrity is then quantified by imaging and analyzing the extent of axon fragmentation and breakdown. The EC50 value is determined as the concentration of the inhibitor that preserves 50% of the axon integrity compared to the vehicle-treated, vincristine-exposed control.
In Vivo Optic Nerve Crush Model
This in vivo model is used to evaluate the neuroprotective effects of DLK inhibitors on retinal ganglion cells (RGCs) following optic nerve injury, a model relevant to glaucoma and other optic neuropathies.
Experimental Workflow:
Protocol:
-
Animal Model and Drug Administration: Adult mice (e.g., C57BL/6J) are used for this procedure. The DLK inhibitor or a vehicle control is administered systemically, for example, via oral gavage, starting before the optic nerve crush and continuing for a specified duration post-injury.[11][12]
-
Optic Nerve Crush Surgery: Animals are anesthetized, and the optic nerve of one eye is exposed intraorbitally. A controlled crush injury is then applied to the optic nerve using fine forceps for a short duration (e.g., 5 seconds).[13][14]
-
Quantification of RGC Survival: At a predetermined time point after the injury (e.g., 2 weeks), the animals are euthanized, and the retinas are dissected. Retinal whole mounts are then immunostained for RGC-specific markers, such as Brn3a. The number of surviving RGCs is quantified by microscopy and compared between the inhibitor-treated and vehicle-treated groups to assess the neuroprotective efficacy of the compound.[12]
DLK Signaling Pathway in Neuronal Apoptosis
DLK is a key upstream kinase in a signaling cascade that leads to neuronal apoptosis. Understanding this pathway is crucial for the rational design and application of DLK inhibitors.
Axonal injury or other cellular stressors activate DLK.[1] DLK, in a complex with the scaffold protein JIP3, phosphorylates and activates the downstream kinases MKK4 and MKK7.[2][4] These kinases, in turn, phosphorylate and activate c-Jun N-terminal kinase (JNK).[3] Activated JNK then phosphorylates the transcription factor c-Jun, leading to the expression of pro-apoptotic genes and ultimately, neuronal cell death.[3][4] DLK inhibitors block this cascade at an early and critical juncture, thereby preventing the downstream apoptotic signaling.
References
- 1. The DLK signalling pathway—a double-edged sword in neural development and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DLK silencing attenuated neuron apoptosis through JIP3/MA2K7/JNK pathway in early brain injury after SAH in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. rupress.org [rupress.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of dual leucine zipper kinase prevents chemotherapy-induced peripheral neuropathy and cognitive impairments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gangliosides attenuate vincristine neurotoxicity on dorsal root ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of novel neuroprotectants against vincristine-induced neurotoxicity in iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A practical approach to optic nerve crush in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Utilizing mouse optic nerve crush to examine CNS remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of DLK and LZK Inhibitors for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Dual Leucine Zipper Kinase (DLK, or MAP3K12) and Leucine Zipper Kinase (LZK, or MAP3K13) have emerged as critical regulators of neuronal signaling pathways involved in both neurodegeneration and axon regeneration.[1][2][3] As members of the MAP3K family, they respond to neuronal injury and stress, activating downstream cascades that can lead to apoptosis or pro-regenerative programs.[2][4] Consequently, the development of potent and selective inhibitors for these kinases is a key area of interest for therapeutic intervention in neurodegenerative diseases like Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[4][5][6]
This guide provides an objective comparison of Dlk-IN-1, a selective DLK inhibitor, with other compounds that exhibit inhibitory activity against DLK and its closely related homolog, LZK.[7] We present key experimental data, detailed methodologies for relevant assays, and visualizations of the associated signaling pathways to aid researchers in selecting the appropriate tools for their studies.
Biochemical Efficacy: A Comparative Analysis
The primary measure of a kinase inhibitor's potency is its ability to block the enzymatic activity of its target, typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).[8] The following table summarizes the biochemical efficacy of this compound and other relevant inhibitors against DLK and LZK.
| Inhibitor | Target(s) | Potency (IC50 / Ki) | Notes |
| This compound | DLK | Ki: 3 nM [9][10][11] | Highly potent and selective for DLK. Orally active and brain-penetrant.[9][11] |
| Flt3, PAK4, STK33, TrkA | Inhibited ≥50% at 1 µM[9] | Shows some off-target activity at higher concentrations. | |
| DN-1289 | DLK / LZK | IC50: 17 nM (DLK) [12] | Potent dual inhibitor. Orally active with excellent blood-brain barrier permeability.[5][12] |
| IC50: 40 nM (LZK) [12] | |||
| IACS'8287 | DLK >> LZK | Kd: 15 nM (DLK) [13] | Highly selective for DLK over LZK and a panel of over 200 other kinases.[13] |
| IC50: 904 nM (LZK) [13] | |||
| BAY-452 | DLK >> LZK | IC50: 180 nM (DLK) [14] | Markedly less active against LZK, making it a useful tool to probe differential functions.[14] |
| IC50: ~9 µM (LZK) [14] | |||
| GNE-3511 | DLK | Ki: 0.5 nM [15] | A highly potent and selective DLK inhibitor with good metabolic stability.[15] |
Cellular Efficacy: Functional Impact in Cell-Based Models
Translating biochemical potency into functional cellular effects is a critical step in inhibitor validation.[16][17] Cellular assays measure an inhibitor's ability to permeate cells and engage its target in a physiological context. Key metrics include the half-maximal effective concentration (EC50) in functional assays, such as preventing axon degeneration.
| Inhibitor | Cellular Assay | Potency (EC50 / IC50) | Cell Type / Model |
| This compound | Axon Protection | EC50: 0.574 µM [9] | Axon degeneration assay. |
| DN-1289 | Axon Degeneration Blockade | Active at 0.1 - 1 µM[12] | Dorsal Root Ganglion (DRG) neurons after NGF withdrawal.[12] |
| IACS'8287 | Neurite Retraction Protection | IC50: 510 nM [13] | Rat embryonic DRG neurons after NGF withdrawal.[13] |
| In vivo p-c-Jun Reduction | IC50: 0.172 µM (free brain conc.)[13] | Mouse cerebellum. |
Signaling Pathways and Experimental Workflows
Understanding the signaling context of DLK and LZK is crucial for interpreting inhibitor efficacy. Both kinases are key upstream activators of the JNK and p38 MAPK signaling cascades, primarily through the phosphorylation of MKK4 and MKK7.[2][3]
Caption: The DLK signaling cascade in response to neuronal injury.
Caption: The LZK signaling cascade, which shares core components with the DLK pathway.
A typical workflow for assessing the biochemical potency of a kinase inhibitor involves measuring enzyme activity across a range of inhibitor concentrations.
Caption: A generalized workflow for determining inhibitor IC50 values.
Experimental Protocols
Detailed and consistent methodologies are essential for reproducible results. Below are representative protocols for key biochemical and cellular assays used to evaluate DLK and LZK inhibitors.
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a method for determining the IC50 value of an inhibitor against a purified kinase.[18] The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Materials:
-
Purified recombinant DLK or LZK enzyme.
-
Kinase-specific substrate (e.g., a generic peptide substrate like MBP).
-
ATP at a concentration near the Km for the specific kinase.
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Test inhibitor (e.g., this compound) serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
384-well white assay plates.
-
Plate reader capable of measuring luminescence.
Methodology:
-
Inhibitor Plating: Prepare a 10-point serial dilution of the test inhibitor in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into a 384-well plate. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
Enzyme Addition: Prepare a solution of the kinase (DLK or LZK) in assay buffer at 2x the final desired concentration. Add 5 µL of this solution to each well containing the inhibitor and mix.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.[18]
-
Reaction Initiation: Prepare a 2x solution of ATP and substrate in assay buffer. Add 5 µL of this solution to each well to start the kinase reaction. The final reaction volume will be 10 µL.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.[19]
-
Reaction Termination and ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP, which drives a luciferase reaction. Incubate for 30 minutes at room temperature.[18]
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data using the 0% and 100% inhibition controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Protocol 2: Cellular Western Blot Assay for p-c-Jun Inhibition
This protocol measures an inhibitor's ability to block the DLK/LZK signaling pathway within cells by quantifying the phosphorylation of the downstream target c-Jun.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary DRG neurons).
-
Cell culture medium and supplements.
-
Stress-inducing agent (e.g., Anisomycin, or perform trophic factor withdrawal).
-
Test inhibitor (e.g., this compound) dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, buffers, and electrophoresis equipment.
-
Western blot transfer system (membranes, buffers).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-c-Jun (Ser63), anti-total-c-Jun, anti-β-Actin.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Pre-treat the cells with various concentrations of the inhibitor (e.g., 0.1, 0.3, 1, 3 µM) for 1-2 hours.
-
Pathway Activation: Add a stress-inducing agent (e.g., Anisomycin) or replace the medium with a trophic factor-free medium to activate the DLK/LZK pathway. Incubate for the appropriate time (e.g., 30-60 minutes for chemical stressors).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imager.
-
Strip the membrane and re-probe for total c-Jun and a loading control (β-Actin) to ensure equal protein loading.
-
Quantify the band intensities using image analysis software. Normalize the phospho-c-Jun signal to the total c-Jun signal for each condition. Compare the inhibitor-treated samples to the vehicle control to determine the extent of inhibition.
-
References
- 1. embopress.org [embopress.org]
- 2. Activation of MAP3K DLK and LZK in Purkinje cells causes rapid and slow degeneration depending on signaling strength | eLife [elifesciences.org]
- 3. Activation of MAP3K DLK and LZK in Purkinje cells causes rapid and slow degeneration depending on signaling strength - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are LZK subfamily inhibitors and how do they work? [synapse.patsnap.com]
- 5. Discovery of Potent and Selective Dual Leucine Zipper Kinase/Leucine Zipper-Bearing Kinase Inhibitors with Neuroprotective Properties in In Vitro and In Vivo Models of Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Leucine Zipper-bearing Kinase promotes axon growth in mammalian central nervous system neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. glpbio.com [glpbio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Inhibition of dual leucine zipper kinase prevents chemotherapy-induced peripheral neuropathy and cognitive impairments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. DLK Inhibitor, GNE-3511 | Sigma-Aldrich [sigmaaldrich.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Cellular Kinase Target Engagement Assay - Creative Biolabs [creative-biolabs.com]
- 18. domainex.co.uk [domainex.co.uk]
- 19. 2.6. Kinase Profiling Assay [bio-protocol.org]
Validating the On-Target Effects of Dlk-IN-1: A Comparative Guide to siRNA-Mediated Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the on-target effects of Dlk-IN-1, a selective inhibitor of Dual Leucine Zipper Kinase (DLK/MAP3K12). We present a direct comparison with siRNA-mediated gene knockdown, offering supporting experimental data and detailed protocols to aid in the design and interpretation of validation studies.
Introduction to this compound and On-Target Validation
This compound is a potent and selective, orally active, and blood-brain barrier-penetrable inhibitor of DLK with a Ki value of 3 nM.[1] DLK is a key regulator of neuronal degeneration, making it an attractive therapeutic target for neurodegenerative diseases such as Alzheimer's disease.[1] A critical step in the preclinical validation of any small molecule inhibitor is to confirm that its biological effects are a direct consequence of its interaction with the intended target. This is often achieved by comparing the inhibitor's effects with those of a highly specific genetic knockdown of the target protein, typically using small interfering RNA (siRNA).
The core principle of this validation is that if this compound is truly on-target, its effects on cellular signaling pathways should phenocopy the effects of reducing DLK protein levels via siRNA. A primary and well-established downstream marker of DLK activity is the phosphorylation of c-Jun (p-c-Jun).[1]
Comparative Analysis of this compound and DLK siRNA
To objectively assess the on-target activity of this compound, we compare its performance with that of DLK siRNA in reducing the levels of key downstream signaling molecules. The following tables summarize the available quantitative data from various studies.
Table 1: Potency and Efficacy of DLK Inhibitors
| Compound | Target | Ki | Cellular IC50 (p-JNK) | In Vivo Effect on p-c-Jun |
| This compound | DLK | 3 nM[1] | Not Reported | Significantly reduces p-c-Jun levels in a mouse model of Alzheimer's disease.[1] |
| GNE-3511 | DLK | 0.5 nM[2] | 30 nM[2] | Dose-dependently suppresses p-c-Jun expression in a mouse model of Parkinson's disease.[3] |
| DN-1289 | DLK/LZK | 17 nM (DLK), 40 nM (LZK) | Not Reported | Significantly attenuates optic nerve crush-induced p-c-Jun in a mouse model.[4] |
Table 2: Efficacy of DLK siRNA in Downregulating DLK Signaling
| siRNA Target | Cell/Animal Model | Method of Detection | Downstream Effect | Reference |
| DLK | Rat Cortex (in vivo) | Western Blot | Significant decrease in p-JNK and Cleaved Caspase-3 levels. | [5] |
| JNK-1/2 | MCF-7 Breast Cancer Cells | Western Blot | Up to 70% reduction in JNK-1 or JNK-2 expression.[6] | [6] |
Note: While a direct head-to-head quantitative comparison of this compound and DLK siRNA on p-c-Jun from a single study is not publicly available, the data presented in Tables 1 and 2 from multiple sources strongly support the on-target activity of selective DLK inhibitors by demonstrating analogous effects on the DLK signaling pathway.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed experimental protocols are provided below.
Protocol 1: siRNA-Mediated Knockdown of DLK in Neuronal Cells
This protocol is adapted from studies demonstrating effective siRNA-mediated knockdown of DLK in vivo.[5]
Materials:
-
DLK-specific siRNA and scrambled control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons
-
Cell culture medium and supplements
-
6-well plates
-
RNase-free water and consumables
Procedure:
-
Cell Seeding: One day prior to transfection, seed neuronal cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA Preparation:
-
Thaw siRNA duplexes and transfection reagent on ice.
-
In an RNase-free microcentrifuge tube, dilute 20-80 pmols of siRNA duplex into 100 µL of Opti-MEM™ I Medium.
-
In a separate tube, dilute 2-8 µL of transfection reagent into 100 µL of Opti-MEM™ I Medium.
-
-
Complex Formation:
-
Add the diluted siRNA to the diluted transfection reagent and mix gently by pipetting.
-
Incubate the mixture for 15-45 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with 2 mL of siRNA Transfection Medium.
-
Add 0.8 mL of siRNA Transfection Medium to the tube containing the siRNA-lipid complexes.
-
Overlay the diluted complex mixture onto the washed cells.
-
-
Incubation: Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.
-
Post-Transfection:
-
Add 1 mL of normal growth medium containing 2x the normal serum and antibiotic concentration without removing the transfection mixture.
-
Incubate for an additional 24-72 hours before proceeding to analysis.
-
-
Validation of Knockdown: Assess DLK mRNA and protein levels using qRT-PCR and Western blotting, respectively. Analyze the phosphorylation status of downstream targets like c-Jun.
Protocol 2: Western Blotting for p-c-Jun
This protocol provides a general framework for detecting phosphorylated c-Jun in neuronal cell lysates.
Materials:
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-c-Jun (Ser73) and Rabbit anti-c-Jun
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
X-ray film or digital imaging system
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-p-c-Jun or anti-c-Jun) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using X-ray film or a digital imager.
-
Analysis: Quantify the band intensities and normalize the p-c-Jun signal to the total c-Jun signal.
Visualizing the DLK Signaling Pathway and Experimental Workflow
To further clarify the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: The DLK signaling pathway and points of intervention.
Caption: Experimental workflow for validating this compound on-target effects.
Conclusion
The validation of a small molecule inhibitor's on-target effects is paramount in drug discovery and development. This guide provides a framework for comparing the effects of this compound with DLK siRNA-mediated knockdown. The presented data, while not from a single head-to-head study, collectively support the on-target activity of selective DLK inhibitors. By utilizing the detailed protocols and understanding the underlying signaling pathways, researchers can confidently design and execute experiments to validate the on-target engagement of this compound and other DLK inhibitors. This rigorous approach is essential for advancing our understanding of DLK's role in disease and for the development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Knockdown of the c-Jun-N-terminal kinase expression by siRNA inhibits MCF-7 breast carcinoma cell line growth - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dlk-IN-1 and Kenpaullone for Kinase Inhibition in Research
In the landscape of kinase inhibitors, both Dlk-IN-1 and kenpaullone have emerged as valuable tools for dissecting cellular signaling pathways and exploring potential therapeutic avenues. This guide provides a detailed comparative analysis of these two compounds, focusing on their target specificity, mechanism of action, and cellular effects, supported by experimental data to aid researchers in selecting the appropriate inhibitor for their studies.
At a Glance: Key Differences
| Feature | This compound | Kenpaullone |
| Primary Target(s) | Dual Leucine Zipper Kinase (DLK/MAP3K12) | Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase 3β (GSK-3β) |
| Potency | High potency for DLK (Ki = 3 nM) | Sub-micromolar to micromolar IC50 values for various CDKs and GSK-3β |
| Selectivity | Selective for DLK with some off-target effects | Broad-spectrum inhibitor targeting multiple kinase families |
| Primary Research Area | Neurodegeneration, axonal injury, Alzheimer's disease | Cell cycle regulation, cancer, neurodegenerative diseases, stem cell biology |
Target Selectivity and Potency: A Quantitative Comparison
The efficacy and specificity of a kinase inhibitor are paramount for interpreting experimental results. The following tables summarize the reported inhibitory activities of this compound and kenpaullone against a panel of kinases.
This compound Kinase Inhibitory Profile
This compound is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12).[1] It has demonstrated neuroprotective effects and is capable of crossing the blood-brain barrier.[1][2][3]
| Target Kinase | Ki | Off-target Kinases (≥50% inhibition at 1 µM) |
| DLK (MAP3K12) | 3 nM[1] | Flt3, PAK4, STK33, TrkA[1] |
Kenpaullone Kinase Inhibitory Profile
Kenpaullone is a well-established, ATP-competitive inhibitor with activity against multiple members of the Cyclin-Dependent Kinase (CDK) family and Glycogen Synthase Kinase 3β (GSK-3β).[4] Its broad-spectrum nature makes it a useful tool for studying various cellular processes.
| Target Kinase | IC50 |
| GSK-3β | 23 nM - 0.23 µM[4] |
| CDK1/cyclin B | 0.4 µM |
| Lck | 0.47 µM |
| CDK2/cyclin A | 0.68 µM |
| CDK5/p25 | 0.85 µM |
| CDK2/cyclin E | 7.5 µM |
| c-Src | 15 µM |
| Casein Kinase 2 | 20 µM |
| ERK1 | 20 µM |
| ERK2 | 9 µM |
Signaling Pathways
The distinct target profiles of this compound and kenpaullone translate to their modulation of different signaling cascades.
This compound and the DLK Signaling Pathway
This compound primarily inhibits the DLK signaling pathway, which is a key regulator of neuronal apoptosis and axon degeneration.[5][6][7] DLK activation, often in response to axonal stress or injury, leads to the downstream activation of MKK4/7 and subsequently the JNK signaling cascade, culminating in the phosphorylation of c-Jun and other pro-apoptotic factors.[8][9]
Caption: this compound inhibits the DLK signaling pathway.
Kenpaullone and its Impact on CDK and GSK-3β Pathways
Kenpaullone's inhibitory action on CDKs disrupts the cell cycle progression.[10][11] By inhibiting CDK1, CDK2, and CDK5, it can induce cell cycle arrest. Its inhibition of GSK-3β has broader consequences, affecting multiple pathways including the Wnt signaling pathway, which is crucial for development and disease.[12][13][14][15] In the absence of Wnt signaling, GSK-3β phosphorylates β-catenin, targeting it for degradation. Kenpaullone's inhibition of GSK-3β can lead to the stabilization and nuclear translocation of β-catenin, activating Wnt target gene expression.
Caption: Kenpaullone inhibits CDK and GSK-3β signaling.
Experimental Protocols
To ensure reproducibility and accurate interpretation of data, detailed experimental protocols are essential. Below are generalized yet comprehensive protocols for key assays used to evaluate kinase inhibitors like this compound and kenpaullone.
Biochemical Kinase Assay (General Protocol)
This assay measures the direct inhibitory effect of a compound on the activity of a purified kinase. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[16]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
This compound or kenpaullone (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the inhibitor (this compound or kenpaullone) in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
In a 384-well plate, add the inhibitor dilutions. Include no-inhibitor (positive control) and no-enzyme (negative control) wells.
-
Add the purified kinase to all wells except the no-enzyme control.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure ADP production by following the ADP-Glo™ Kinase Assay manufacturer's instructions.
-
Read the luminescence on a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable data analysis software.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19][20]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound or kenpaullone (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of absorbance measurement at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound or kenpaullone in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the inhibitor. Include vehicle control (DMSO) wells.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Phosphorylated Proteins
Western blotting is used to detect changes in the phosphorylation state of specific proteins within a signaling pathway upon inhibitor treatment.[21][22][23]
Materials:
-
Cells of interest
-
This compound or kenpaullone
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Plate cells and treat with this compound, kenpaullone, or vehicle (DMSO) for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Jun for DLK pathway, or anti-phospho-Rb for CDK pathway) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) protein or a housekeeping protein (e.g., β-actin or GAPDH).
Experimental Workflow
A typical workflow for comparing the effects of this compound and kenpaullone in a cellular context is outlined below.
Caption: A generalized workflow for comparing kinase inhibitors.
Conclusion
This compound and kenpaullone are distinct kinase inhibitors with different target profiles and applications. This compound offers high potency and selectivity for the DLK kinase, making it a precise tool for studying neurodegenerative processes. In contrast, kenpaullone's broader spectrum of activity against CDKs and GSK-3β allows for the investigation of fundamental cellular processes like cell cycle control and Wnt signaling. The choice between these two inhibitors will ultimately depend on the specific research question and the signaling pathways under investigation. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision and for designing rigorous and reproducible experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12) with Activity in a Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. The DLK signalling pathway—a double-edged sword in neural development and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The DLK signalling pathway--a double-edged sword in neural development and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An axonal stress response pathway: degenerative and regenerative signaling by DLK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DLK induces developmental neuronal degeneration via selective regulation of proapoptotic JNK activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. Cdk pathway: cyclin-dependent kinases and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. ahajournals.org [ahajournals.org]
- 14. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. domainex.co.uk [domainex.co.uk]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT (Assay protocol [protocols.io]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UZ [thermofisher.com]
- 21. youtube.com [youtube.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. tandfonline.com [tandfonline.com]
Comparative Guide to Dlk-IN-1 Activity and Alternatives in Diverse Cell Lines
This guide provides a comprehensive comparison of the activity of Dlk-IN-1, a selective inhibitor of Dual Leucine Zipper Kinase (DLK), with other known DLK inhibitors. The information is intended for researchers, scientists, and drug development professionals working in areas such as neurodegenerative diseases and oncology.
Introduction to this compound and the DLK Signaling Pathway
This compound is an orally active and blood-brain barrier-penetrable selective inhibitor of Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, with a Ki value of 3 nM.[1] DLK is a key upstream regulator of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. This pathway is implicated in a variety of cellular processes, including neuronal apoptosis, axon degeneration, and the cellular stress response.[2] Inhibition of DLK is a promising therapeutic strategy for neurodegenerative disorders like Alzheimer's disease and amyotrophic lateral sclerosis (ALS).[3] The activity of DLK inhibitors is often assessed by measuring the phosphorylation of downstream targets, most notably c-Jun.[1]
Comparative Activity of DLK Inhibitors
While direct comparative studies of this compound across a wide range of cell lines are not extensively available in the public domain, this section compiles available data for this compound and compares it with other well-characterized DLK inhibitors, GNE-3511 and IACS-8287.
Table 1: In Vitro Potency of DLK Inhibitors
| Inhibitor | Target | Assay | Cell Line/System | Potency (IC50/Ki) | Reference |
| This compound | DLK | Kinase Assay | - | Ki: 3 nM | [1] |
| Axon Protection | Cellular Assay | - | EC50: 0.574 µM | [1] | |
| GNE-3511 | p-JNK | Cellular Assay | HEK293 | 30 nM | [4] |
| Neuronal Protection | Cellular Assay | Dorsal Root Ganglion (DRG) Neurons | 107 nM | [5] | |
| IACS-8287 | p-c-Jun | Cellular Assay | DLK-overexpressing HEK293 | 454.2 nM | [6] |
Note: The lack of standardized reporting across different studies makes direct comparison challenging. The data presented here is compiled from individual studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the assessment of DLK inhibitor activity.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of DLK inhibitors on the viability of different cell lines.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the DLK inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[7][8][9][10][11]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[9]
-
Absorbance Measurement: Incubate the plate overnight in the incubator. Measure the absorbance at 570 nm using a microplate reader.[8]
Western Blot for Phosphorylated c-Jun
This protocol is used to determine the inhibitory effect of compounds on the DLK signaling pathway by measuring the phosphorylation of its downstream target, c-Jun.[12][13]
-
Cell Lysis: Plate and treat cells with the DLK inhibitor as described for the viability assay. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated c-Jun (e.g., at Ser63 or Ser73) overnight at 4°C.[14][15] Use an antibody for total c-Jun as a loading control.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[12]
In Vitro Kinase Assay
This protocol can be used to directly measure the inhibitory activity of compounds on recombinant DLK protein.[16][17][18][19]
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant DLK enzyme, a suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate), and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP (often radiolabeled with 32P or 33P) to the mixture.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA or a high concentration of non-radiolabeled ATP).
-
Detection: The method of detection depends on the assay format. For radioactive assays, spot the reaction mixture onto a filter paper, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays, detection may involve antibody-based methods (e.g., ELISA) to detect the phosphorylated substrate.
Visualizations
The following diagrams illustrate the DLK signaling pathway and a typical experimental workflow for evaluating DLK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DLK silencing attenuated neuron apoptosis through JIP3/MA2K7/JNK pathway in early brain injury after SAH in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Discovery of dual leucine zipper kinase (DLK, MAP3K12) inhibitors with activity in neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of dual leucine zipper kinase prevents chemotherapy-induced peripheral neuropathy and cognitive impairments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. mesoscale.com [mesoscale.com]
- 15. Phospho-c-Jun (Thr91) Antibody | Cell Signaling Technology [cellsignal.com]
- 16. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro kinase assay [protocols.io]
- 18. protocols.io [protocols.io]
- 19. youtube.com [youtube.com]
A Head-to-Head Battle for Neuroprotection: Dlk-IN-1 and Kinase Domain Inhibition vs. Targeted DLK Palmitoylation Inhibition
For researchers, scientists, and drug development professionals, the quest for effective neuroprotective strategies is paramount. Dual-leucine zipper kinase (DLK), a key regulator of neuronal stress pathways, has emerged as a promising therapeutic target. Two distinct strategies have arisen to modulate its activity: direct inhibition of its kinase domain, exemplified by compounds like Dlk-IN-1, and a novel approach targeting its palmitoylation, a crucial post-translational modification. This guide provides an objective comparison of these two approaches, supported by experimental data, to inform future research and development.
Executive Summary
Direct kinase inhibitors of DLK, such as this compound and GNE-3511, have demonstrated potent neuroprotective effects by blocking the catalytic activity of the enzyme. However, this approach is not without its drawbacks, as broad inhibition of DLK's kinase activity has been linked to adverse side effects, including neuronal cytoskeletal disruption.[1][2] A newer, more targeted strategy aims to inhibit the palmitoylation of DLK. This modification is essential for DLK's subcellular localization and its ability to initiate pro-degenerative signaling cascades.[2][3] Recent studies have identified novel small molecules that selectively inhibit the stimulus-induced axonal palmitoylation of DLK. These compounds have shown robust neuroprotection, comparable to direct kinase inhibitors, but without the associated cytoskeletal disruption, offering a potentially safer therapeutic window.[1][2]
Quantitative Comparison of DLK Inhibitors
The following tables summarize the available quantitative data for representative DLK kinase inhibitors and the recently identified inhibitors of DLK palmitoylation.
Table 1: Potency and Efficacy of DLK Kinase Inhibitors
| Compound | Type | Target | K_i | IC_50 (p-JNK Inhibition) | EC_50 (Axon Protection) | Key Off-Targets (≥50% inhibition at 1 µM) |
| This compound | Kinase Inhibitor | DLK (MAP3K12) | 3 nM | Not Reported | 0.574 µM | Flt3, PAK4, STK33, TrkA |
| GNE-3511 | Kinase Inhibitor | DLK (MAP3K12) | 0.5 nM | 30 nM | 107 nM | MLK1 (IC_50 = 67.8 nM) |
Data for this compound from MedchemExpress.[4] Data for GNE-3511 from various sources.[5][6][7][8]
Table 2: Neuroprotective Efficacy of DLK Palmitoylation Inhibitors vs. Kinase Inhibitor
| Compound | Type | Primary Mechanism | Neuroprotection (DRG Neuron Survival Assay) | Cytoskeletal Disruption (Axonal Neurofilament Aggregation) |
| GNE-3511 | Kinase Inhibitor | ATP-competitive inhibition of DLK kinase domain | High | Causes significant aggregation |
| Compound 8 | Palmitoylation Inhibitor | Prevents stimulus-induced axonal DLK palmitoylation | High (Most neuroprotective hit) | No significant aggregation |
| Compound 13 | Palmitoylation Inhibitor | Prevents stimulus-induced axonal DLK palmitoylation | High (Second most neuroprotective hit) | No significant aggregation |
Comparative data is based on the findings from Zhang et al., 2024 (bioRxiv).[1][2] Specific EC50 values for neuroprotection for Compounds 8 and 13 are not explicitly stated in the preprint, but they are identified as the most effective neuroprotective compounds from a screen of over 28,000 molecules.
Mechanism of Action and Signaling Pathways
DLK is a central node in a signaling cascade that responds to axonal injury and stress. Its activation leads to the phosphorylation of downstream kinases, ultimately resulting in the activation of the transcription factor c-Jun, which plays a critical role in both neuronal apoptosis and regeneration.
DLK Kinase Inhibitor Signaling Pathway
Direct kinase inhibitors like this compound are ATP-competitive, binding to the kinase domain of DLK and preventing the phosphorylation of its downstream targets, MKK4 and MKK7. This effectively shuts down the entire signaling cascade, inhibiting the phosphorylation of JNK and subsequently c-Jun.
DLK Palmitoylation Inhibitor Signaling Pathway
For DLK to be active and signal effectively from the axon to the soma, it must first be palmitoylated. This lipid modification allows DLK to be recruited to axonal vesicles for retrograde transport. Inhibitors of DLK palmitoylation prevent this initial step, thereby blocking the entire downstream signaling cascade without directly affecting the kinase's catalytic domain.
Experimental Protocols
High-Content Screening for DLK Palmitoylation Inhibitors
This workflow was utilized to identify novel inhibitors of DLK palmitoylation.
Methodology:
-
Cell Culture and Transfection: HEK293T cells were co-transfected with plasmids encoding DLK-GFP (which forms puncta upon palmitoylation) and a nuclear localization signal-tagged mCherry (to identify cells).
-
Compound Treatment: Cells were treated with a library of over 28,000 small molecules.
-
Imaging and Analysis: Automated high-content imaging was used to capture fluorescence images. An algorithm quantified the number and intensity of DLK-GFP puncta per cell.
-
Hit Identification: Compounds that caused a significant, dose-dependent decrease in DLK-GFP puncta, indicating inhibition of palmitoylation-dependent localization, were selected as hits.
-
Secondary Validation: Hits were further validated in primary dorsal root ganglion (DRG) neurons for their ability to inhibit DLK-dependent signaling (p-c-Jun levels) and provide neuroprotection. DLK palmitoylation was directly assessed using an Acyl-Biotin Exchange (ABE) assay.
Acyl-Biotin Exchange (ABE) Assay for DLK Palmitoylation
Purpose: To specifically detect and quantify the palmitoylation of DLK.
Principle: This assay involves three key steps: 1) Blocking of all free cysteine residues with N-ethylmaleimide (NEM). 2) Cleavage of palmitate-cysteine thioester bonds with hydroxylamine (HAM). 3) Biotinylation of the newly exposed cysteine residues, followed by affinity purification and detection by western blot.
Protocol Summary:
-
Cell Lysis: Cells or tissues are lysed in a buffer containing NEM to block free thiol groups.
-
Protein Precipitation: Proteins are precipitated (e.g., with chloroform/methanol) to remove excess NEM.
-
Thioester Cleavage: The protein pellet is resuspended and split into two aliquots. One is treated with hydroxylamine (HAM) to cleave thioester bonds, while the other is treated with a salt solution as a negative control.
-
Biotinylation: A thiol-reactive biotin reagent (e.g., Biotin-HPDP) is added to label the newly exposed cysteines that were previously palmitoylated.
-
Affinity Purification: Biotinylated proteins are captured using streptavidin or neutravidin beads.
-
Detection: The captured proteins are eluted and analyzed by western blotting using an anti-DLK antibody.
Neuroprotection Assay in Dorsal Root Ganglion (DRG) Neurons
Purpose: To assess the ability of compounds to protect neurons from cell death induced by trophic factor deprivation.
Protocol Summary:
-
DRG Neuron Culture: Primary DRG neurons are isolated from embryonic rats or mice and cultured on a suitable substrate (e.g., laminin-coated plates) in media containing nerve growth factor (NGF).
-
Trophic Factor Deprivation: After a period of maturation in vitro, the culture medium is replaced with a medium lacking NGF to induce apoptosis.
-
Compound Treatment: Test compounds (e.g., this compound, GNE-3511, or palmitoylation inhibitors) are added to the culture medium at the time of NGF withdrawal.
-
Assessment of Neuronal Survival: After a defined period (e.g., 48-72 hours), neuronal survival is quantified. This can be done by counting the number of surviving neurons (identified by morphology or neuronal markers like βIII-tubulin) or by using viability assays (e.g., TUNEL staining for apoptosis).
-
Downstream Signaling Analysis: At earlier time points, cell lysates can be collected to analyze the phosphorylation status of DLK pathway components like c-Jun by western blot.
Conclusion and Future Directions
Both direct kinase inhibition and the targeted inhibition of palmitoylation are effective strategies for blocking the pro-degenerative signaling of DLK. However, the emerging evidence suggests that inhibiting DLK palmitoylation may offer a significant therapeutic advantage by uncoupling the neuroprotective effects from the on-target toxicity associated with pan-cellular inhibition of the DLK kinase domain.[1][2]
The development of potent and selective inhibitors of DLK palmitoylation represents a promising new frontier in the treatment of neurodegenerative diseases. Further preclinical evaluation of these compounds is warranted to fully assess their therapeutic potential and safety profile. For researchers in the field, this novel approach provides a valuable tool to dissect the specific roles of different pools of DLK and to develop more refined neuroprotective therapies.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Novel inhibitors of acute, axonal DLK palmitoylation are neuroprotective and avoid the deleterious side effects of cell-wide DLK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Decoding the Specificity of Dlk-IN-1: A Kinase Profiling Comparison
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a detailed comparison of the kinase selectivity of Dlk-IN-1, a potent inhibitor of Dual Leucine Zipper Kinase (DLK), with other known DLK inhibitors, GDC-0134 and CEP-1347. The data presented herein, summarized from publicly available information, aims to offer an objective overview to inform research and development decisions.
Executive Summary
This compound is a selective, orally active, and blood-brain barrier-penetrant inhibitor of DLK (also known as MAP3K12) with a reported inhibitory constant (Ki) of 3 nM.[1] While highly potent against its primary target, comprehensive kinase profiling is essential to delineate its off-target effects and therapeutic window. This guide compares the available kinase inhibition data for this compound with two other notable DLK inhibitors: GDC-0134, a potent and selective clinical candidate, and CEP-1347, a broader spectrum mixed-lineage kinase (MLK) inhibitor.
Kinase Inhibition Profiles
To facilitate a clear comparison, the following table summarizes the available quantitative kinase inhibition data for this compound, GDC-0134, and CEP-1347. It is important to note that a direct head-to-head comprehensive kinome scan for all three compounds under identical experimental conditions is not publicly available. The data presented is compiled from various sources and should be interpreted with this in mind.
| Target Kinase | This compound | GDC-0134 | CEP-1347 |
| DLK (MAP3K12) | Ki = 3 nM[1] | Ki = 3.5 nM[2] | IC50 = 23-51 nM (for MLK family)[3] |
| LZK (MAP3K13) | No data | Ki = 7.0 nM[2] | Inhibits[3] |
| MLK1 | No data | No data | IC50 = 38-61 nM[4] |
| MLK2 | No data | No data | IC50 = 51-82 nM[4] |
| MLK3 | No data | No data | IC50 = 23-39 nM[4] |
| Flt3 | ≥50% inhibition @ 1 µM[1] | No data | Inhibits[5] |
| PAK4 | ≥50% inhibition @ 1 µM[1] | No data | No data |
| STK33 | ≥50% inhibition @ 1 µM[1] | No data | No data |
| TrkA | ≥50% inhibition @ 1 µM[1] | No data | No data |
| LRRK2 | No data | No data | Inhibits[5] |
| CAMK1D | No data | No data | Inhibits[5] |
| KIT | No data | No data | Inhibits[5] |
| Aurora A | No data | No data | Inhibits[5] |
| Aurora C | No data | No data | Inhibits[5] |
Note: Ki and IC50 values represent the concentration of the inhibitor required to cause 50% inhibition of the enzyme's activity. A lower value indicates higher potency. "Inhibits" indicates reported inhibitory activity without specific quantitative data in the available search results.
Signaling Pathway and Experimental Workflow
To provide a clearer context for the role of DLK and the methods used to assess inhibitor specificity, the following diagrams illustrate the DLK signaling pathway and a typical experimental workflow for kinase profiling.
Discussion of Specificity
-
This compound: The available data indicates high potency for DLK. At a concentration of 1 µM, which is over 300 times its Ki for DLK, it shows ≥50% inhibition of Flt3, PAK4, STK33, and TrkA.[1] This suggests a degree of selectivity, but a broader kinome scan would be necessary to fully characterize its off-target profile.
-
CEP-1347: As a pan-MLK inhibitor, CEP-1347 is inherently less selective than compounds designed to target only DLK. It demonstrates potent inhibition of MLK1, MLK2, and MLK3.[4] Furthermore, it is known to inhibit other kinases such as LRRK2, FLT3, CAMK1D, KIT, and Aurora kinases A and C, confirming its broader target profile.[5]
Experimental Protocols
The following are generalized protocols for common in vitro kinase assays used to generate selectivity data. Specific conditions, such as buffer components, substrate concentrations, and incubation times, should be optimized for each kinase.
Radiometric Kinase Assay (using 33P-ATP)
This "gold standard" method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.
Materials:
-
Purified kinase
-
Specific peptide or protein substrate
-
[γ-33P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
Test inhibitor (dissolved in DMSO)
-
Phosphocellulose paper (e.g., P81)
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the test inhibitor at various concentrations in the kinase reaction buffer.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto a sheet of phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Perform a final wash with acetone and allow the paper to dry.
-
Quantify the amount of 33P incorporated into the substrate on the paper using a scintillation counter or phosphorimager.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine IC50 values.
ADP-Glo™ Kinase Assay
This is a luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Purified kinase
-
Specific substrate
-
ATP
-
Kinase reaction buffer
-
Test inhibitor (dissolved in DMSO)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Luminometer-compatible microplate
Procedure:
-
Set up the kinase reaction in a microplate well by combining the kinase, substrate, ATP, and test inhibitor in the appropriate buffer.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a set time.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the ADP generated to ATP and simultaneously catalyze a luciferase reaction to produce light. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence signal using a plate-reading luminometer.
-
The amount of light produced is proportional to the amount of ADP generated and thus to the kinase activity. Calculate percent inhibition and IC50 values as described above.
Conclusion
Based on the currently available data, this compound appears to be a highly potent inhibitor of DLK. While it exhibits some off-target activity at higher concentrations, it is likely more selective than the pan-MLK inhibitor CEP-1347. GDC-0134 is also a potent and selective DLK inhibitor, but a direct and comprehensive comparison of its kinome-wide selectivity with this compound is challenging without head-to-head profiling data. For researchers considering the use of this compound, it is a valuable tool for potently inhibiting DLK in cellular and in vivo models. However, for applications where absolute specificity is critical, further in-house kinase profiling against a broad panel is recommended to fully characterize its activity profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CEP 1347 | JNK/c-Jun | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of GDC-0134: A potent, selective, and brain-penetrant dual leucine zipper kinase Inhibitor - American Chemical Society [acs.digitellinc.com]
A Comparative Analysis of DLK-IN-1 and JNK Inhibitors for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor research, the c-Jun N-terminal kinase (JNK) signaling pathway presents a compelling target for therapeutic intervention in a variety of diseases, including neurodegenerative disorders and cancer. This guide provides a comparative study of two distinct strategies for modulating this pathway: upstream inhibition of Dual Leucine Zipper Kinase (DLK or MAP3K12) with DLK-IN-1, and direct inhibition of JNK enzymes with a selection of widely used JNK inhibitors.
Introduction to DLK and JNK Signaling
The JNK signaling cascade is a critical component of the mitogen-activated protein kinase (MAPK) pathway. It is activated in response to a wide array of cellular stresses, including inflammatory cytokines, oxidative stress, and DNA damage.[1][2] Activation of this pathway culminates in the phosphorylation of numerous downstream substrates, most notably the transcription factor c-Jun, which in turn regulates the expression of genes involved in apoptosis, inflammation, and cellular proliferation.[1][3]
Dual Leucine Zipper Kinase (DLK) is a MAP3K that acts as a key upstream activator of the JNK pathway in neurons.[4][5] Upon activation by axonal injury or other stressors, DLK phosphorylates and activates the MAP2Ks, MKK4 and MKK7, which in turn phosphorylate and activate JNKs.[5] This central role of DLK in initiating the JNK stress response makes it an attractive target for therapeutic intervention.[6]
This guide will compare the performance of this compound, a selective DLK inhibitor, with that of several well-characterized JNK inhibitors, providing a comprehensive overview of their biochemical potency, selectivity, and cellular activity to aid researchers in selecting the most appropriate tool compound for their studies.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for this compound and a selection of JNK inhibitors. This data has been compiled from various sources and provides a basis for comparing their potency and selectivity.
Table 1: Biochemical Potency of this compound and JNK Inhibitors
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Notes |
| This compound | DLK (MAP3K12) | 3[7] | - | Orally active and blood-brain barrier penetrable.[7] |
| SP600125 | JNK1 | - | 40[8] | Reversible, ATP-competitive inhibitor.[9] |
| JNK2 | - | 40[8] | ||
| JNK3 | - | 90[8] | ||
| JNK-IN-8 | JNK1 | - | 4.7[10] | Irreversible inhibitor.[10] |
| JNK2 | - | 18.7[10] | ||
| JNK3 | - | 1[10] | ||
| AS601245 | JNK1 | - | 150[11] | ATP-competitive.[11] |
| JNK2 | - | 220[11] | ||
| JNK3 | - | 70[11] | ||
| BI-78D3 | JNKs | - | 280[12] | Competitive inhibitor.[12] |
| CC-401 | JNKs | - | 25-50[12] | Specific inhibitor of JNK.[12] |
Table 2: Selectivity and Off-Target Profile
| Inhibitor | Primary Target(s) | Known Off-Targets (at 1 µM unless specified) | Selectivity Notes |
| This compound | DLK | Flt3, PAK4, STK33, TrkA (≥50% inhibition)[7] | Highly selective for DLK over other MAP3Ks. |
| SP600125 | JNK1, JNK2, JNK3 | Aurora kinase A (IC50 = 60 nM), FLT3 (IC50 = 90 nM), TRKA (IC50 = 70 nM)[3]. Also inhibits PI3Kδ.[4] | Broad-spectrum kinase inhibitor with significant off-target effects.[3][13] |
| JNK-IN-8 | JNK1, JNK2, JNK3 | MNK2, Fms (>10-fold selectivity)[14] | High selectivity for JNKs. Does not inhibit IRAK1, PIK3C3, PIP4K2C, and PIP5K3.[1] |
| IQ-1S | JNK1, JNK2, JNK3 | High affinity for JNK3 (Kd = 87 nM) vs JNK1 (Kd = 390 nM) and JNK2 (Kd = 360 nM)[4] | Highly specific for JNKs as determined by KINOMEscan.[4] |
Signaling Pathway Diagrams
To visualize the points of intervention for this compound and JNK inhibitors, the following diagrams illustrate the DLK-JNK signaling cascade.
Caption: The DLK-JNK signaling pathway and points of inhibition.
Experimental Workflow Diagram
The following diagram outlines a general workflow for the comparative evaluation of kinase inhibitors.
Caption: A typical workflow for comparing kinase inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the accurate assessment of kinase inhibitors. Below are representative protocols for biochemical kinase assays for DLK and JNK.
DLK (MAP3K12) Radiometric Kinase Assay
This protocol is adapted from a radiometric HotSpot™ kinase assay format.
Materials:
-
Recombinant human DLK/MAP3K12 enzyme
-
Myelin Basic Protein (MBP) as a substrate (e.g., 20 µM)
-
[γ-³³P]-ATP (e.g., 10 µM)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
This compound or other test compounds
-
96-well filter plates
-
Phosphoric acid solution (e.g., 0.75%)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant DLK enzyme, and the substrate (MBP).
-
Add the test compound (e.g., this compound) at various concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding [γ-³³P]-ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an excess of cold ATP or by adding a stop solution like 0.75% phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with the phosphoric acid solution to remove unincorporated [γ-³³P]-ATP.
-
Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable data analysis software.
JNK Immunoprecipitation Kinase Assay
This protocol describes a common method to measure the activity of endogenous JNK from cell lysates.
Materials:
-
Cell lysate from treated or untreated cells
-
Anti-JNK antibody (specific for JNK1/2/3)
-
Protein A/G agarose beads
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 25 mM β-glycerophosphate, 25 mM MgCl₂, 2 mM DTT)
-
Recombinant c-Jun (or ATF2) as a substrate
-
ATP (non-radioactive or [γ-³²P]-ATP)
-
SDS-PAGE and Western blotting reagents
-
Anti-phospho-c-Jun (Ser63) antibody (if using non-radioactive ATP)
Procedure:
-
Immunoprecipitation:
-
Incubate cell lysate with an anti-JNK antibody for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and continue to incubate for another 1-2 hours.
-
Pellet the beads by centrifugation and wash them several times with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing the JNK substrate (e.g., recombinant c-Jun).
-
Add the test JNK inhibitor at desired concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 30 minutes.
-
-
Detection:
-
Radiometric: If using [γ-³²P]-ATP, stop the reaction with SDS-PAGE sample buffer, run the samples on an SDS-PAGE gel, and detect the phosphorylated substrate by autoradiography.
-
Non-Radiometric (Western Blot): Stop the reaction with SDS-PAGE sample buffer, run the samples on an SDS-PAGE gel, and transfer to a membrane. Probe the membrane with an anti-phospho-c-Jun antibody to detect the phosphorylated substrate.
-
Concluding Remarks
The choice between targeting DLK with this compound or directly inhibiting JNKs depends on the specific research question and the biological context. This compound offers a more upstream and potentially more specific intervention in neuronal stress signaling. In contrast, the various JNK inhibitors provide tools to probe the function of the downstream kinases directly, though often with a broader off-target profile. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision and for designing rigorous and reproducible experiments in the exciting field of JNK signaling research.
References
- 1. selleckchem.com [selleckchem.com]
- 2. JNK inhibitor VIII | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JNK, p38, ERK, and SGK1 Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glpbio.com [glpbio.com]
- 14. Probe JNK-IN-8 | Chemical Probes Portal [chemicalprobes.org]
Dlk-IN-1 vs. Dual DLK/LZK Inhibitors in CNS Injury Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Central nervous system (CNS) injuries, including spinal cord injury (SCI) and traumatic brain injury (TBI), often result in debilitating and permanent functional deficits due to limited neuronal regeneration and survival. The dual leucine zipper kinase (DLK; MAP3K12) and leucine zipper kinase (LZK; MAP3K13) have emerged as critical regulators of neuronal responses to injury, mediating both apoptotic and regenerative signaling pathways. This guide provides a comparative analysis of selective DLK inhibitors, such as Dlk-IN-1, and dual DLK/LZK inhibitors in preclinical CNS injury models, supported by experimental data and detailed methodologies.
Executive Summary
Signaling Pathways and Experimental Workflows
The DLK/LZK signaling cascade is a key stress-response pathway in neurons. Following axonal injury, DLK and LZK are activated, leading to the phosphorylation of downstream kinases MKK4/7 and subsequently JNK. Activated JNK then phosphorylates transcription factors such as c-Jun, which translocates to the nucleus to regulate the expression of genes involved in both apoptosis and axon regeneration.
A typical experimental workflow to assess the efficacy of these inhibitors in a CNS injury model, such as optic nerve crush, is depicted below.
Comparative Performance Data
Genetic Deletion Models: DLK vs. DLK/LZK Knockout
A study utilizing a mouse model of diffuse traumatic brain injury (TBI) provides direct genetic evidence for the superior neuroprotective effect of combined DLK and LZK inhibition.[1][2][3]
| Genetic Modification | CNS Injury Model | Key Finding | Quantitative Outcome | Reference |
| DLK deletion | Diffuse TBI (Impact Acceleration) | No significant effect on retinal ganglion cell (RGC) survival. | Not statistically significant | [1] |
| DLK and LZK co-deletion | Diffuse TBI (Impact Acceleration) | Significantly increased RGC survival. | ~25% increase in RGC survival compared to control | [1] |
| DLK deletion | Spinal Cord Injury | Reduces naturally-occurring axon sprouting. | - | [4] |
| DLK and LZK co-deletion | Spinal Cord Injury | Abolishes PTEN deletion-induced regeneration and sprouting of corticospinal tract axons. | - | [4][5] |
Pharmacological Inhibition: Selective DLK vs. Dual DLK/LZK Inhibitors
While direct comparative studies with pharmacological agents are scarce, data from different studies using similar models suggest a similar trend to the genetic findings.
| Inhibitor | Target(s) | CNS Injury Model | Key Finding | Quantitative Outcome | Reference |
| This compound | DLK (selective) | Alzheimer's Disease Model (PS2APP mice) | Reduces phosphorylation of c-Jun. | Dose-dependent reduction in p-c-Jun | [6] |
| GNE-3511 | DLK (selective) | Spared Nerve Injury | Prevents mechanical allodynia and spinal cord microgliosis. | Significant reduction in mechanical hypersensitivity | [7] |
| DN-1289 | DLK/LZK (dual) | Optic Nerve Crush | Attenuates injury-induced p-c-Jun. | Significant reduction in p-c-Jun | [8][9][10] |
| Sunitinib | DLK/LZK (and other kinases) | Diffuse TBI (Impact Acceleration) | Significantly increased RGC survival. | ~20% increase in RGC survival compared to vehicle | [1][3] |
| Sunitinib | Optic Nerve Ischemia/Reperfusion | Reduces oxidative stress and inflammation. | Significant reduction in MDA, TNF-α, IL-1β, and IL-6 levels | [11] |
Experimental Protocols
Traumatic Brain Injury (Impact Acceleration Model)
-
Animals: Adult male C57BL/6J mice.[1]
-
Procedure: Anesthetized mice are subjected to a controlled impact to the head using a weight-drop device. The impact is delivered to a helmet affixed to the skull, causing a diffuse brain injury.[1]
-
Inhibitor Administration: For pharmacological studies, sunitinib (e.g., 20 mg/kg) or vehicle is administered intraperitoneally at specified times before and after the injury.[1]
-
Outcome Measures:
-
Retinal Ganglion Cell (RGC) Survival: At a designated time point post-injury (e.g., 30 days), retinas are whole-mounted and stained with an RGC-specific marker (e.g., Brn3a). RGCs are then counted using microscopy and image analysis software.[1]
-
Western Blotting: Retinal lysates are collected at an earlier time point (e.g., 24 hours post-injury) to quantify the levels of phosphorylated c-Jun (p-c-Jun) as a marker of DLK/LZK pathway activation.[1]
-
Optic Nerve Crush
-
Animals: Adult mice (e.g., C57BL/6J).
-
Procedure: Under anesthesia, the optic nerve is exposed intraorbitally and crushed for a specific duration (e.g., 5 seconds) with fine forceps at a set distance from the globe.
-
Inhibitor Administration: Inhibitors can be administered systemically (e.g., intraperitoneal or oral) or locally via intravitreal injection. For example, DN-1289 has been administered orally at 150 mg/kg twice daily.[8][9][10]
-
Outcome Measures:
-
RGC Survival: RGCs are retrogradely labeled with a fluorescent tracer (e.g., Fluoro-Gold) applied to the superior colliculus one week before the crush. At a specified time post-crush (e.g., 14 days), retinas are whole-mounted, and the number of surviving fluorescently labeled RGCs is quantified.
-
Axon Regeneration: Anterograde tracers (e.g., cholera toxin B subunit) are injected into the vitreous two days before sacrifice to label regenerating axons in the optic nerve. The number and distance of regenerating axons past the crush site are then quantified in optic nerve sections.
-
Target Engagement: Retinal tissue is collected at an early time point (e.g., 24-48 hours) to measure the levels of p-c-Jun by Western blot or immunohistochemistry.[8][9][10]
-
Spinal Cord Injury (Dorsal Hemisection)
-
Animals: Adult mice.
-
Procedure: Following a laminectomy at a specific thoracic level (e.g., T8), the dorsal half of the spinal cord is transected using fine scissors or a microknife.[4]
-
Inhibitor Administration: Systemic administration via intraperitoneal injection, oral gavage, or osmotic mini-pumps.
-
Outcome Measures:
-
Axon Regeneration/Sprouting: The corticospinal tract (CST) is labeled with an anterograde tracer (e.g., BDA) injected into the motor cortex several weeks before sacrifice. The extent of axonal sprouting and regeneration around and beyond the lesion site is quantified in spinal cord sections.[4][5]
-
Functional Recovery: Locomotor function is assessed at regular intervals using a standardized rating scale, such as the Basso Mouse Scale (BMS).[12]
-
Conclusion
The available evidence from both genetic and pharmacological studies strongly suggests that dual inhibition of DLK and LZK provides a more robust neuroprotective effect in CNS injury models compared to the selective inhibition of DLK alone. This is particularly evident in the context of traumatic brain injury, where the redundancy of DLK and LZK in promoting neuronal death is apparent.[1][2][3] For researchers and drug development professionals, these findings highlight the potential of dual DLK/LZK inhibitors as a promising therapeutic strategy for mitigating the devastating consequences of CNS trauma. Future studies involving direct, head-to-head comparisons of potent and selective pharmacological inhibitors of DLK versus dual DLK/LZK inhibitors within the same well-characterized CNS injury models are warranted to definitively establish the therapeutic advantages of dual inhibition.
References
- 1. Targeted disruption of dual leucine zipper kinase and leucine zipper kinase promotes neuronal survival in a model of diffuse traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted disruption of dual leucine zipper kinase and leucine zipper kinase promotes neuronal survival in a model of diffuse traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. A Critical Role for DLK and LZK in Axonal Repair in the Mammalian Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dual leucine zipper kinase is required for mechanical allodynia and microgliosis after nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Sunitinib’s Effect on Bilateral Optic Nerve Damage in Rats Following the Unilateral Clamping and Unclamping of the Common Carotid Artery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Safety Operating Guide
Proper Disposal of Dlk-IN-1: A Guide for Laboratory Professionals
For Immediate Implementation: To ensure the safety of laboratory personnel and environmental compliance, all waste containing the dual leucine zipper kinase (DLK) inhibitor, Dlk-IN-1, must be treated as hazardous chemical waste. This includes the pure compound, solutions, and any contaminated labware. Under no circumstances should this compound or its solutions be disposed of down the drain.
Researchers and drug development professionals handling this compound must adhere to the following disposal procedures, which are based on the compound's known hazards and general best practices for laboratory chemical waste management. A Safety Data Sheet (SDS) from DC Chemicals identifies this compound as harmful if swallowed (Acute toxicity, Oral - Category 4) and very toxic to aquatic life with long-lasting effects (Acute and Chronic aquatic toxicity - Category 1)[1].
Essential Safety and Disposal Information
Proper disposal of this compound is critical to prevent harm to human health and the environment. The following table summarizes the key information for the safe handling and disposal of this compound.
| Parameter | Information | Source |
| Chemical Name | This compound | - |
| CAS Number | 1620574-24-4 | [1] |
| Primary Hazards | Harmful if swallowed, Very toxic to aquatic life with long-lasting effects. | [1] |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses, lab coat. | General Laboratory Safety Guidelines |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
| Disposal Method | Collection as hazardous chemical waste for incineration by a licensed waste disposal company. | [1] |
Step-by-Step Disposal Procedures
The following protocols provide detailed guidance for the disposal of this compound in its various forms within a laboratory setting.
Disposal of Solid this compound Waste
-
Segregation: Collect all solid this compound waste, including unused or expired pure compound and contaminated items such as weighing paper and spatulas, in a dedicated, clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful, environmental hazard).
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
Pickup: Arrange for pickup by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.
Disposal of this compound in DMSO or Other Solvents
Dimethyl sulfoxide (DMSO) is a common solvent for this compound. Solutions of this compound in DMSO or other organic solvents must be disposed of as hazardous liquid waste.
-
Collection: Collect all liquid waste containing this compound in a sealed, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or glass bottle). Do not overfill the container.
-
Labeling: Clearly label the container with "Hazardous Waste," the names of all chemical constituents (e.g., "this compound in DMSO"), and their approximate concentrations. Include the appropriate hazard pictograms.
-
Storage: Store the waste container in a designated area for flammable or combustible liquids, within secondary containment to prevent spills.
-
Disposal: Contact your institution's EHS for collection and disposal.
Disposal of Contaminated Labware
All labware that has come into direct contact with this compound, such as pipette tips, centrifuge tubes, and glassware, must be decontaminated or disposed of as hazardous waste.
-
Rinsing (for reusable glassware):
-
Rinse the glassware with a small amount of a suitable organic solvent (e.g., ethanol or acetone) to remove residual this compound.
-
Collect the rinsate as hazardous liquid waste.
-
Repeat the rinse two more times.
-
After the final rinse, the glassware can be washed according to standard laboratory procedures.
-
-
Disposal (for disposable labware):
-
Collect all disposable labware contaminated with this compound in a designated hazardous waste container lined with a chemically resistant bag.
-
Label the container as "Hazardous Waste" with the name of the contaminating chemical (this compound).
-
Arrange for pickup and incineration through your institution's EHS department.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
